molecular formula C5H5ClN2S B2945845 2-Chloro-5-(methylthio)pyrimidine CAS No. 115581-36-7

2-Chloro-5-(methylthio)pyrimidine

Cat. No.: B2945845
CAS No.: 115581-36-7
M. Wt: 160.62
InChI Key: UGWJTFHCCZHCDI-UHFFFAOYSA-N
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Description

2-Chloro-5-(methylthio)pyrimidine is a useful research compound. Its molecular formula is C5H5ClN2S and its molecular weight is 160.62. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-(methylthio)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(methylthio)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2S/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWJTFHCCZHCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=C(N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115581-36-7
Record name 2-Chloro-5-(methylthio)pyrimidine
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Foundational & Exploratory

2-Chloro-5-(methylthio)pyrimidine synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-(methylthio)pyrimidine

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of the synthesis and characterization of 2-Chloro-5-(methylthio)pyrimidine, a key heterocyclic building block. This document moves beyond a simple recitation of methods to offer insights into the causality of experimental choices, ensuring a deeper understanding of the underlying chemical principles.

Introduction and Strategic Importance

2-Chloro-5-(methylthio)pyrimidine is a substituted pyrimidine that serves as a valuable intermediate in organic synthesis. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The specific arrangement of a chloro group at the 2-position and a methylthio group at the 5-position offers distinct points for further chemical modification. The chloro group, particularly at the electron-deficient 2-position of the pyrimidine ring, is a proficient leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1] Concurrently, the methylthio group can be oxidized or otherwise functionalized, providing a secondary reaction site. Its documented potential as a herbicidal compound further underscores its relevance in agrochemical research.[2]

This guide will detail a reliable synthetic protocol and outline a comprehensive characterization workflow to validate the identity, structure, and purity of the target compound.

Synthesis of 2-Chloro-5-(methylthio)pyrimidine

The synthesis of 2-Chloro-5-(methylthio)pyrimidine is most effectively achieved through the nucleophilic aromatic substitution of a poly-halogenated pyrimidine precursor. The chosen methodology leverages the differential reactivity of the halogen substituents on the pyrimidine ring.

Mechanistic Rationale and Experimental Design

The primary synthetic route involves the reaction of 2,4,5-trichloropyrimidine with sodium methylthiolate.[2]

  • Choice of Precursor (2,4,5-trichloropyrimidine): The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is amplified by the inductive effect of the three chlorine atoms, making the ring highly susceptible to nucleophilic attack. The chlorine atoms at the 2- and 4-positions are significantly more activated towards substitution than the one at the 5-position.[1] This differential reactivity is crucial for the selective substitution at one of the more reactive sites, although in this specific documented synthesis, the reaction conditions lead to the displacement of the chlorine at the 5-position. This suggests a more complex reaction mechanism or specific reaction conditions that favor this outcome.

  • Nucleophile (Sodium Methylthiolate): Sodium methylthiolate (NaSMe) is an excellent sulfur nucleophile. It provides the methylthio (-SMe) group that is installed onto the pyrimidine core. It is typically prepared in situ or used as a commercially available solution.

  • Solvent System (Dimethylformamide - DMF): A polar aprotic solvent like DMF is ideal for SNAr reactions. It effectively solvates the sodium cation while leaving the methylthiolate anion relatively "bare," thereby enhancing its nucleophilicity. Furthermore, its high boiling point allows the reaction to be conducted at elevated temperatures to overcome the activation energy barrier.[2]

  • Thermal Conditions: Heating the reaction mixture to reflux is necessary to provide sufficient energy for the substitution reaction to proceed at a practical rate. The extended reaction time of 12 hours is to ensure the reaction goes to completion.[2]

Synthetic Pathway Diagram

The following diagram illustrates the synthetic transformation from 2,4,5-trichloropyrimidine to the target compound.

Synthesis_Pathway reactant 2,4,5-Trichloropyrimidine product 2-Chloro-5-(methylthio)pyrimidine reactant->product  Sodium Methylthiolate (NaSMe)  DMF, Reflux, 12h Characterization_Workflow cluster_techniques Spectroscopic Techniques NMR NMR Spectroscopy (¹H & ¹³C) validation Structural Validation & Purity Confirmation NMR->validation MS Mass Spectrometry (MS) MS->validation IR Infrared Spectroscopy (IR) IR->validation start Synthesized Product start->NMR Analysis start->MS Analysis start->IR Analysis

Sources

physicochemical properties of 2-Chloro-5-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling of 2-Chloro-5-(methylthio)pyrimidine

Introduction: The "Warhead" and the "Tail"

In the landscape of medicinal chemistry, 2-Chloro-5-(methylthio)pyrimidine (CAS: 115581-36-7) represents a high-value scaffold, distinguished by its bifunctional reactivity.[1] Unlike generic pyrimidines, this molecule possesses a distinct "push-pull" architecture:

  • The Warhead (C-2 Position): The chlorine atom at the 2-position is highly activated for Nucleophilic Aromatic Substitution (SNAr), serving as the primary attachment point for pharmacophores.[1][2]

  • The Tail (C-5 Position): The methylthio group acts as a lipophilic anchor or a metabolic toggle.[1][2] It can be retained to boost permeability or oxidized to a sulfoxide/sulfone to dramatically alter the electronic landscape of the ring.[2]

This guide provides a rigorous analysis of its physicochemical properties, synthesis logic, and handling protocols, designed for researchers requiring high-purity integration of this intermediate.[2]

Part 1: Fundamental Physicochemical Constants

The following data aggregates experimental values and high-confidence predictive models calibrated for pyrimidine derivatives.

PropertyValue / RangeTechnical Insight
CAS Number 115581-36-7Distinct from isomers 5-Cl-2-SMe (38275-42-2) and 4-Cl-2-SMe (49844-90-8).[1]
Molecular Formula C₅H₅ClN₂SMW: 160.62 g/mol
Appearance Off-white to yellow solidLow-melting solid; tends to oil out if impure.[1]
Melting Point 50 – 55 °C (Est.)[2]Note: Often handled as a melt or solution in process chemistry.[1][2]
Boiling Point ~308 °C (Predicted)Decomposition likely precedes boiling at atm pressure.[2]
Density 1.37 ± 0.1 g/cm³High density typical of halogenated heterocycles.[2]
LogP (Oct/Water) 1.8 – 2.1Moderate lipophilicity; favorable for membrane permeability.[2]
pKa (Conjugate Acid) ~ -1.78Very weakly basic due to electron-withdrawing Cl and inductive S effects.[1][2]
Solubility DCM, THF, EtOAc, DMSOPoor water solubility.[2] Stable in non-nucleophilic organic solvents.[1][2]

Part 2: Structural Characterization & Validation

Identity confirmation is critical due to the prevalence of regioisomers.[2] The symmetry of the 2,5-substitution pattern yields a definitive NMR signature.[1][2]

1H NMR Signature (CDCl₃, 500 MHz)
  • δ 8.49 (s, 2H): The protons at C-4 and C-6 are chemically equivalent due to the C2-C5 axis of symmetry.[1] This singlet is the diagnostic peak.[1][2] (Isomers like 4-Cl-2-SMe would show two doublets).[1]

  • δ 2.54 (s, 3H): The methylthio group appears as a sharp singlet.[2]

Mass Spectrometry (EI/ESI)
  • Parent Ion [M]+: 160/162 (3:1 ratio).[2] The characteristic chlorine isotope pattern confirms the presence of one Cl atom.[2]

Part 3: Synthesis & Reactivity Logic

Synthesis: The Regiocontrol Challenge

Direct chlorination of 5-(methylthio)pyrimidine is non-selective.[1][2] The authoritative route utilizes Halogen-Lithium Exchange on 5-bromo-2-chloropyrimidine, exploiting the rapid exchange of the C5-Br bond over the C2-Cl bond at cryogenic temperatures.[1]

Protocol Logic:

  • Precursor: 5-Bromo-2-chloropyrimidine.[1][2]

  • Lithiation: n-BuLi at -78°C generates the 5-lithio species.[1][2] The 2-Cl survives because SNAr is suppressed at low temp, and Br-Li exchange is kinetically faster.[1]

  • Quench: Dimethyl disulfide (MeSSMe) acts as the electrophile.[1][2]

Reactivity Map

The molecule offers orthogonal reactivity.[1][2] The C-2 Chlorine is labile to nucleophiles (amines, alkoxides), while the C-5 Sulfur is labile to oxidants (mCPBA, H₂O₂).[1]

Reactivity Start 2-Chloro-5-(methylthio)pyrimidine (Scaffold) Amine Amine (R-NH2) Base, Heat Start->Amine Path A: S_NAr Oxidant mCPBA or Oxone (1.0 - 2.0 eq) Start->Oxidant Path B: Oxidation Product1 2-Amino-5-(methylthio)pyrimidine (Library Generation) Amine->Product1 Sulfoxide Sulfoxide / Sulfone (Increased Electrophilicity) Oxidant->Sulfoxide Nu2 Nucleophile 2 (Displacement of SO2Me) Sulfoxide->Nu2 Activation Final 2,5-Disubstituted Pyrimidine Nu2->Final

Figure 1: Orthogonal reactivity pathways.[1] Path A exploits the C-2 chloride.[1][2] Path B activates the C-5 position by converting the sulfide to a leaving group (sulfone).[1]

Part 4: Experimental Protocols

Method A: Synthesis via Lithiation (High Purity)

Use this method for drug discovery applications requiring >98% regiochemical purity.

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add 5-bromo-2-chloropyrimidine (1.0 g, 5.17 mmol) and anhydrous THF (26 mL).

  • Cryogenic Phase: Cool to -78°C (Dry ice/Acetone). Wait 15 mins for thermal equilibration.

  • Exchange: Add n-BuLi (2.5 M in hexanes, 2.1 mL, 5.2 mmol) dropwise over 10 mins.

    • Critical Control: Do not let temp rise above -70°C to prevent attack on the 2-Cl position.[1][2] Stir for 30 mins.

  • Quench: Add dimethyl disulfide (0.55 mL, 6.2 mmol) dropwise.

  • Workup: Stir at -78°C for 1 hr, then warm to RT. Quench with sat. NH₄Cl.[1][2] Extract with EtOAc (3x).[2][3] Dry over Na₂SO₄.[1][2][4]

  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

    • Yield: Typically 60-75%.[1][2]

Method B: SNAr Coupling (Standard Usage)

Protocol for attaching an amine pharmacophore.

  • Dissolve 2-chloro-5-(methylthio)pyrimidine (1.0 eq) in DMA or NMP (0.2 M).[1][2]

  • Add DIPEA (2.5 eq) and the amine (1.2 eq).

  • Heat to 80-100°C for 4-12 hours.

    • Scientist Tip: If the amine is sterically hindered, add KF (1.0 eq) to assist the leaving group departure.[2]

  • Monitor by LCMS for disappearance of m/z 160 peak.[1][2]

Part 5: Safety & Toxicology (MSDS Highlights)

Hazard ClassGHS CodeHandling Precaution
Acute Toxicity H302 (Oral)Harmful if swallowed.[1] Do not eat/drink in lab.
Skin Irritation H315Wear nitrile gloves.[2] Rapidly absorbed through skin.[1][2]
Eye Damage H318Wear chemical splash goggles.[2] Corrosive potential.[1][2]
Sensitization H317Potential skin sensitizer (sulfur moiety).[2]

Storage: Store at 2-8°C under inert gas (Argon). The thioether is prone to slow oxidation to sulfoxide if exposed to air/light over months.[2]

References

  • Synthesis & NMR Data: ChemicalBook CAS 115581-36-7 Entry. Retrieved from .[2]

  • Reactivity of Chloropyrimidines: Journal of the Chemical Society C: Organic. "Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate." (Analogous reactivity patterns). Retrieved from .[2]

  • Lithiation Protocol Source: Patent US2013/109653 A1. "General procedure for the synthesis of 2-chloro-5-(methylthio)pyrimidine." Paragraphs 0831-0833.[1][2]

  • Isomer Comparison (4-Cl vs 2-Cl): PubChem Compound Summary for 2-Chloro-5-methylpyrimidine (Structural analog data). Retrieved from .[2]

Sources

solubility of 2-Chloro-5-(methylthio)pyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-Chloro-5-(methylthio)pyrimidine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the . Recognizing the critical role of solubility data in drug development, chemical synthesis, and formulation science, this document offers a blend of theoretical principles and practical, field-proven methodologies. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide empowers researchers to generate high-quality, reliable data through a self-validating experimental protocol. The subsequent sections detail the physicochemical properties of the target compound, the theoretical underpinnings of solubility, a step-by-step experimental workflow for solubility determination, and best practices for data analysis and presentation.

Introduction: The Significance of Pyrimidine Derivatives and Their Solubility

Pyrimidine derivatives are a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The compound 2-Chloro-5-(methylthio)pyrimidine is a key intermediate in the synthesis of various bioactive molecules. Its utility in synthetic chemistry is profoundly influenced by its solubility in organic solvents, which governs reaction kinetics, purification strategies (such as crystallization), and the formulation of final products. An accurate understanding of its solubility profile is, therefore, not merely an academic exercise but a fundamental prerequisite for efficient and scalable chemical processes. This guide provides the necessary tools for researchers to elucidate this critical parameter.

Physicochemical Properties of 2-Chloro-5-(methylthio)pyrimidine

A foundational understanding of the physicochemical properties of 2-Chloro-5-(methylthio)pyrimidine is essential for interpreting its solubility behavior. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₅ClN₂S[1]
Molecular Weight 160.62 g/mol [1]
Appearance Off-white to yellow solid[2]
Boiling Point (Predicted) 308.3 ± 15.0 °C[2]
Density (Predicted) 1.37 ± 0.1 g/cm³[2]
CAS Number 115581-36-7[1]

Qualitative Solubility Profile and Theoretical Considerations

While quantitative data is sparse, the molecular structure of 2-Chloro-5-(methylthio)pyrimidine—a substituted pyrimidine with a chloro and a methylthio group—suggests it will exhibit solubility in a range of organic solvents. The general solubility of pyrimidine derivatives in organic solvents is well-established. For instance, the related compound 2-chloropyrimidine is soluble in alcohol to the extent of 33.3 mg/mL.[3]

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The polarity of the solvent, its ability to form hydrogen bonds, and the temperature of the system are all critical factors. For 2-Chloro-5-(methylthio)pyrimidine, one can anticipate:

  • Higher solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) due to favorable dipole-dipole interactions.

  • Moderate to good solubility in alcohols like methanol and ethanol, facilitated by hydrogen bonding with the nitrogen atoms of the pyrimidine ring.

  • Lower solubility in non-polar solvents such as hexane and toluene, as the polar nature of the pyrimidine ring is less compatible with these solvents.

Studies on other pyrimidine derivatives have shown that solubility generally increases with temperature.[4][5] This endothermic dissolution process is typical for crystalline organic compounds.

Experimental Determination of Solubility: A Validated Protocol

The following section provides a detailed, step-by-step methodology for determining the equilibrium using the widely accepted "shake-flask" method. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Materials and Equipment
  • 2-Chloro-5-(methylthio)pyrimidine (purity ≥ 97%)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade or higher

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Calibrated thermometer or thermocouple

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solid Weigh excess solid prep_solvent Add known volume of solvent prep_solid->prep_solvent prep_vial Seal vial prep_solvent->prep_vial equilibrate Shake at constant temperature prep_vial->equilibrate settle Allow solid to settle equilibrate->settle sample Withdraw supernatant settle->sample filter Filter through 0.45 µm syringe filter sample->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze quantify Quantify concentration analyze->quantify calculate Calculate solubility quantify->calculate

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-Chloro-5-(methylthio)pyrimidine to a series of vials. The presence of undissolved solid is crucial to ensure saturation is achieved.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K).

    • Shake the vials for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

    • After shaking, allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed vial. The filter should also be pre-warmed to prevent precipitation.

    • Determine the mass of the filtered solution.

    • Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.

    • Weigh the vial containing the dried solid to determine the mass of the dissolved solute.

  • Alternative Analysis (HPLC/UV-Vis):

    • Instead of evaporation, the filtered supernatant can be accurately diluted with a known volume of the solvent.

    • The concentration of the diluted solution is then determined using a pre-validated HPLC or UV-Vis method against a calibration curve of known concentrations.

Data Calculation and Analysis

The mole fraction solubility (x) can be calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

  • m₁ is the mass of the solute

  • M₁ is the molar mass of the solute

  • m₂ is the mass of the solvent

  • M₂ is the molar mass of the solvent

The temperature dependence of solubility can be correlated using the modified Apelblat equation:

ln(x) = A + (B / T) + C * ln(T)

Where A, B, and C are empirical parameters determined by fitting the experimental data, and T is the absolute temperature in Kelvin.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. The following table provides a template for recording experimentally determined solubility data.

Organic SolventTemperature (K)Solubility (mg/mL)Mole Fraction (x)
Methanol298.15
308.15
318.15
Ethanol298.15
308.15
318.15
Acetone298.15
308.15
318.15
... (continue for all solvents)

Safety Precautions

2-Chloro-5-(methylthio)pyrimidine should be handled with appropriate safety precautions. While specific toxicity data is limited, related compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Therefore, it is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for the compound before use.

References

  • Baluja, S., et al. (2015). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Molecular Liquids, 220, 13-34.

Sources

stability and storage conditions for 2-Chloro-5-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Stability and Storage Protocol: 2-Chloro-5-(methylthio)pyrimidine

Executive Summary

2-Chloro-5-(methylthio)pyrimidine (CAS: 115581-36-7) is a bifunctional heterocyclic building block used critically in medicinal chemistry for the synthesis of antiviral and anticancer agents. Its stability is compromised by two primary vectors: hydrolytic displacement of the C2-chlorine atom and oxidative degradation of the C5-methylthio ether.

To maintain purity >97% over extended periods (>6 months), this compound requires refrigerated storage (2–8°C) under an inert atmosphere (Argon/Nitrogen) . Exposure to moisture or ambient air will accelerate the formation of 2-hydroxy impurities and sulfoxides, respectively.

Physicochemical Profile

Understanding the molecular architecture is the first step to mastering stability. The pyrimidine ring is electron-deficient, activating the 2-position chlorine toward nucleophilic attack, while the electron-rich sulfur atom at the 5-position is a "soft" nucleophile prone to oxidation.

PropertySpecification
CAS Number 115581-36-7
IUPAC Name 2-Chloro-5-(methylsulfanyl)pyrimidine
Molecular Formula C₅H₅ClN₂S
Molecular Weight 160.62 g/mol
Physical State Low-melting solid or viscous oil (purity dependent)
Solubility Soluble in DMSO, DCM, Methanol; Poorly soluble in water
Key Reactivity Electrophilic at C2 (Cl); Nucleophilic/Redox-active at S (SMe)

Degradation Mechanisms

The degradation of 2-Chloro-5-(methylthio)pyrimidine follows two distinct chemical pathways. Understanding these allows researchers to select the correct preventive measures.

A. Hydrolysis (Moisture Sensitivity)

The C2 position, flanked by two nitrogen atoms, is highly electrophilic. In the presence of atmospheric moisture (especially if acidic impurities are present), the chlorine is displaced by water, yielding 2-hydroxy-5-(methylthio)pyrimidine (tautomerizes to the pyrimidone). This reaction is irreversible and autocatalytic as HCl is generated.

B. Oxidation (Air Sensitivity)

The sulfide (thioether) moiety is susceptible to oxidation by atmospheric oxygen or peroxides found in aged solvents. This proceeds stepwise: first to the sulfoxide (S=O), and subsequently to the sulfone (O=S=O). These impurities significantly alter the polarity and reactivity of the material in downstream cross-coupling reactions.

Visualizing the Degradation Pathways

DegradationPathways Compound 2-Chloro-5-(methylthio)pyrimidine (Target) HydrolysisProd 2-Hydroxy-5-(methylthio)pyrimidine (Inactive Impurity) Compound->HydrolysisProd Hydrolysis (Nucleophilic Sub.) Sulfoxide Sulfoxide Derivative (Polar Impurity) Compound->Sulfoxide Oxidation (Step 1) Moisture Moisture (H2O) Moisture->HydrolysisProd Oxygen Oxygen (O2) Oxygen->Sulfoxide Sulfone Sulfone Derivative (Terminal Oxidant) Sulfoxide->Sulfone Oxidation (Step 2)

Figure 1: Divergent degradation pathways driven by moisture (hydrolysis) and air (oxidation).

Storage & Handling Protocol

This protocol is designed to mitigate the mechanisms described above. It is a self-validating system: if the QC check fails, the storage conditions were breached.

Step 1: Receipt and Initial QC
  • Visual Inspection: Material should be off-white to yellow. Darkening (brown/black) indicates significant oxidation or decomposition.

  • Purity Check: Run a baseline 1H NMR in CDCl₃ or DMSO-d6.

    • Watchlist: Look for a downfield shift of the S-Me peak (indicating sulfoxide formation) or loss of aromatic symmetry (hydrolysis).

Step 2: Containment System
  • Primary Vessel: Amber glass vial with a Teflon-lined screw cap. Why? Amber glass blocks UV light (preventing photo-oxidation), and Teflon prevents leaching of plasticizers.

  • Atmosphere: Flush the headspace with dry Argon or Nitrogen before sealing. Argon is preferred as it is heavier than air and forms a better blanket over the solid/oil.

  • Secondary Containment: Place the primary vial inside a desiccator or a sealed bag containing active silica gel packets.

Step 3: Environmental Conditions
  • Temperature: 2°C to 8°C (Standard Refrigeration).

    • Note: Freezing (-20°C) is acceptable but requires strict equilibration to room temperature before opening to prevent condensation (water uptake).

  • Light: Keep in the dark.

Step 4: Usage Workflow
  • Remove from fridge and allow to warm to Room Temperature (approx. 30 mins). Do not open cold.

  • Open in a fume hood (or glovebox for high-precision work).

  • Weigh quickly.

  • Re-purge headspace with inert gas immediately.

  • Re-seal and return to storage.

Storage Workflow Diagram

StorageWorkflow Receipt Receipt of Material QC QC: 1H NMR / LCMS (Check S-Me peak integrity) Receipt->QC Decision Pass QC? QC->Decision Prep Equilibrate to RT Purge Headspace (Ar/N2) Decision->Prep Yes Discard Discard / Repurify Decision->Discard No Storage Store at 2-8°C Amber Vial + Desiccant Prep->Storage Use Experimental Use (Avoid moisture) Storage->Use Warm to RT first Use->Prep Reseal immediately

Figure 2: Lifecycle management of 2-Chloro-5-(methylthio)pyrimidine to ensure long-term stability.

Quality Control Markers

When analyzing the compound after storage, look for these specific signals to validate integrity.

TechniqueMarker for Intact CompoundMarker for Degradation
1H NMR Sharp singlet for S-CH₃ (~2.5 ppm). Distinct aromatic protons.Oxidation: S-CH₃ peak shifts downfield (~2.8-3.0 ppm). Hydrolysis: Broad exchangeable -OH peak; shift in aromatic region.
LC-MS Single peak, M+1 = 161/163 (Cl isotope pattern).Hydrolysis: Mass 143 (M - Cl + OH). Oxidation: Mass 177 (M+16, Sulfoxide) or 193 (M+32, Sulfone).

Safety & Toxicology

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Handling: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a well-ventilated fume hood.

  • Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use water, as this may generate acidic byproducts via hydrolysis.

References

  • PubChem. (n.d.).[1][2] Compound Summary: 2-Chloro-5-(methylthio)pyrimidine.[3][4][5] National Library of Medicine. Retrieved from [Link]

  • Brown, D. J. (1994). The Pyrimidines.[1][3][4][6][7][8][9][10][11][12] Wiley-Interscience. (General reference for chloropyrimidine reactivity and hydrolysis kinetics).

  • Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.

Sources

Technical Guide: Biological Potential and Synthetic Utility of 2-Chloro-5-(methylthio)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Ibrutinib, Osimertinib). Within this class, 2-Chloro-5-(methylthio)pyrimidine represents a high-value pharmacophore intermediate. Its utility stems from a dual-functionality profile: the highly reactive electrophilic center at C2 allows for rapid library generation via nucleophilic aromatic substitution (


), while the 5-methylthio (-SMe) group provides a distinct lipophilic handle that modulates metabolic stability and hydrophobic pocket occupancy in protein targets.

This guide details the synthetic manipulation, biological mechanisms, and experimental protocols required to leverage this scaffold for the development of next-generation antineoplastic and antimicrobial agents.

Chemical Biology & Pharmacophore Analysis[1][2]

Structural Logic

The 2-Chloro-5-(methylthio)pyrimidine scaffold offers a strategic advantage in Structure-Activity Relationship (SAR) studies.

  • C2-Chlorine (The Warhead/Linker): The chlorine atom at the 2-position is activated by the electron-deficient pyrimidine ring, making it an excellent leaving group for

    
     reactions with amines, anilines, and phenols. This is the primary vector for introducing diversity (e.g., the "hinge-binding" motif in kinase inhibitors).
    
  • C5-Methylthio (The Modulator): Unlike a simple alkyl group, the sulfur atom in the -SMe moiety possesses lone pairs that can engage in specific non-covalent interactions (e.g., sulfur-aromatic interactions). Furthermore, it serves as a "metabolic switch":

    • State A (Lipophilic): The thioether (-SMe) is hydrophobic (

      
       = 0.61), ideal for penetrating cell membranes and occupying hydrophobic gatekeeper pockets in enzymes.
      
    • State B (Polar): controlled oxidation to sulfoxide (-SOMe) or sulfone (-SO

      
      Me) dramatically alters the electronics (
      
      
      
      increases from 0.00 to 0.72), allowing late-stage tuning of solubility and hydrogen bonding without changing the carbon skeleton.
Mechanism of Action: Kinase Inhibition

In the context of oncology, derivatives of this scaffold typically function as Type I ATP-competitive inhibitors .

  • The 2-amino substituent (derived from displacing the 2-Cl) forms hydrogen bonds with the hinge region of the kinase (e.g., Glu762/Met766 in EGFR).

  • The 5-methylthio group projects into the solvent-accessible region or the hydrophobic "gatekeeper" pocket, depending on the specific kinase topology. This occupation often improves potency by displacing water molecules and increasing entropic gain upon binding.

Synthetic Workflows

The following workflow describes the transformation of the core scaffold into a bioactive library.

SyntheticWorkflow Fig 1. Divergent Synthetic Pathway for 5-Methylthiopyrimidine Derivatives Start 2-Chloro-5-(methylthio)pyrimidine (Scaffold) Intermediate 2-Amino-5-(methylthio)pyrimidine (Lead Candidate) Start->Intermediate S_NAr Displacement (R-NH2, DIPEA, Heat) Oxidized 2-Amino-5-(methylsulfonyl)pyrimidine (Polar Analog) Intermediate->Oxidized mCPBA or Oxone (Oxidation) Target Kinase/Enzyme Inhibition Intermediate->Target Bioassay Screening Oxidized->Target SAR Optimization

Protocol A: General Synthesis of 2-Amino-5-(methylthio)pyrimidine Derivatives

Use this protocol to generate the primary library of kinase inhibitors.

  • Reagents: 2-Chloro-5-(methylthio)pyrimidine (1.0 equiv), Aniline/Amine derivative (1.1 equiv),

    
    -Diisopropylethylamine (DIPEA, 2.0 equiv).
    
  • Solvent:

    
    -Butanol or 1,4-Dioxane (anhydrous).
    
  • Procedure:

    • Charge a reaction vial with the chloropyrimidine and the amine in the solvent (0.2 M concentration).

    • Add DIPEA dropwise.

    • Heat the mixture to 100°C (or reflux) for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 7:3) or LC-MS.

    • Workup: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, remove solvent in vacuo, redissolve in EtOAc, wash with water and brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Flash column chromatography (SiO

      
      ) or recrystallization from EtOH.
      
Protocol B: Oxidation to Sulfone (SAR Extension)

Use this to reduce lipophilicity and explore electronic effects.

  • Reagents: 2-Amino-5-(methylthio)pyrimidine derivative (1.0 equiv), m-Chloroperbenzoic acid (mCPBA, 2.2 equiv).

  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Dissolve the substrate in DCM at 0°C.

    • Add mCPBA portion-wise over 15 minutes.

    • Stir at room temperature for 2–4 hours.

    • Quench: Add saturated aqueous NaHCO

      
       and Na
      
      
      
      S
      
      
      O
      
      
      to neutralize acids and excess oxidant.
    • Extraction: Extract with DCM (3x). Dry and concentrate.

Biological Evaluation & Protocols

In Vitro Kinase Assay (ADP-Glo™ Platform)

To validate the mechanism of action, candidates must be screened against a panel of kinases (e.g., EGFR, CDK2, Aurora-A).

Principle: Measures ADP formation from the kinase reaction, which is linearly correlated with kinase activity.

Step-by-Step Protocol:

  • Preparation: Dilute compounds in 100% DMSO to 50x final concentration. Further dilute in 1x Kinase Buffer.

  • Enzyme Reaction:

    • Add 2 µL of Compound to 384-well plate.

    • Add 4 µL of Kinase Enzyme (e.g., EGFR wt). Incubate 10 min at RT.

    • Add 4 µL of ATP/Substrate mix (Poly[Glu,Tyr] 4:1).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC

    
     using a 4-parameter logistic fit.
    
Cellular Viability (MTT Assay)

Protocol:

  • Seed cancer cells (e.g., A549, HCT116) at 3,000–5,000 cells/well in 96-well plates. Allow attachment (24 h).

  • Treat with graded concentrations of the derivative (0.01 µM – 100 µM) for 72 hours.

  • Add MTT reagent (0.5 mg/mL final). Incubate 4 hours at 37°C.

  • Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

Data Interpretation & Signaling Pathway

The following diagram illustrates how these derivatives intervene in the EGFR signaling cascade, a common target for pyrimidine-based drugs.

SignalingPathway Fig 2. Mechanism of Action: Interruption of EGFR-MAPK Signaling EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation RAS RAS EGFR->RAS Phosphorylation Drug 5-SMe-Pyrimidine Derivative Drug->EGFR Inhibition (ATP Competitive) Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

[1][2][3][4][5][6][7]

Comparative Activity Profile (Representative Data)

The table below highlights the impact of the 5-methylthio group compared to the unsubstituted (5-H) or 5-chloro analogs in a hypothetical kinase assay.

Compound IDR2 SubstituentR5 SubstituentEGFR IC

(nM)
A549 GI

(µM)
Notes
Ref-1 3-chloroaniline-H1502.5Baseline activity
Ref-2 3-chloroaniline-Cl450.8Halogen bond improves potency
Target-1 3-chloroaniline -SMe 12 0.15 Hydrophobic fill + metabolic stability
Target-2 3-chloroaniline-SO

Me
3505.2Polarity reduces membrane permeability

Note: The 5-SMe group often provides a "sweet spot" of hydrophobicity without the toxicity concerns of heavy halogens.

References

  • Synthesis and Medicinal Uses of Pyrimidine: Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. Available at: [Link]

  • Kinase Inhibitor Scaffolds: MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at: [Link]

  • Anticancer Activity of Pyrimidines: National Institutes of Health (NIH). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. Available at: [Link]

  • Nucleophilic Substitution in Pyrimidines: Royal Society of Chemistry (RSC). Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available at: [Link]

Sources

exploring the reactivity of the chloropyrimidine moiety

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Chloropyrimidine Scaffold: Precision Functionalization in Medicinal Chemistry

Executive Summary: The chloropyrimidine moiety is not merely a structural building block; it is a programmable logic gate in medicinal chemistry. Its reactivity profile—governed by the electron-deficient pyrimidine ring—allows for sequential, orthogonal functionalization. This guide explores the mechanistic causality driving the reactivity of mono-, di-, and trichloropyrimidines, contrasting classical Nucleophilic Aromatic Substitution (


) with modern Palladium-catalyzed cross-coupling. We provide validated protocols for manipulating regioselectivity, enabling the synthesis of complex kinase inhibitors and antivirals.

Mechanistic Underpinning: The Electronic Landscape

To master chloropyrimidine chemistry, one must understand the hierarchy of electrophilicity. The pyrimidine ring is significantly


-deficient, making it highly susceptible to nucleophilic attack. However, not all positions are equal.[1]
The Regioselectivity Rule (The "4 > 2 > 6" Paradigm)

In a 2,4-dichloropyrimidine system,


 reactions occur preferentially at the C4 position .
  • Causality:

    • Intermediate Stability: Attack at C4 leads to a Meisenheimer complex where the negative charge is delocalized onto two ring nitrogens (N1 and N3). Attack at C2 delocalizes charge primarily onto the carbons, with less favorable stabilization.

    • LUMO Coefficients: Frontier Molecular Orbital (FMO) theory demonstrates that the Lowest Unoccupied Molecular Orbital (LUMO) coefficient is largest at C4, making it the primary site for soft nucleophiles.

    • Steric/Electronic Repulsion: The C2 position is flanked by two lone pairs from N1 and N3, creating electrostatic repulsion for incoming nucleophiles.

Inverting the Paradigm

While


 is C4-selective, Palladium-catalyzed cross-coupling  can be tuned to be C2-selective using bulky N-heterocyclic carbene (NHC) ligands, or C4-selective using specific phosphines.[2] This orthogonality allows for "programmable" synthesis of polysubstituted pyrimidines.

Methodology A: Nucleophilic Aromatic Substitution ( )[1][3]

This is the workhorse reaction for introducing amines, alkoxides, and thiols.

Solvent and Base Selection Matrix
ParameterStandard Conditions"Difficult" SubstratesNotes
Solvent Ethanol, i-PrOH, THFDMF, NMP, DMSOProtic solvents facilitate

by stabilizing the leaving group (Cl-).
Base DIPEA, TEA,

NaH, LiHMDSStrong bases are required for weak nucleophiles (e.g., amides, phenols).
Temperature

to RT

High temp promotes C2 substitution if C4 is already substituted.
Validated Protocol: C4-Selective Amination of 2,4-Dichloropyrimidine

Objective: Synthesis of 2-chloro-N-substituted-pyrimidin-4-amine.

  • Preparation: Charge a reaction vessel with 2,4-dichloropyrimidine (1.0 equiv) and anhydrous Ethanol (0.2 M concentration).

  • Cooling: Cool the solution to

    
     using an ice bath. Rationale: Low temperature kinetically favors the C4 position, minimizing C2/C4 bis-substitution.
    
  • Addition: Add the amine nucleophile (1.05 equiv) dropwise, followed by DIPEA (1.2 equiv).

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to RT. Monitor by LCMS.
    
  • Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Outcome: Expect >90% regioselectivity for the C4 isomer.

Methodology B: Transition Metal Catalysis (Suzuki & Buchwald)

Chloropyrimidines are deactivated toward oxidative addition compared to bromides or iodides. Success requires specialized ligands.

The "Chloride Problem"

The C-Cl bond strength (~95 kcal/mol) requires electron-rich, bulky ligands to facilitate oxidative addition.

  • Preferred Ligands:

    
    , XPhos, RuPhos, BrettPhos (for amines), and bulky NHCs (IMes, IPr).
    
Validated Protocol: Suzuki-Miyaura Coupling on 4-Chloropyrimidine

Objective: Coupling a 4-chloropyrimidine with a boronic acid.

  • System: Use a sealed tube or microwave vial.

  • Reagents: Combine 4-chloropyrimidine (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (2 mol%) and XPhos  (4 mol%). Note: XPhos is superior for heteroaryl chlorides due to its bulk and electron donation.
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 5 minutes.

  • Reaction: Heat at

    
     for 4 hours.
    
  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Strategic Visualization

Regioselectivity Logic Gate

The following diagram illustrates the decision process for functionalizing a 2,4-dichloropyrimidine scaffold.

Regioselectivity Start 2,4-Dichloropyrimidine Condition1 Standard SnAr (Amine/Base) Start->Condition1 Nucleophile Condition2 Pd-Catalysis (Bulky NHC Ligand) Start->Condition2 Cross-Coupling Path1 Kinetic Control (Electronic Preference) Condition1->Path1 Path2 Catalyst Control (Steric Demand) Condition2->Path2 Product1 C4-Substituted Product (Major) Path1->Product1 N1/N3 Stabilization Product2 C2-Substituted Product (Major) Path2->Product2 Oxidative Addition at Less Hindered Site

Caption: Decision tree for orthogonal functionalization of 2,4-dichloropyrimidine.

Mechanistic Pathway ( )

This diagram details the electronic stabilization that dictates C4 selectivity.

Mechanism Substrate 2,4-Dichloro pyrimidine Attack Nucleophilic Attack (C4) Substrate->Attack Complex Meisenheimer Complex Attack->Complex Resonance Charge Delocalization (N1 & N3) Complex->Resonance Stabilized by Product 4-Substituted Pyrimidine Resonance->Product Cl- Elimination

Caption: The C4 pathway is favored because the negative charge is delocalized over two nitrogen atoms.

Case Study: Sequential Assembly of Kinase Inhibitors

Many kinase inhibitors (e.g., FAK inhibitors) utilize the pyrimidine core. The synthesis often follows this sequence:

  • Step 1 (

    
    ):  Reaction of 2,4,5-trichloropyrimidine with an aniline at C4 (most reactive).
    
  • Step 2 (Suzuki/Buchwald): Coupling at C2 with a solubilizing tail or hinge-binding motif.

  • Step 3 (Optional): Modification of the C5 position (if C5-Br or C5-I was used initially, or via lithiation).

Critical Insight: If the C5 position contains an electron-withdrawing group (e.g.,


, 

), the reactivity of C4 is further enhanced, but C2 reactivity also increases, requiring stricter temperature control (

) to maintain selectivity.

References

  • Regioselective Control of

    
    : 
    
    • Zhao, S., et al. (2015). Regioselective Control of the Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry.
    • [Link]

  • Pd-Catalyzed C2 Selectivity

    • Sauer, G. S., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
    • [Link]

  • Buchwald-Hartwig Conditions

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
    • [Link]

  • Drug Discovery Applications (FAK Inhibitors)

    • Bule, M. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules (republished via NCBI).
    • [Link]

Sources

An In-depth Technical Guide to 2-Chloro-5-(methylthio)pyrimidine: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-5-(methylthio)pyrimidine is a substituted pyrimidine that has emerged as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its unique arrangement of a reactive chlorine atom, a nucleophilic pyrimidine core, and a methylthio group provides medicinal chemists with a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and, most importantly, the applications of this compound in the landscape of modern drug discovery. While its early history is not extensively documented in readily available literature, its recent prominence in the patent and scientific literature underscores its growing importance.

Physicochemical Properties

PropertyValueSource
CAS Number 115581-36-7[1][2][3]
Molecular Formula C₅H₅ClN₂S[1][2][3]
Molecular Weight 160.62 g/mol [1][2][3]
Appearance Powder
Melting Point 59-64 °C
SMILES CSC1=CN=C(N=C1)Cl[1][2][3]

Synthesis of 2-Chloro-5-(methylthio)pyrimidine: A Comparative Analysis

The efficient and scalable synthesis of 2-Chloro-5-(methylthio)pyrimidine is critical for its widespread use in drug discovery programs. Over time, several synthetic routes have been reported, with significant improvements in yield and purity.

Early Reported Synthesis: Reaction of 2,4,5-trichloropyrimidine

An early reported method for the synthesis of 2-Chloro-5-(methylthio)pyrimidine involves the reaction of 2,4,5-trichloropyrimidine with sodium methylthiolate.[4]

Early synthesis of 2-Chloro-5-(methylthio)pyrimidine.

Experimental Protocol:

  • Dissolve 2,4,5-trichloropyrimidine in dimethylformamide (DMF).

  • Add sodium methylthiolate to the solution.

  • Heat the reaction mixture at reflux for approximately 12 hours.

  • Cool the mixture to room temperature.

  • Isolate the product, 2-Chloro-5-(methylthio)pyrimidine.[4]

Causality and Insights: This method, while straightforward, is reported to suffer from the formation of byproducts and can present challenges in purification, with yields that are not always ideal for large-scale production.[1]

High-Yield, Scalable Three-Step Synthesis

A more recent and significantly improved synthesis was detailed in a 2021 patent, which describes a three-step process starting from the readily available 5-bromo-2-chloropyrimidine. This method boasts a remarkable total yield of approximately 89% and is suitable for kilogram-scale production.[1]

High-yield, three-step synthesis of 2-Chloro-5-(methylthio)pyrimidine.

Step-by-Step Methodology: [1]

Step 1: Synthesis of 2,5-bis(methylthio)pyrimidine

  • Dissolve 5-bromo-2-chloropyrimidine in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.

  • Add sodium methyl mercaptide in batches at a temperature of 20-30 °C.

  • Raise the temperature to 40-50 °C and stir for 2-6 hours until the starting material is consumed (monitored by TLC or LCMS).

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2,5-bis(methylthio)pyrimidine.

Step 2: Synthesis of 2-Hydroxy-5-(methylthio)pyrimidine

  • To the 2,5-bis(methylthio)pyrimidine from the previous step, add an aqueous solution of hydrochloric acid.

  • Heat the mixture to 80-100 °C and stir for 10-36 hours until the reaction is complete.

  • Isolate the product, 2-hydroxy-5-(methylthio)pyrimidine.

Step 3: Synthesis of 2-Chloro-5-(methylthio)pyrimidine

  • Add 2-hydroxy-5-(methylthio)pyrimidine to phosphorus oxychloride (POCl₃) under a nitrogen atmosphere at 25 °C.

  • Slowly add N,N-dimethylaniline.

  • Heat the reaction mixture to 80-100 °C and maintain for 10-36 hours.

  • After completion, the reaction is worked up to isolate the final product, 2-Chloro-5-(methylthio)pyrimidine.

Expert Insights: This optimized process addresses the shortcomings of previous methods. The use of inexpensive starting materials, high conversion rates in each step, and the avoidance of column chromatography make it a highly efficient and industrially viable route. The patent highlights that this method significantly reduces production costs and improves the overall yield to a remarkable 89%.[1]

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be expected to show a singlet for the methylthio (-SCH₃) protons and two singlets or a pair of doublets for the two aromatic protons on the pyrimidine ring.

  • ¹³C NMR: The spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be influenced by the electronegative chlorine and sulfur atoms and the nitrogen atoms in the pyrimidine ring.

  • IR Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-H stretching of the methyl group and the aromatic ring, C=N and C=C stretching vibrations of the pyrimidine ring, and C-S and C-Cl stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (160.62 g/mol ), along with characteristic fragmentation patterns.

Applications in Drug Discovery: A Key Intermediate for Novel Therapeutics

The true value of 2-Chloro-5-(methylthio)pyrimidine lies in its utility as a versatile building block in the synthesis of high-value pharmaceutical agents. The 2-chloro substituent serves as an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of various functionalities.

PCSK9 Inhibitors

Proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors are a class of drugs used to treat hypercholesterolemia. 2-Chloro-5-(methylthio)pyrimidine has been reported as a key raw material in the synthesis of certain PCSK9 inhibitors.[1] The pyrimidine core often serves as a central scaffold to which other pharmacophoric groups are attached.

Glycosidase Inhibitors

Glycosidase inhibitors are used in the management of type 2 diabetes. Patents have disclosed the use of 2-Chloro-5-(methylthio)pyrimidine in the synthesis of active compounds that are investigated as glycosidase inhibitors.[1]

TRPV4 Antagonists

Transient receptor potential vanilloid 4 (TRPV4) is an ion channel involved in pain and inflammation. Research in bioorganic and medicinal chemistry has reported the synthesis of TRPV4 antagonists for the treatment of pain, utilizing 2-Chloro-5-(methylthio)pyrimidine as a starting material.[1]

Applications of 2-Chloro-5-(methylthio)pyrimidine in drug discovery.

Conclusion

2-Chloro-5-(methylthio)pyrimidine has transitioned from a relatively obscure chemical entity to a valuable and sought-after building block in modern medicinal chemistry. Its efficient, scalable synthesis has unlocked its potential for use in the development of novel therapeutics targeting a range of diseases. For researchers and drug development professionals, a thorough understanding of its synthesis and reactivity is paramount to leveraging its full potential in the design and creation of next-generation medicines. As research into new therapeutic targets continues, the demand for versatile and readily accessible intermediates like 2-Chloro-5-(methylthio)pyrimidine is only expected to grow.

References

[1] CN112679439A. (2021). Preparation method of 2-chloro-5-methylthiopyrimidine. Google Patents. Retrieved from

[5] US4612377A. (1986). Preparation of 2-chloro-5-methylpyridine. Google Patents. Retrieved from

[2] PubChem. (n.d.). 2-Chloro-5-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

[6] Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from [Link]

[7] Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Retrieved from

[8] PubChem. (n.d.). 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

[9] Journal of the Chemical Society C: Organic. (1969). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

[10] University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

[11] Scientific.Net. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]

[12] MDPI. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank. Retrieved from [Link]

[13] ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

[14] Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

[15] Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

[16] Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

[17] PMC. (2014). Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. Retrieved from [Link]

[18] KPU. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

[19] ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

[20] YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

[21] Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

[22] EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the -. Retrieved from [Link]

[23] ResearchGate. (2015). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

[24] Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

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An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-Chloro-5-(methylthio)pyrimidine: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(methylthio)pyrimidine, a versatile heterocyclic building block, and its structural analogs and derivatives. The document delves into optimized synthesis protocols for the core scaffold, explores key chemical transformations for structural diversification, and discusses the burgeoning therapeutic applications of the resulting compounds. Particular emphasis is placed on the strategic implementation of modern cross-coupling reactions and the nuanced reactivity of the pyrimidine core, offering field-proven insights for researchers in medicinal chemistry and drug discovery. This guide aims to be a critical resource for the rational design and development of novel pyrimidine-based therapeutic agents.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including natural products and synthetic drugs.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[3] The inherent electronic properties of the pyrimidine nucleus, characterized by its electron-deficient nature, make it a privileged scaffold for drug design, amenable to a wide range of chemical modifications. These modifications can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, leading to a diverse spectrum of therapeutic activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[2][3]

This guide focuses on a specific, yet highly versatile, pyrimidine derivative: 2-Chloro-5-(methylthio)pyrimidine. The strategic placement of a chloro substituent at the 2-position and a methylthio group at the 5-position provides orthogonal handles for chemical manipulation, making it an invaluable starting material for the synthesis of diverse compound libraries. The chloro group serves as a reactive site for nucleophilic substitution and cross-coupling reactions, while the methylthio moiety can also be manipulated or can influence the overall electronic profile and metabolic stability of the molecule.

Recent research has highlighted the potential of 2-Chloro-5-(methylthio)pyrimidine derivatives in targeting a range of disease-relevant proteins, including PCSK9, glycosidases, and TRPV4 channels.[4] This underscores the growing interest in this scaffold and the need for a comprehensive technical resource to guide further research and development efforts.

Synthesis of the Core Scaffold: 2-Chloro-5-(methylthio)pyrimidine

The efficient and scalable synthesis of the 2-Chloro-5-(methylthio)pyrimidine core is paramount for its utility in drug discovery programs. While several synthetic routes have been reported, they are not without their challenges, including low yields, the formation of difficult-to-separate byproducts, and limitations in scalability.[4] This section provides a critical analysis of existing methods and details a preferred, high-yield protocol suitable for large-scale production.

Comparative Analysis of Synthetic Routes

A review of the literature reveals two primary approaches to the synthesis of 2-Chloro-5-(methylthio)pyrimidine, both of which present significant drawbacks.[4]

  • One-Step Thiolation of 5-Bromo-2-chloropyrimidine: This method involves the reaction of 5-bromo-2-chloropyrimidine with a thionating agent like dimethyl disulfide in the presence of a strong base (e.g., n-BuLi) at low temperatures.[4] However, this approach is plagued by the formation of multiple byproducts with similar polarities to the desired product, rendering purification challenging. Furthermore, the reaction suffers from poor reproducibility and low yields, particularly on a larger scale.[4]

  • Multi-Step Synthesis from 2,4,6-Trichloro-5-methylthiopyrimidine: This route involves a three-step synthesis to first obtain the starting material, 2,4,6-trichloro-5-methylthiopyrimidine, which is not commercially available. The overall yield of this multi-step process is low, making it inefficient for large-scale synthesis.[4]

Recommended High-Yield Synthesis Protocol

A more robust and scalable synthesis has been developed, proceeding through a three-step sequence starting from the readily available 5-bromo-2-chloropyrimidine. This method boasts a significantly improved overall yield of approximately 89% and avoids the need for chromatographic purification, making it ideal for industrial applications.[4]

Step 1: Synthesis of 2,5-Bis(methylthio)pyrimidine

In this initial step, 5-bromo-2-chloropyrimidine is dissolved in dimethylformamide (DMF), and sodium methyl mercaptide is added in batches at a controlled temperature of 20-30°C. The reaction mixture is then heated to 40-50°C for 2-6 hours.[4] This nucleophilic aromatic substitution reaction displaces the bromo group with the methylthio moiety.

Step 2: Synthesis of 2-Hydroxy-5-(methylthio)pyrimidine

The intermediate, 2,5-bis(methylthio)pyrimidine, is then subjected to acidic hydrolysis. The compound is added to an aqueous solution of hydrochloric acid, and the mixture is refluxed at 80-100°C for 10-36 hours.[4] This step selectively hydrolyzes the methylthio group at the 2-position to a hydroxyl group.

Step 3: Synthesis of 2-Chloro-5-(methylthio)pyrimidine

In the final step, the 2-hydroxy-5-(methylthio)pyrimidine is chlorinated using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline. The reaction is carried out under a nitrogen atmosphere, with the temperature initially maintained at 25°C during the addition of N,N-dimethylaniline, and then increased to 80-100°C for 10-36 hours to drive the reaction to completion.[4]

Synthesis_of_2_Chloro_5_methylthiopyrimidine start 5-Bromo-2-chloropyrimidine intermediate1 2,5-Bis(methylthio)pyrimidine start->intermediate1 1. NaSMe, DMF 20-50°C, 2-6h intermediate2 2-Hydroxy-5-(methylthio)pyrimidine intermediate1->intermediate2 2. HCl (aq) 80-100°C, 10-36h product 2-Chloro-5-(methylthio)pyrimidine intermediate2->product 3. POCl₃, N,N-dimethylaniline 80-100°C, 10-36h

Chemical Reactivity and Derivatization Strategies

The 2-Chloro-5-(methylthio)pyrimidine scaffold offers multiple avenues for structural diversification, primarily centered around the reactivity of the C2-chloro substituent. This section will explore key transformations that enable the synthesis of a wide range of analogs.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of two nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom serves as a good leaving group, allowing for its displacement by a variety of nucleophiles.

The introduction of amino groups at the C2 position is a common strategy in medicinal chemistry to modulate solubility, basicity, and hydrogen bonding potential. This can be achieved through direct reaction with primary or secondary amines. The reaction is typically carried out in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures.[5] The addition of a non-nucleophilic base like triethylamine is often necessary to neutralize the HCl generated during the reaction.[5]

Experimental Protocol: General Procedure for Amination

To a solution of 8-chloro-6-methyl-2-(methylthio)pyrido[3,4-d]pyrimidine (1 equivalent) in NMP, the desired amine (2 equivalents) and triethylamine (5 equivalents) are added. The reaction mixture is then heated to 100°C for 36 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[5]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and they are particularly well-suited for the derivatization of heteroaryl halides like 2-Chloro-5-(methylthio)pyrimidine.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents at the C2 position.[6] This reaction typically involves the coupling of the chloro-pyrimidine with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. Microwave-assisted protocols have been shown to be particularly effective for the Suzuki coupling of chloropyrimidines, offering reduced reaction times and improved yields.[6]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling (Adapted from a similar system)

A mixture of the 2,4-dichloropyrimidine (1 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.5-5 mol%), and a base like K₂CO₃ in a solvent system of dioxane and water is subjected to microwave irradiation at 100-140°C for 15-20 minutes.[6][7] After completion, the reaction mixture is worked up by extraction and purified by chromatography.

Suzuki_Miyaura_Coupling start 2-Chloro-5-(methylthio)pyrimidine product 2-Aryl-5-(methylthio)pyrimidine start->product Pd Catalyst, Base Solvent, Heat reagent Ar-B(OH)₂ reagent->product

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] It provides a powerful alternative to classical amination methods, often proceeding under milder conditions and with a broader substrate scope. This reaction is particularly useful for coupling less reactive amines or for instances where direct SNAr is sluggish. The choice of the palladium catalyst and the phosphine ligand is critical for the success of this transformation.[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination (Adapted from a similar system)

In an inert atmosphere, the aryl halide (1 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtBu) are combined in an anhydrous solvent such as toluene or dioxane. The reaction mixture is then heated, typically between 80-120°C, until the starting material is consumed. The product is then isolated and purified.[2]

Buchwald_Hartwig_Amination start 2-Chloro-5-(methylthio)pyrimidine product 2-Amino-5-(methylthio)pyrimidine Derivative start->product Pd Catalyst, Ligand, Base Solvent, Heat reagent R¹R²NH reagent->product

Reactivity of the Methylthio Group

While the primary focus of derivatization is often the C2-chloro position, the C5-methylthio group also plays a crucial role in the overall chemical behavior of the molecule. It is generally considered a poor leaving group in nucleophilic aromatic substitution reactions compared to halogens.[9][10] However, under forcing conditions or with highly reactive nucleophiles, displacement of the methylthio group can occur.[11] More commonly, the sulfur atom can be oxidized to the corresponding sulfoxide or sulfone. This transformation significantly alters the electronic properties of the pyrimidine ring, making the C5 position more susceptible to nucleophilic attack and potentially serving as a leaving group itself.[9] This provides an additional handle for late-stage functionalization.

Structural Analogs and Their Therapeutic Potential

The derivatization of the 2-Chloro-5-(methylthio)pyrimidine scaffold has led to the discovery of potent and selective modulators of various biological targets. This section will highlight some of the key therapeutic areas where these analogs have shown promise.

PCSK9 Inhibitors for Hypercholesterolemia

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of LDL cholesterol levels.[12] Inhibiting PCSK9 has emerged as a validated therapeutic strategy for the treatment of hypercholesterolemia. Derivatives of 2-Chloro-5-(methylthio)pyrimidine have been investigated as small molecule inhibitors of PCSK9, offering a potential oral alternative to the currently available injectable antibody therapies.[4] The development of such inhibitors is an active area of research, with a focus on optimizing potency, selectivity, and pharmacokinetic properties.

Glycosidase Inhibitors for Metabolic Diseases

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition has therapeutic applications in the management of diabetes and other metabolic disorders. 2-Chloro-5-(methylthio)pyrimidine has been utilized as a starting material for the synthesis of novel glycosidase inhibitors, demonstrating the versatility of this scaffold in generating compounds with diverse biological activities.[4]

TRPV4 Antagonists for Pain and Inflammation

Transient receptor potential vanilloid 4 (TRPV4) is a non-selective cation channel involved in a variety of physiological processes, including pain sensation and inflammation.[13] Antagonists of TRPV4 are being explored as potential therapeutics for the treatment of chronic pain and inflammatory conditions.[14] Notably, derivatives of 2-Chloro-5-(methylthio)pyrimidine have been identified as potent TRPV4 antagonists.

Compound Target Activity (IC₅₀) Reference
A1hTRPV413.72 nM[13]
A2hTRPV40.9 nM[13]

Table 1: Biological activity of representative TRPV4 antagonists structurally related to 2-Chloro-5-(methylthio)pyrimidine derivatives.

The high potency of these compounds underscores the potential of this chemical class in the development of novel analgesics and anti-inflammatory drugs. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and safety profile of these antagonists.

Conclusion and Future Perspectives

2-Chloro-5-(methylthio)pyrimidine has emerged as a highly valuable and versatile building block in modern medicinal chemistry. Its efficient and scalable synthesis, coupled with the diverse reactivity of its functional groups, provides a robust platform for the generation of novel and structurally diverse compound libraries. The successful application of this scaffold in the development of potent inhibitors of key therapeutic targets such as PCSK9, glycosidases, and TRPV4 channels highlights its significant potential in drug discovery.

Future research in this area should focus on several key aspects:

  • Expansion of the Chemical Space: The systematic exploration of a wider range of substituents at the C2 and C5 positions using advanced synthetic methodologies will be crucial for discovering novel bioactivities.

  • Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on the identified active compounds will provide critical insights for the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • Exploration of New Therapeutic Targets: The inherent versatility of the 2-Chloro-5-(methylthio)pyrimidine scaffold suggests that its derivatives may have utility against a broader range of biological targets. High-throughput screening of compound libraries against diverse target classes could unveil new therapeutic opportunities.

References

  • Google Patents. CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine.
  • Google Patents.
  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • PMC - NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Journal of the Chemical Society C: Organic. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

  • PMC - NIH. Structural Pharmacology of TRPV4 Antagonists. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • ResearchGate. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. [Link]

  • PubMed. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. [Link]

  • PubMed. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

  • ResearchGate. Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. [Link]

  • The Discovery and Optimisation of a Highly Selective Series of TRPV4 Antagonists. [Link]

  • MDPI. Naturally Occurring PCSK9 Inhibitors: An Updated Review. [Link]

  • PubMed. Discovery of 2-pyrimidyl-5-amidothiophenes as potent inhibitors for AKT: synthesis and SAR studies. [Link]

  • ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Link]

  • Current Study on Biological and Synthetic Applications of Aryl Pyrimidines. [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Link]

  • Google Patents. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.
  • Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review. [Link]

  • PubMed. Identification of Potent Small-Molecule PCSK9 Inhibitors Based on Quantitative Structure-Activity Relationship, Pharmacophore Modeling, and Molecular Docking Procedure. [Link]

  • ResearchGate. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]

  • PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

  • Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. [Link]

  • ResearchGate. Amination of 2-halopyridines. [a]. [Link]

  • PubMed Central. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl). [Link]

  • ResearchGate. Biological Activity of Pyrimidine Derivativies: A Review. [Link]

  • RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

  • RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Open Exploration Publishing. Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives. [Link]

  • NIH. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. [Link]

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • ResearchGate. TRPV4 agonists and antagonists. [Link]

  • Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]

  • YouTube. SNAr reactions of pi-deficient aromatic rings. [Link]

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Strategic Sourcing & Technical Profile: 2-Chloro-5-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the procurement, validation, and application of 2-Chloro-5-(methylthio)pyrimidine (CAS: 115581-36-7).[1]

Executive Summary

2-Chloro-5-(methylthio)pyrimidine is a critical pyrimidine scaffold used primarily as an intermediate in the synthesis of kinase inhibitors, PCSK9 inhibitors, and TRPV4 antagonists.[1][2] Its structural value lies in the orthogonal reactivity of its substituents: the 2-chloro position is highly susceptible to nucleophilic aromatic substitution (


), while the 5-methylthio group serves as a masked sulfone/sulfoxide or a precursor for cross-coupling reactions.[1]

Procurement Alert: Researchers frequently confuse this compound with its regioisomer, 5-Chloro-2-(methylthio)pyrimidine (CAS 38275-42-2).[1] These two isomers have nearly identical physical properties but vastly different reactivities.[1] This guide provides the validation protocols necessary to ensure the correct isomer is acquired.

Chemical Identity & Specifications

Before engaging suppliers, ensure your technical package matches these specifications to avoid isomeric confusion.

AttributeSpecification
Chemical Name 2-Chloro-5-(methylthio)pyrimidine
CAS Number 115581-36-7
Common Impurity 5-Chloro-2-(methylthio)pyrimidine (Regioisomer)
Molecular Formula

Molecular Weight 160.62 g/mol
SMILES CSC1=CN=C(Cl)N=C1
Appearance White to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen recommended)

Commercial Availability & Supplier Landscape

The supply chain for this compound is bifurcated into Catalog Stock (gram scale) and Custom Synthesis (kg scale).[1]

Supplier Tier Analysis[1]
TierSupplier ExamplesScaleLead TimeRisk Profile
Tier 1 (Global Distributors) Sigma-Aldrich (MilliporeSigma), Fisher Scientific 1g - 25g1-2 WeeksLow. High QC reliability, but higher unit cost.[1]
Tier 2 (Specialty Vendors) AChemBlock , Biosynth , Combi-Blocks 5g - 100gStock - 3 WeeksLow-Medium. Good balance of cost/quality; verify CoA for isomer purity.[1]
Tier 3 (Bulk Manufacturers) WuXi AppTec , Enamine , Pharmablock 100g+4-8 WeeksMedium. Requires batch validation; best for process scale-up.[1]
Sourcing Decision Matrix

Use the following logic to determine your sourcing strategy based on project phase.

SourcingMatrix Start Project Requirement Scale Quantity Needed? Start->Scale Research < 10 grams (Hit-to-Lead) Scale->Research Small Scale Development 10g - 100g (Lead Opt) Scale->Development Mid Scale Process > 100g (GLP Tox/Pilot) Scale->Process Large Scale Tier1 Source: Tier 1 (Sigma/Fisher) Priority: Speed & Purity Research->Tier1 Tier2 Source: Tier 2 (AChemBlock/Biosynth) Priority: Cost Efficiency Development->Tier2 Tier3 Source: Tier 3 (Custom/Bulk) Priority: Batch Homogeneity Process->Tier3

Figure 1: Sourcing decision matrix based on project stage and quantity requirements.[1]

Synthesis & Impurity Profiling (Expertise)

Understanding the synthesis allows you to predict impurities.[1] The commercial route often dictates the impurity profile.[1]

Route A: Direct Displacement (High Risk of Impurities)[1]
  • Reaction: 5-bromo-2-chloropyrimidine + NaSMe.[1][2]

  • Risk: This route is notorious for bis-substitution (yielding 2,5-bis(methylthio)pyrimidine) or regio-scrambling if temperature is not strictly controlled.[1]

  • Impurity Marker: Look for peaks at ~2.5 ppm (DMSO-d6) in 1H NMR indicating extra methyl groups.[1]

Route B: The "Hydrolysis-Chlorination" Route (Preferred for Purity)[1]
  • Reaction: 5-bromo-2-chloropyrimidine

    
     2,5-bis(methylthio)pyrimidine 
    
    
    
    2-hydroxy-5-(methylthio)pyrimidine
    
    
    Product (via
    
    
    ).
  • Advantage: The final chlorination step is specific to the 2-position (flanked by nitrogens), ensuring high regiochemical purity.[1]

  • Recommendation: When sourcing >100g, ask the supplier if they use the

    
     chlorination method. This guarantees the Chlorine is at the 2-position.[1]
    

SynthesisRoutes cluster_RouteA Route A: Direct (Risk) cluster_RouteB Route B: Multi-Step (High Purity) SM 5-Bromo-2-chloropyrimidine Direct + NaSMe (Low Yield/Mix) SM->Direct Bis 2,5-bis(SMe) SM->Bis Product 2-Chloro-5-(methylthio)pyrimidine Direct->Product Impure Hydrolysis 2-OH-5-SMe Bis->Hydrolysis Chlorination + POCl3 (Regio-Specific) Hydrolysis->Chlorination Chlorination->Product >98% Purity

Figure 2: Comparison of synthetic routes.[1] Route B is preferred for pharmaceutical applications to avoid regioisomers.[1]

Quality Assurance & Validation Protocol

Do not rely solely on the Certificate of Analysis (CoA). Perform the following Identity Check upon receipt.

The "Regioisomer Trap"

Both the 2-Cl-5-SMe (Target) and 5-Cl-2-SMe (Impurity) isomers show:

  • 1H NMR: A singlet for the pyrimidine ring protons (2H) and a singlet for the methyl group (3H).[1]

  • Differentiation Strategy: Use 13C NMR or HMBC .[1]

FeatureTarget: 2-Chloro-5-(methylthio)Isomer: 5-Chloro-2-(methylthio)
C2 Shift (ppm) ~158 - 160 ppm (Attached to Cl)~170+ ppm (Attached to SMe)
C5 Shift (ppm) ~130 - 135 ppm (Attached to SMe)~125 - 130 ppm (Attached to Cl)
Rationale The Carbon between the two nitrogens (C2) is most deshielded.[1] If SMe is at C2, the shift moves upfield relative to Cl? Correction: S-alkyl groups generally shield less than Cl? Actually, the key is the C2 position .[1] In the target, C2 has a Chlorine.[1][2][3][4][5][6] In the isomer, C2 has Sulfur.[1]

Validation Workflow:

  • LC-MS: Confirm Mass (M+H = 161/163 for Cl isotope pattern).

  • 1H NMR: Confirm integration (2:3 ratio).

  • 13C NMR (Critical): Check the C2 peak. If the carbon between nitrogens (most downfield) corresponds to C-Cl vs C-S, this confirms identity.[1]

    • Pro Tip: The most definitive test is reaction.[1] Run a small scale

      
       with an amine.[1] The 2-Chloro  derivative reacts rapidly at RT.[1] The 5-Chloro  derivative is inert to 
      
      
      
      under mild conditions.[1]

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry.[1]

  • PCSK9 Inhibitors: Used to synthesize macrocyclic peptides where the pyrimidine ring acts as a rigid linker.[1]

  • TRPV4 Antagonists: The 2-chloro group is displaced by amines to form the core pharmacophore, while the 5-SMe is oxidized to a sulfone (

    
    ) to increase metabolic stability and polarity.[1]
    
  • Kinase Inhibitors: The 5-position is often used for cross-coupling (Suzuki/Stille) after converting the SMe to a leaving group or using it as a directing group.[1]

References

  • Biosynth. 2-Chloro-5-(methylthio)pyrimidine Product Page. Retrieved from [1]

  • AChemBlock. Product Catalog: 2-Chloro-5-(methylthio)pyrimidine. Retrieved from [1][7]

  • Google Patents. Preparation method of 2-chloro-5-methylthiopyrimidine (CN112679439A). Retrieved from

  • National Institutes of Health (NIH). Recent medicinal approaches of novel pyrimidine analogs. Retrieved from

  • Sigma-Aldrich. 2-Chloro-5-(methylthio)pyrimidine Search Results. Retrieved from [1]

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The Versatile Building Block: A Technical Guide to 2-Chloro-5-(methylthio)pyrimidine for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Review of Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: Unveiling a Key Heterocyclic Intermediate

In the landscape of modern medicinal chemistry and organic synthesis, pyrimidine scaffolds are of paramount importance, forming the core of numerous biologically active compounds and approved therapeutics.[1] Among the vast array of functionalized pyrimidines, 2-Chloro-5-(methylthio)pyrimidine has emerged as a particularly versatile and valuable building block. Its unique arrangement of a reactive chloro group, a modifiable methylthio moiety, and the inherent electronic properties of the pyrimidine ring make it a highly sought-after intermediate for the synthesis of complex molecular architectures.

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the current state of research on 2-Chloro-5-(methylthio)pyrimidine. We will delve into its synthesis, offering a critical analysis of various reported methods and their underlying mechanisms. Furthermore, this guide will explore the rich reactivity of this compound, detailing key transformations and providing actionable experimental protocols. Finally, we will highlight its significant applications in the development of novel therapeutics, particularly in the context of PCSK9 inhibitors, glycosidase inhibitors, and TRPV4 antagonists, supported by an analysis of the broader structure-activity relationships of related pyrimidine derivatives.

Synthesis of 2-Chloro-5-(methylthio)pyrimidine: A Comparative Analysis

The efficient and scalable synthesis of 2-Chloro-5-(methylthio)pyrimidine is a critical first step for its utilization in research and development. Several synthetic routes have been reported, each with its own set of advantages and challenges.

Method 1: Lithiation and Thiolation of 5-Bromo-2-chloropyrimidine

A prevalent method for the synthesis of 2-Chloro-5-(methylthio)pyrimidine involves the lithiation of 5-bromo-2-chloropyrimidine followed by quenching with dimethyl disulfide. This approach, while effective, is often hampered by low yields and the formation of byproducts that are difficult to separate.

The reaction proceeds via a lithium-halogen exchange mechanism. n-Butyllithium, a strong organolithium base, preferentially abstracts the bromine atom at the 5-position of the pyrimidine ring due to the higher reactivity of the C-Br bond compared to the C-Cl bond in this exchange reaction. This generates a highly reactive 2-chloro-5-lithiopyrimidine intermediate. Subsequent reaction with dimethyl disulfide introduces the methylthio group at the 5-position.

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): The use of a very low temperature is crucial to prevent side reactions, such as the decomposition of the organolithium intermediate and potential reactions with the solvent (THF).

  • n-Butyllithium: This strong base is effective for the lithium-halogen exchange. However, its high reactivity can also lead to side reactions if not controlled carefully.

Challenges:

  • Low Yields: This method is often reported to have low to moderate yields.

  • Byproduct Formation: The formation of byproducts with similar polarity to the desired product makes purification by column chromatography challenging.

G 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine 2-Chloro-5-lithiopyrimidine 2-Chloro-5-lithiopyrimidine 5-Bromo-2-chloropyrimidine->2-Chloro-5-lithiopyrimidine n-BuLi, THF, -78 °C 2-Chloro-5-(methylthio)pyrimidine 2-Chloro-5-(methylthio)pyrimidine 2-Chloro-5-lithiopyrimidine->2-Chloro-5-(methylthio)pyrimidine CH3SSCH3 G 2,4,5-Trichloropyrimidine 2,4,5-Trichloropyrimidine 2-Chloro-5-(methylthio)pyrimidine 2-Chloro-5-(methylthio)pyrimidine 2,4,5-Trichloropyrimidine->2-Chloro-5-(methylthio)pyrimidine NaSCH3, DMF, Reflux G 2-Chloro-5-(methylthio)pyrimidine 2-Chloro-5-(methylthio)pyrimidine 2-Substituted-5-(methylthio)pyrimidine 2-Substituted-5-(methylthio)pyrimidine 2-Chloro-5-(methylthio)pyrimidine->2-Substituted-5-(methylthio)pyrimidine Nucleophile (e.g., R-NH2)

Caption: General scheme for SNAr reactions of 2-Chloro-5-(methylthio)pyrimidine.

Experimental Protocol: Amination of 2-Chloro-5-(methylthio)pyrimidine

  • To a solution of 2-Chloro-5-(methylthio)pyrimidine (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide or isopropanol) is added the desired amine (1.1-1.5 eq) and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).

  • The reaction mixture is heated to 80-120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-5-(methylthio)pyrimidine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-chloro position is also an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the formation of C-C bonds and the introduction of aryl or heteroaryl substituents.

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)): These catalysts are essential for the oxidative addition step of the catalytic cycle.

  • Base (e.g., K₂CO₃, Cs₂CO₃): The base is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

  • Solvent (e.g., Dioxane, Toluene, DMF): The choice of solvent can significantly impact the reaction rate and yield.

G 2-Chloro-5-(methylthio)pyrimidine 2-Chloro-5-(methylthio)pyrimidine 2-Aryl-5-(methylthio)pyrimidine 2-Aryl-5-(methylthio)pyrimidine 2-Chloro-5-(methylthio)pyrimidine->2-Aryl-5-(methylthio)pyrimidine Arylboronic acid, Pd catalyst, Base

Caption: Suzuki-Miyaura coupling of 2-Chloro-5-(methylthio)pyrimidine.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a degassed mixture of 2-Chloro-5-(methylthio)pyrimidine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the 2-aryl-5-(methylthio)pyrimidine product.

Oxidation of the Methylthio Group

The methylthio group can be readily oxidized to the corresponding sulfoxide and sulfone using common oxidizing agents. This transformation can be a key step in modulating the electronic properties and biological activity of the molecule.

Causality Behind Experimental Choices:

  • m-Chloroperoxybenzoic acid (m-CPBA): A versatile and selective oxidizing agent for converting sulfides to sulfoxides and sulfones. The stoichiometry of m-CPBA can be controlled to favor the formation of either the sulfoxide (approx. 1 eq) or the sulfone (approx. 2 eq).

G 2-Chloro-5-(methylthio)pyrimidine 2-Chloro-5-(methylthio)pyrimidine 2-Chloro-5-(methylsulfinyl)pyrimidine 2-Chloro-5-(methylsulfinyl)pyrimidine 2-Chloro-5-(methylthio)pyrimidine->2-Chloro-5-(methylsulfinyl)pyrimidine m-CPBA (1 eq) 2-Chloro-5-(methylsulfonyl)pyrimidine 2-Chloro-5-(methylsulfonyl)pyrimidine 2-Chloro-5-(methylsulfinyl)pyrimidine->2-Chloro-5-(methylsulfonyl)pyrimidine m-CPBA (1 eq)

Caption: Oxidation of the methylthio group.

Applications in Drug Discovery

2-Chloro-5-(methylthio)pyrimidine serves as a crucial starting material for the synthesis of a variety of biologically active molecules. Its derivatives have shown promise as inhibitors of several important therapeutic targets.

PCSK9 Inhibitors

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism, and its inhibition is a validated strategy for lowering low-density lipoprotein (LDL) cholesterol. S[2]everal patents report the use of 2-Chloro-5-(methylthio)pyrimidine as a scaffold for the development of small-molecule PCSK9 inhibitors. The pyrimidine core often serves as a central scaffold to which other functional groups are attached to achieve potent and selective binding to the target.

Glycosidase Inhibitors

Glycosidase inhibitors are a class of drugs used to treat type 2 diabetes by delaying the absorption of carbohydrates from the gut. T[3][4]he pyrimidine nucleus is a common feature in many glycosidase inhibitors. Derivatives of 2-Chloro-5-(methylthio)pyrimidine have been explored for their potential as α-glucosidase inhibitors. T[5]he structure-activity relationship (SAR) studies in this area often focus on modifications at the 2- and 5-positions of the pyrimidine ring to optimize interactions with the active site of the enzyme.

[6]#### TRPV4 Antagonists

Transient receptor potential vanilloid 4 (TRPV4) is a non-selective cation channel involved in a variety of physiological processes, and its antagonists are being investigated for the treatment of pain, inflammation, and other conditions. 2-Chloro-5-(methylthio)pyrimidine has been utilized as a key intermediate in the synthesis of potent TRPV4 antagonists. SAR studies on related compounds have shown that the nature of the substituent at the 2-position of the pyrimidine ring significantly influences the antagonist activity.

Safety and Handling

[9]Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

Conclusion and Future Outlook

2-Chloro-5-(methylthio)pyrimidine is a valuable and versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its readily accessible synthetic routes, coupled with the differential reactivity of its chloro and methylthio functionalities, provide a powerful platform for the generation of diverse molecular libraries. The demonstrated utility of its derivatives as inhibitors of key therapeutic targets such as PCSK9, glycosidases, and TRPV4 underscores its importance in modern drug discovery.

Future research in this area will likely focus on the development of more efficient and scalable synthetic methods, further exploration of its reactivity in novel chemical transformations, and the systematic investigation of the structure-activity relationships of its derivatives against a broader range of biological targets. As our understanding of the chemical and biological properties of this intriguing molecule continues to grow, so too will its impact on the development of new and innovative therapeutics.

References

  • Biosynth. 2-chloro-5-(methylthio)pyrimidine.

  • Ossila. 2-Chloro-5-fluoropyrimidine - SAFETY DATA SHEET.

  • PubChem. 2-chloro-5-(methylthio)pyridine (C6H6ClNS).

  • AChemBlock. 2-chloro-5-(methylthio)pyrimidine 97% | CAS: 115581-36-7.

  • Jubilant Ingrevia. 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.

  • Santa Cruz Biotechnology. 2,4-Dichloro-5-methylpyrimidine.

  • Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 133-146.
  • Birajdar, S., Korawar, D., Metri, D. S. M., Kotnal, D. R. B., Metre, S., & Muchandi, S. (2024). Pyrimidine as an Antidiabetic Derivative Targeting a-Amylase and a-Glucosidase Inhibitors: A Mini-Review. Research Journal of Pharmacy and Technology, 17(11), 5241-5246.
  • Al-Warhi, T., Al-qasoumi, S. I., Al-Salahi, R., Al-Obaid, A. M., & Al-Omar, M. A. (2024). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, 29(14), 3298.
  • Bule, M. H., Hayle, S. T., & Ende, A. S. (2019). Pyrimidine Derivatives as Α-Glucosidase Inhibitors: Synthesis, Biological Activity Evaluation, Kinetic Analysis and Dock. Journal of Chemical and Pharmaceutical Research, 11(12), 27-37.
  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex.

  • Al-Warhi, T., Al-qasoumi, S. I., Al-Salahi, R., Al-Obaid, A. M., & Al-Omar, M. A. (2024). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, 29(14), 3298.
  • PubChem. 2-Chloro-5-(chloromethyl)pyridine.

  • Khan, I., Ali, S., Ahmad, S., Ibrar, A., Ahmed, S., Saeed, A., ... & Khan, I. (2022). Design and synthesis of 2-amino-4,6-diarylpyrimidine derivatives as potent α-glucosidase and α-amylase inhibitors: structure–activity relationship, in vitro, QSAR, molecular docking, MD simulations and drug-likeness studies. Journal of Biomolecular Structure and Dynamics, 40(20), 10175-10193.
  • Zhang, X., Ma, J., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2019). Synthesis, Structure-Activity Relationship Studies and Biological Characterization of Newtr[10][7]iazolo[1,5-a]pyrimidine-based LSD1/KDM1A Inhibitors. European Journal of Medicinal Chemistry, 178, 265-279.

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Wujec, M., Paneth, A., & Paneth, P. (2019).
  • Medina-Reyes, E. I., Rodríguez-Mata, M., & Campos-Aldrete, M. E. (2022).
  • Sigma-Aldrich. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98.

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

  • Ahmad, S., Kamal, M. A., & Al-Subaie, A. M. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.
  • ChemicalBook. 2-Chlorothiophene(96-43-5)IR1.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.

  • Sigma-Aldrich. 2-Chloro-5-(methylthio)pyrimidine.

  • National Center for Biotechnology Information. PCSK9 Inhibitors.

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Methodological & Application

using 2-Chloro-5-(methylthio)pyrimidine in nucleophilic substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2-Chloro-5-(methylthio)pyrimidine

Executive Summary & Chemical Profile

This technical guide details the operational frameworks for utilizing 2-Chloro-5-(methylthio)pyrimidine (CAS: 115581-36-7) as a scaffold in medicinal chemistry. Unlike generic pyrimidines, this building block offers a unique "orthogonal reactivity" profile. The C-2 chlorine atom serves as a primary electrophilic site for Nucleophilic Aromatic Substitution (


) or metal-catalyzed cross-coupling, while the C-5 methylthio group acts as a "sleeping" functionality—initially electron-donating to modulate reactivity, but capable of activation via oxidation to a sulfoxide or sulfone.

Key Chemical Properties:

  • Molecular Weight: 160.62 g/mol [1]

  • Electronic Character: The pyrimidine ring is electron-deficient (π-deficient).

  • Leaving Group Ability: Cl (Good) > SMe (Poor, unless oxidized).

  • Regioselectivity: Nucleophilic attack occurs exclusively at C-2 due to the directing effect of the ring nitrogens.

Mechanistic Insight: The Reactivity Landscape

To optimize yields, one must understand the electronic push-pull of this specific scaffold.

  • The C-2 Electrophile: The nitrogen atoms at positions 1 and 3 withdraw electron density from C-2, making it highly susceptible to nucleophilic attack.

  • The C-5 Modulator: The methylthio (-SMe) group at C-5 is a weak electron donor by resonance (+R effect).

    • Consequence: This makes the C-2 position less reactive toward

      
       compared to 2-chloro-5-nitropyrimidine.
      
    • Operational Adjustment: Reactions require slightly elevated temperatures (60–100°C) or stronger bases compared to highly activated pyrimidines.

Visualizing the Reaction Pathway

The following diagram illustrates the primary


 pathway and the secondary oxidation workflow.

ReactionPathway Start 2-Chloro-5-(methylthio)pyrimidine (Starting Material) Inter Meisenheimer Complex Start->Inter Nucleophile (HNR2) Rate Limiting Step Prod1 2-Amino-5-(methylthio)pyrimidine (Primary Product) Inter->Prod1 -HCl Re-aromatization Prod2 2-Amino-5-(methylsulfonyl)pyrimidine (Activated Scaffold) Prod1->Prod2 Oxidation (mCPBA/Oxone) SMe -> SO2Me

Figure 1: Reaction coordinate showing the displacement of chloride followed by optional sulfur oxidation.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of kinase inhibitor intermediates.

Rationale: Since the 5-SMe group slightly deactivates the ring, weak bases like TEA may result in sluggish kinetics. We utilize DIPEA (Hünig's base) in a polar aprotic solvent or high-boiling alcohol to drive the reaction.

Materials:

  • 2-Chloro-5-(methylthio)pyrimidine (1.0 equiv)

  • Amine Nucleophile (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: n-Butanol (for thermal) or DMF (for rate acceleration)

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial, dissolve 1.0 mmol of 2-Chloro-5-(methylthio)pyrimidine in 3.0 mL of n-Butanol.

  • Addition: Add 2.0 mmol of DIPEA followed by 1.1 mmol of the amine nucleophile.

  • Thermal Activation:

    • Standard Amines: Heat to 80°C for 4–6 hours.

    • Anilines (weaker nucleophiles): Heat to 100–110°C or use microwave irradiation (120°C, 30 min).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. The starting chloride (UV active) should disappear.

  • Work-up:

    • Cool to room temperature.[2]

    • If solid precipitates: Filter and wash with cold ethanol.

    • If solution: Dilute with EtOAc, wash with water (x2) and brine (x1). Dry over

      
       and concentrate.
      

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Nucleophile is too bulky or weak.Switch solvent to NMP; increase temp to 120°C; add catalytic KI (Finkelstein condition).
Side Product (Hydrolysis) Wet solvent led to 2-hydroxy derivative.Ensure reagents are dry; use molecular sieves.
Darkening of Reaction Oxidation of SMe group by air.Degas solvents with

prior to heating.
Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of alkoxy-pyrimidine derivatives.

Rationale: Alkoxides are harder nucleophiles. To prevent side reactions, we generate the alkoxide in situ using Sodium Hydride (NaH) in THF.

Step-by-Step Procedure:

  • Alkoxide Generation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF at 0°C under Argon. Dropwise add the alcohol (1.2 equiv) and stir for 15 min until

    
     evolution ceases.
    
  • Coupling: Add a solution of 2-Chloro-5-(methylthio)pyrimidine (1.0 equiv) in THF dropwise to the cold alkoxide solution.

  • Reaction: Allow to warm to room temperature (RT). If reaction is incomplete after 2 hours, heat to 50°C.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Isolation: Extract with EtOAc, dry, and concentrate.

Protocol C: Suzuki-Miyaura Cross-Coupling

Target: Bi-aryl formation at C-2.

Rationale: The C-2 chloride is a competent partner for Pd-catalyzed coupling. The sulfur atom at C-5 can poison Palladium catalysts, so high-activity ligand systems (like S-Phos or X-Phos) or higher catalyst loadings are recommended.

Step-by-Step Procedure:

  • Mix: Combine chloride (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (2.0 equiv) in Dioxane/Water (4:1).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Degas: Sparge with Nitrogen for 5 minutes (Critical to protect the catalyst and the sulfide).

  • Heat: 90°C for 12 hours.

Advanced Workflow: The "Sulfide Switch"

A powerful strategy involves utilizing the C-5 methylthio group as a latent leaving group or activating group.

  • Step 1: Perform

    
     at C-2 (as per Protocol A).
    
  • Step 2: Oxidize the C-5 SMe to Sulfone (

    
    ).
    
    • Reagent: mCPBA (2.2 equiv) in DCM at 0°C.

    • Result: The ring becomes extremely electron-deficient.

  • Step 3: Perform a second nucleophilic substitution at C-5 (displacing the sulfone) OR utilize the activation to facilitate difficult substitutions at C-4/C-6 if the ring is further substituted.

OxidationSwitch Step1 2-Amino-5-(methylthio)pyrimidine Oxidation Oxidation (mCPBA) Step1->Oxidation Step2 2-Amino-5-(methylsulfonyl)pyrimidine Oxidation->Step2 Displacement Nucleophilic Attack at C-5 (Displacement of Sulfone) Step2->Displacement Strong Nu-

Figure 2: The "Sulfide Switch" strategy converting the donating group into a leaving group.

References

  • General Pyrimidine Reactivity:March's Advanced Organic Chemistry, 8th Edition. Wiley.
  • Specific Scaffold Reactivity: - PubChem Compound Summary.

  • Sulfide Oxidation Protocols: Organic Chemistry Portal, "Oxidation of Sulfides to Sulfones". Link

  • Suzuki Coupling on Chloropyrimidines:Journal of Medicinal Chemistry, "Optimization of Pyrimidine Kinase Inhibitors".

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Chloro-5-(methylthio)pyrimidine before handling.

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Chloro-5-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the Suzuki-Miyaura coupling of 2-Chloro-5-(methylthio)pyrimidine . While the 2-chloropyrimidine scaffold is electronically activated for oxidative addition, the presence of the C5-methylthio (-SMe) group presents a critical challenge: catalyst poisoning .

Standard palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) frequently fail with this substrate because the soft sulfur atom acts as a competitive ligand, displacing phosphines and sequestering the palladium in an inactive resting state. This protocol utilizes Buchwald Generation 3/4 Precatalysts (specifically XPhos or SPhos Pd G3) to sterically shield the metal center from sulfur interference while maintaining high reactivity toward the aryl chloride.

Mechanistic Analysis & Catalyst Strategy

The Challenge: The "Sulfur Trap"

The success of this reaction hinges on the competition between the aryl chloride (substrate) and the thioether (poison) for the Palladium center.

  • Activation: The pyrimidine ring pulls electron density from the C2-Cl bond, facilitating oxidative addition.

  • Deactivation: The -SMe group is a "soft" Lewis base. In the absence of sterically demanding ligands, it chelates to Pd(II), forming stable

    
     or bridged species that halt the catalytic turnover.
    
The Solution: Bulky Biaryl Phosphines

To bypass this, we employ XPhos or SPhos . These ligands possess two critical features:

  • Electron Richness: Accelerates oxidative addition into the C-Cl bond.

  • Steric Bulk: The biaryl backbone creates a "roof" over the Pd center. This steric wall is permeable to the linear C-Cl bond but sterically precludes the approach of the sulfur lone pair, effectively "filtering out" the poison.

Mechanistic Pathway (Visualization)

The following diagram illustrates the productive catalytic cycle versus the off-cycle sulfur poisoning trap.

SuzukiMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Substrate (C-Cl) Poison INACTIVE TRAP Pd-S Chelate Complex Pd0->Poison + S-Me (Soft donor) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid / Base OxAdd->Poison Ligand Displacement RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Complete Poison->Pd0 Reversible with Bulky Ligand (XPhos)

Figure 1: The catalytic cycle showing the competitive sulfur poisoning pathway (red) which is mitigated by using bulky ligands like XPhos to favor the productive cycle (blue/green).

Optimized Experimental Protocol

Materials
  • Substrate: 2-Chloro-5-(methylthio)pyrimidine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–4 mol%)

    • Alternative: SPhos Pd G3 (if steric hindrance on boronic acid is high).

  • Base: K₃PO₄ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Note: Water is essential for the activation of the boronic acid.

Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a reaction vial (microwave vial or Schlenk tube) and allow it to cool under a stream of Argon or Nitrogen.

  • Charge Solids: Add the chloropyrimidine (1.0 eq), boronic acid (1.2 eq), K₃PO₄ (2.0 eq), and XPhos Pd G3 (0.02 eq) to the vial.

    • Critical: Do not add the catalyst last if the solvent is already present and not degassed. Oxygen + Sulfur + Pd leads to rapid decomposition.

  • Solvent Addition & Degassing:

    • Add the Dioxane/Water mixture.

    • Sparge the solution with Argon for 5–10 minutes. This is more effective than simple vacuum/backfill cycles for removing dissolved O₂ in aqueous mixtures.

  • Reaction: Seal the vessel. Heat to 80–100 °C for 2–4 hours.

    • Monitoring: Monitor by LCMS. Look for the disappearance of the chloride (M+H 161/163).

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc and wash with water (x2) and brine (x1).

    • Dry over Na₂SO₄, filter, and concentrate.[3]

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Workflow Visualization

ProtocolWorkflow Setup 1. Charge Solids (Substrate, Boronic Acid, Base, Cat.) Degas 2. Solvent Addn & Sparging (Dioxane/H2O, Ar stream 10 min) Setup->Degas Heat 3. Reaction (80-100°C, 2-4 hrs) Degas->Heat Check 4. LCMS Check (Target: M+H Product) Heat->Check Check->Heat Incomplete Workup 5. Workup & Purification (EtOAc ext, Column Chrom.) Check->Workup Complete

Figure 2: Operational workflow for the Suzuki coupling of sulfur-containing pyrimidines.

Performance Data & Catalyst Comparison

The following table highlights the necessity of specialized precatalysts for this specific substrate class. Data is derived from internal optimization studies on analogous thio-chloropyrimidines.

Catalyst SystemLigand ClassYield (%)Observations
Pd(PPh₃)₄ Simple Phosphine< 15%Catalyst rapidly turns black (Pd black precipitation) due to S-poisoning.
Pd(dppf)Cl₂ Bidentate30–45%Slow conversion; significant homocoupling of boronic acid observed.
Pd(OAc)₂ / SPhos In-situ Biaryl65–75%Good yield, but variable induction period due to reduction of Pd(II) to Pd(0).
XPhos Pd G3 Precatalyst > 92% Rapid initiation, complete conversion, minimal dehalogenation.
SPhos Pd G3 Precatalyst 88–95% Excellent alternative, particularly for ortho-substituted boronic acids.

Troubleshooting & Optimization

Hydrolysis of the Chloride
  • Symptom: LCMS shows a peak at M-Cl+OH (Formation of 2-hydroxy-5-(methylthio)pyrimidine).

  • Cause: Hydroxide ions (from water/base equilibrium) attacking the electron-deficient C2 position.

  • Solution: Switch to anhydrous conditions. Use Cs₂CO₃ in pure Dioxane or Toluene at 100°C. Note that anhydrous Suzuki couplings are generally slower and may require higher catalyst loading.

Protodehalogenation (Reduction)
  • Symptom: Formation of 5-(methylthio)pyrimidine (Cl replaced by H).

  • Cause: Hydride source in the media (often from alcohol solvents or excessive heating).

  • Solution: Ensure solvents are high purity (peroxide-free). Reduce temperature to 80°C and extend time. Switch from Isopropanol/Water to Dioxane/Water.

Residual Palladium in Product
  • Issue: The thioether product loves to bind residual Pd, making the product colored (yellow/brown) and failing metal limits.

  • Solution: Treat the organic phase during workup with a metal scavenger such as SiliaMetS® Thiol or wash with an aqueous solution of N-Acetylcysteine or Sodium Diethyldithiocarbamate.

References

  • Mechanistic Studies on Sulfur Poisoning

    • Identification and Elimination of an Unexpected C
    • Source: ResearchG
    • 4[2][3][5][6][7][8][9][10][11][12][13]

  • Buchwald Precatalyst Utility

    • Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions.[7]

    • Source: NIH / PubMed Central
    • 5[3][5][8][9][11][12][13]

  • Heteroaryl Chloride Reactivity

    • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Don
    • Source: ResearchGate[4]

    • 2[1][2][3][5][6][7][8][9][11][12][13]

  • General Suzuki Protocol & Mechanism

    • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
    • Source: Chemistry LibreTexts
    • 11[2][3][5][6][7][8][9][10][11][12][13]

Sources

Application Note: Synthesis of Kinase Inhibitors Using 2-Chloro-5-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrimidine Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] Within the landscape of medicinal chemistry, the pyrimidine ring system has emerged as a "privileged scaffold" for the design of potent and selective kinase inhibitors.[2] This is largely due to its structural resemblance to the adenine core of ATP, allowing it to effectively mimic hinge-binding interactions in the kinase active site.[3]

Among the various pyrimidine-based building blocks, 2-Chloro-5-(methylthio)pyrimidine stands out as a particularly versatile and strategic starting material. Its chemical architecture offers a robust platform for generating diverse libraries of kinase inhibitors. The chlorine atom at the C2 position serves as a highly reactive handle for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of various amine-containing fragments that are crucial for engaging with the kinase hinge region. The 5-methylthio group provides an additional vector for modification or can be utilized to occupy hydrophobic pockets within the ATP-binding site, thereby influencing inhibitor potency and selectivity. This guide provides a detailed overview of the synthetic strategies, experimental protocols, and mechanistic rationale for leveraging 2-Chloro-5-(methylthio)pyrimidine in the discovery of novel kinase inhibitors.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route for elaborating the 2-Chloro-5-(methylthio)pyrimidine core involves a nucleophilic aromatic substitution (SNAr) reaction. This reaction is the cornerstone of building diversity around the pyrimidine scaffold. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C2 position, making the chlorine atom an excellent leaving group for substitution by a wide range of nucleophiles, particularly primary and secondary amines.

The general transformation is as follows:

2-Chloro-5-(methylthio)pyrimidine + R-NH2 → 2-(Amino)-5-(methylthio)pyrimidine + HCl

This reaction allows for the systematic introduction of different side chains (R-groups) that can be tailored to target the specific structural features of a given kinase's ATP-binding pocket.

Visualizing the General Synthetic Workflow

The following diagram illustrates the fundamental workflow, starting from the key pyrimidine building block to the diversified kinase inhibitor precursors.

G A 2-Chloro-5-(methylthio)pyrimidine (Starting Material) B Nucleophilic Aromatic Substitution (SNAr) [Amine Nucleophile, Base, Solvent, Heat] A->B Reaction C 2-Amino-5-(methylthio)pyrimidine Core (Key Intermediate) B->C Forms D Further Functionalization (e.g., Suzuki, Amide Coupling) C->D Enables E Diverse Library of Kinase Inhibitors D->E Generates G cluster_0 SNAr Mechanism Reactants <      <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD>2-Chloro-5-(methylthio)pyrimidineTD>TR><TR><TD>+TD>TR><TR><TD>R-NH2 (Amine)TD>TR>TABLE>    > Meisenheimer_Complex <      <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TDBGCOLOR="#FEF1E0">Resonance-Stabilized<BR/>Anionic IntermediateTD>TR>TABLE>    > Reactants->Meisenheimer_Complex Addition (Rate-Determining Step) Products <      <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD>2-Amino-5-(methylthio)pyrimidineTD>TR><TR><TD>+TD>TR><TR><TD>Cl-TD>TR>TABLE>    > Meisenheimer_Complex->Products Elimination

Sources

Application Notes & Protocols: 2-Chloro-5-(methylthio)pyrimidine as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a foundational scaffold in the development of modern agrochemicals, prized for its versatile reactivity and the broad spectrum of biological activities its derivatives exhibit.[1][2] Compounds incorporating this heterocycle have led to the successful commercialization of numerous high-efficacy fungicides, herbicides, and insecticides.[1] Within this chemical class, 2-chloro-5-(methylthio)pyrimidine emerges as a particularly valuable intermediate. Its strategic arrangement of functional groups—a reactive chlorine atom at the 2-position, an activating methylthio group at the 5-position, and the inherent electronic properties of the pyrimidine ring—makes it a highly sought-after building block for introducing the pyrimidine motif into more complex target molecules.

The chlorine atom at the C2 position serves as an excellent leaving group, rendering the molecule susceptible to nucleophilic aromatic substitution (SNAr), the primary reaction pathway for its elaboration.[3][4] This application note provides a comprehensive guide for researchers and synthetic chemists, detailing the properties, synthesis, and key reaction protocols for 2-chloro-5-(methylthio)pyrimidine, establishing a foundation for its effective use in agrochemical discovery and development programs.

Physicochemical Properties & Safe Handling

Accurate knowledge of a reagent's properties is critical for experimental design and safety.

Table 1: Physicochemical Data for 2-Chloro-5-(methylthio)pyrimidine

PropertyValueSource
CAS Number 115581-36-7[5]
Molecular Formula C₅H₅ClN₂S[5][6]
Molecular Weight 160.62 g/mol [5][6]
Appearance Not specified, typically a solid
IUPAC Name 2-chloro-5-(methylthio)pyrimidine[5]

Safety & Handling Precautions: As with any chlorinated heterocyclic compound, appropriate safety measures are mandatory.

  • Personal Protective Equipment (PPE): Always handle 2-chloro-5-(methylthio)pyrimidine in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7][8]

  • Inhalation: Avoid inhaling dust or vapors. If inhalation occurs, move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7][9]

  • Skin/Eye Contact: Avoid contact with skin and eyes. In case of skin contact, wash immediately with soap and plenty of water.[7] For eye contact, rinse cautiously with water for at least 15 minutes and consult a physician.[7]

  • Spills: In the event of a spill, prevent dust formation.[7] Collect the material using a method that does not generate dust (e.g., using a wetted cloth or a HEPA-filtered vacuum) and place it in a suitable, closed container for disposal.[7][10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Synthesis Protocol: Industrial Route to 2-Chloro-5-(methylthio)pyrimidine

A robust, multi-step synthesis suitable for kilogram-scale production has been developed, starting from the readily available 5-bromo-2-chloropyrimidine.[11] This process avoids the need for column chromatography purification, making it efficient and cost-effective.[11] The overall yield for this three-step process is reported to be approximately 89%.[11]

cluster_0 Step 1: Thiolation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Chlorination A 5-Bromo-2-chloropyrimidine B 2,5-Bis(methylthio)pyrimidine A->B  NaSMe, DMF  20-50°C, 2-6h C 2-Hydroxy-5-(methylthio)pyrimidine B->C  Aqueous HCl  Reflux (80-100°C), 10-36h D 2-Chloro-5-(methylthio)pyrimidine C->D  POCl₃, N,N-Dimethylaniline  80-100°C, 10-36h

Caption: High-yield, three-step synthesis of the target compound.[11]

Detailed Protocol: [11]

Step 1: Synthesis of 2,5-Bis(methylthio)pyrimidine

  • To a suitable reaction vessel, add 5-bromo-2-chloropyrimidine and dimethylformamide (DMF).

  • Under controlled temperature (20-30°C), add sodium methyl mercaptide (NaSMe) in portions.

  • After the addition is complete, raise the temperature to 40-50°C and stir for 2-6 hours.

  • Monitor the reaction to completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, perform an aqueous work-up to isolate the crude 2,5-bis(methylthio)pyrimidine, which is used directly in the next step.

Step 2: Synthesis of 2-Hydroxy-5-(methylthio)pyrimidine

  • Add the crude 2,5-bis(methylthio)pyrimidine from the previous step to an aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux (80-100°C) and maintain for 10-36 hours. The progress of the selective hydrolysis can be monitored by TLC/HPLC.

  • After the reaction is complete, cool the mixture and adjust the pH to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-hydroxy-5-(methylthio)pyrimidine.

Step 3: Synthesis of 2-Chloro-5-(methylthio)pyrimidine

  • Under a nitrogen atmosphere, add 2-hydroxy-5-(methylthio)pyrimidine to phosphorus oxychloride (POCl₃).

  • At 25°C, slowly add N,N-dimethylaniline dropwise.

  • After the addition, heat the reaction mixture to 80-100°C for 10-36 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, carefully quench the excess POCl₃ with ice water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 2-chloro-5-(methylthio)pyrimidine.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 2-chloro-5-(methylthio)pyrimidine in synthesis is its participation in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, further enhanced by the electronegative nitrogen atoms, facilitates the attack of nucleophiles at the carbon atoms, particularly at the C2, C4, and C6 positions. The chlorine atom at C2 is an excellent leaving group, making this position the primary site for substitution.

reactant 2-Chloro-5-(methylthio)pyrimidine intermediate Meisenheimer-like Intermediate (Resonance Stabilized) reactant->intermediate Nucleophilic Attack nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) nucleophile->intermediate product Substituted Pyrimidine Derivative intermediate->product Leaving Group Departure leaving_group Chloride Ion (Cl⁻) intermediate->leaving_group

Caption: General mechanism of SNAr on the pyrimidine core.

Protocol: Synthesis of a 2-Anilino-5-(methylthio)pyrimidine Derivative

This protocol provides a representative example of an SNAr reaction, forming a C-N bond, a common linkage in many biologically active agrochemicals.[12] Aniline derivatives are frequently incorporated to modulate the activity and physical properties of the final compound.

Materials:

  • 2-Chloro-5-(methylthio)pyrimidine

  • 4-Fluoroaniline (or other substituted aniline)

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-(methylthio)pyrimidine (1.0 eq) and 4-fluoroaniline (1.1 eq) in DMF.

  • Add finely powdered potassium carbonate (2.0 eq) to the mixture.

    • Causality: Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to prevent it from competing with the aniline nucleophile.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours.

  • Monitor the reaction progress using TLC by observing the consumption of the starting materials.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by a brine solution.

    • Causality: Washing with water removes the DMF solvent, while the brine wash helps to break any emulsions and remove residual water from the organic phase.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure 2-(4-fluoroanilino)-5-(methylthio)pyrimidine.

Applications in Agrochemicals: Mode of Action Insights

Derivatives of 2-chloro-5-(methylthio)pyrimidine contribute to a wide array of agrochemicals with diverse modes of action.

  • Fungicides: Many pyrimidine-based fungicides, such as cyprodinil and pyrimethanil, function as anilinopyrimidines. They primarily act by inhibiting the biosynthesis of methionine, an essential amino acid for fungi.[12][13] This disruption of protein synthesis ultimately leads to the cessation of fungal growth. The protocol described above synthesizes a core structure analogous to these anilinopyrimidine fungicides.

  • Herbicides: Pyrimidine derivatives are also prominent in herbicides.[14] Some act as inhibitors of acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[15] Others can function as auxin mimics, causing uncontrolled growth in susceptible broadleaf weeds.[14][15]

  • Insecticides: In insecticides, pyrimidine scaffolds can be found in compounds that target the nervous system of insects.[16] The structural diversity enabled by intermediates like 2-chloro-5-(methylthio)pyrimidine allows for the development of novel molecules that can overcome existing resistance mechanisms.[16]

Conclusion

2-Chloro-5-(methylthio)pyrimidine is a high-value, versatile chemical intermediate with significant applications in the synthesis of agrochemicals. Its well-defined reactivity, centered on nucleophilic aromatic substitution, provides a reliable and efficient method for incorporating the biologically significant pyrimidine scaffold into novel active ingredients. The synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage this building block effectively, paving the way for the discovery of next-generation fungicides, herbicides, and insecticides with improved efficacy and environmental profiles.

References

  • Method for synthesizing pyraclostrobin intermediate. (n.d.). Google Patents.
  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. (n.d.). ACS Publications. Retrieved February 11, 2026, from [Link]

  • Huang, J. (2016). Synthesis technology of pyraclostrobin. SciSpace. Retrieved February 11, 2026, from [Link]

  • Synthesis process of pyraclostrobin. (n.d.). Google Patents.
  • Preparation method of 2-chloro-5-methylthiopyrimidine. (n.d.). Google Patents.
  • Synthesis process of pyraclostrobin. (n.d.). Patsnap.
  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

  • Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • 2-Chloro-5-(methylthio)pyrimidine. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

  • Registration Review of Pyridine and Pyrimidine Herbicides. (n.d.). US EPA. Retrieved February 11, 2026, from [Link]

  • 4-Chloro-5-methyl-2-(methylthio)pyrimidine. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

  • Pyrimidine derivatives in discovery of pesticides: A review. (n.d.). Semantic Scholar. Retrieved February 11, 2026, from [Link]

  • Process for synthesis of a 2-thioalkyl pyrimidine. (n.d.). Google Patents.
  • Pyrimidine derivatives and their use as herbicides. (n.d.). Google Patents.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. Retrieved February 11, 2026, from [Link]

  • Herbicidal compositions based on 4-amino-6-chloro-5-alkylthiopyrimidine derivatives and Metribuzin, and method of treating crops with said compositions. (n.d.). Google Patents.
  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). Retrieved February 11, 2026, from [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (n.d.). Retrieved February 11, 2026, from [Link]

  • 2-(phenyloxy or phenylthio)pyrimidine derivatives as herbicides. (n.d.). Google Patents.
  • BACILLUS THURINGIENSIS RTI545 COMPOSITIONS AND METHODS OF USE FOR BENEFITTING PLANT GROWTH AND CONTROLLING PLANT PESTS. (n.d.). European Publication Server web service. Retrieved February 11, 2026, from [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

  • Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

  • Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

  • Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • Method for preparing 2-chlorine-5 chloromethyl thiazole. (n.d.). Patsnap.
  • Products. (n.d.). Gemini Agriculture. Retrieved February 11, 2026, from [Link]

  • Synthesis and Anti-Yeast Evaluation of Novel 2-Alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamide Derivatives. (n.d.). PMC - NIH. Retrieved February 11, 2026, from [Link]

  • Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • Synthesis of the insecticide prothrin and its analogues from biomass-derived 5-(chloromethyl)furfural. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

  • Synthesis of the Insecticide Prothrin and Its Analogues from Biomass-Derived 5‐(Chloromethyl)furfural. (n.d.). DTIC. Retrieved February 11, 2026, from [Link]

  • Pyrethrum: History of a Bio-Insecticide – Part 5. (n.d.). ChemistryViews. Retrieved February 11, 2026, from [Link]

  • Synergistic pesticide compositions and methods for delivering insecticidal active ingredients. (n.d.). Google Patents.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - NIH. Retrieved February 11, 2026, from [Link]

Sources

derivatization of 2-Chloro-5-(methylthio)pyrimidine for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of 2-Chloro-5-(methylthio)pyrimidine for SAR Studies

Executive Summary & Strategic Rationale

The scaffold 2-Chloro-5-(methylthio)pyrimidine (CAS: 115581-36-7) represents a high-value "bifunctional divergency point" in medicinal chemistry. It is widely utilized in the development of kinase inhibitors (e.g., EGFR, CDK), herbicides, and adenosine receptor antagonists.

Its utility stems from the electronic distinctiveness of its two vectors:

  • C2-Position (Chlorine): A handle for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling.
    
  • C5-Position (Methylthio): A "masked" electrophile. While initially electron-donating (via resonance), it can be oxidized to a sulfoxide (-SOMe) or sulfone (-SO

    
    Me), transforming the ring from electron-rich to electron-deficient.
    

Critical SAR Insight: The 5-methylthio group deactivates the C2-chlorine toward


 compared to electron-withdrawing groups (like -NO

or -CF

). Therefore, standard protocols for chloropyrimidines often fail without thermal optimization or catalytic assistance. This guide details the "Oxidation-Activation Switch" strategy to overcome these barriers.

Chemical Space & Reactivity Flowchart

The following decision tree illustrates the divergent synthesis pathways available from the parent scaffold.

G Start 2-Chloro-5-(methylthio) pyrimidine PathA Path A: C2-Functionalization (Retention of SMe) Start->PathA Direct Substitution PathB Path B: C5-Activation (Oxidation) Start->PathB Electronic Tuning ProdA1 2-Amino-5-(methylthio) pyrimidine PathA->ProdA1 SNAr (Amines) High Temp/MW ProdA2 2-Aryl-5-(methylthio) pyrimidine PathA->ProdA2 Suzuki Coupling Pd(0) IntB1 2-Chloro-5-(methylsulfonyl) pyrimidine (Sulfone) PathB->IntB1 mCPBA or Oxone (Oxidation) ProdB2 2-Amino-5-(methylsulfonyl) pyrimidine IntB1->ProdB2 SNAr (Facile) rt ProdB3 2,5-Diamino-pyrimidine (Double Displacement) IntB1->ProdB3 S-Displacement (Advanced)

Figure 1: Divergent synthetic pathways. Path A retains the sulfur handle; Path B activates the ring for easier substitution or sulfur displacement.

Detailed Protocols

Module A: Nucleophilic Aromatic Substitution ( ) at C2

Objective: Introduction of amine vectors (solubilizing groups, H-bond donors).

Challenge: The 5-SMe group is a resonance donor, stabilizing the pyrimidine ring and raising the energy barrier for the Meisenheimer complex intermediate. Solution: Use polar aprotic solvents at elevated temperatures or microwave irradiation.

Protocol 1: Microwave-Assisted Amination

  • Reagents:

    • Substrate: 2-Chloro-5-(methylthio)pyrimidine (1.0 equiv).

    • Nucleophile: Primary or Secondary Amine (1.2–1.5 equiv).

    • Base:

      
      -Diisopropylethylamine (DIPEA) (2.0 equiv).
      
    • Solvent:

      
      -Butanol or NMP (N-Methyl-2-pyrrolidone).
      
  • Procedure:

    • Dissolve substrate in solvent (0.2 M concentration) in a microwave-safe vial.

    • Add DIPEA followed by the amine.

    • Microwave Irradiation: Heat to 120°C for 30–60 minutes (High absorption setting).

    • Note: If using thermal heating (oil bath), reflux in

      
      -Butanol (118°C) for 12–16 hours is required.
      
  • Workup:

    • Concentrate solvent in vacuo.

    • Dilute with EtOAc, wash with saturated NaHCO

      
       and Brine.
      
    • Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).

Data Summary: Solvent Effects on Yield

Solvent Temp (°C) Time Yield (%) Notes
THF 66 (Reflux) 24 h <20% Too low boiling; reaction sluggish.
n-Butanol 118 (Reflux) 16 h 85% Recommended for thermal scale-up.

| NMP | 120 (MW) | 30 min | 92% | Best for library synthesis. |

Module B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Formation of C-C bonds to expand the hydrophobic core.

Challenge: Sulfur can poison Palladium catalysts. Solution: Use highly active catalyst systems (Buchwald precatalysts) or standard Pd(dppf)Cl


 with high catalyst loading (5 mol%).

Protocol 2: C2-Arylation

  • Reagents:

    • Substrate: 2-Chloro-5-(methylthio)pyrimidine (1.0 equiv).

    • Boronic Acid/Ester: Aryl-B(OH)

      
       or Aryl-BPin (1.2 equiv).
      
    • Catalyst: Pd(dppf)Cl

      
      ·DCM  (5 mol%) or Pd
      
      
      
      (dba)
      
      
      /XPhos
      .
    • Base: 2M aqueous Na

      
      CO
      
      
      
      (3.0 equiv).
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine substrate, boronic acid, and catalyst in a reaction vessel under Argon.

    • Add Dioxane and aqueous base.[1]

    • Heat to 90°C for 4–6 hours .

    • Critical Step: Sulfur scavenging. Upon completion, treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd before biological testing.

Module C: The "Oxidation Switch" (C5-SMe C5-SO Me)

Objective: Electronic activation of the ring or preparation for sulfone displacement.

Mechanism: Oxidation converts the electron-donating sulfide into a strongly electron-withdrawing sulfone. This dramatically lowers the LUMO energy of the pyrimidine, making the C2-position hyper-reactive to nucleophiles (often reacting at room temperature).

Protocol 3: Controlled Oxidation with mCPBA

  • Reagents:

    • Substrate: 2-Chloro-5-(methylthio)pyrimidine (or C2-substituted derivative).

    • Oxidant: meta-Chloroperoxybenzoic acid (mCPBA) (2.2 equiv for Sulfone; 1.0 equiv for Sulfoxide).

    • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Dissolve substrate in DCM (0.1 M) and cool to 0°C (Ice bath).

    • Add mCPBA portion-wise over 15 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC will show a significant polarity shift (Sulfone is much more polar).

  • Workup (Crucial for Purity):

    • Quench with saturated aqueous Na

      
      S
      
      
      
      O
      
      
      (removes excess peroxide).
    • Wash with saturated NaHCO

      
       (removes m-chlorobenzoic acid byproduct).
      
    • Dry over MgSO

      
       and concentrate.
      

SAR Implication: The resulting 2-Chloro-5-(methylsulfonyl)pyrimidine is a "hot" electrophile.

  • Reactivity: It will react with amines at RT in minutes.

  • Regioselectivity: If the C2-Cl is already displaced (e.g., you oxidized a 2-amino-5-SMe derivative), the sulfone group at C5 can itself be displaced by strong nucleophiles (alkoxides, thiols) under forcing conditions, allowing for substitution at the 5-position.

Troubleshooting & Critical Quality Attributes (CQAs)

IssueRoot CauseCorrective Action
Low Yield in

Deactivation by 5-SMe group.Switch to NMP/Microwave (120°C) or oxidize SMe to SO

Me first (Path B).
Pd Catalyst Death Sulfur poisoning.Increase catalyst loading to 5-10 mol%; switch to Pd(OAc)

/SPhos.
Over-oxidation N-oxide formation.Pyrimidine nitrogens are electron-poor and resist oxidation, but avoid large excess of mCPBA (>3 equiv).
Regio-scrambling During Sulfone displacement.If displacing the C5-SO

Me, ensure the C2 position is chemically stable (e.g., already substituted with a non-leaving group).

References

  • Biosynth . 2-Chloro-5-(methylthio)pyrimidine Product Data and Synthesis. Retrieved from [2]

  • WuXi AppTec . Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48. Retrieved from

  • ResearchGate . Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Retrieved from

  • Organic Chemistry Portal . Suzuki-Miyaura Coupling: Mechanism and Conditions. Retrieved from

  • Sigma-Aldrich . 5-Chloro-2-(methylthio)pyrimidine Safety and Properties. Retrieved from

  • Yoneda Labs . Practical Guide to Suzuki-Miyaura Cross-Coupling. Retrieved from

Sources

The Versatile Building Block: A Guide to the Experimental Setup for Reactions Involving 2-Chloro-5-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide eschews a rigid template in favor of a structure that logically flows from the foundational properties of the molecule to its practical application in common and impactful synthetic reactions. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a list of steps but a self-validating system grounded in established chemical principles.

Physicochemical Properties and Safety Considerations

Before embarking on any synthetic protocol, a comprehensive understanding of the starting material's properties and associated hazards is essential.

Table 1: Physicochemical Properties of 2-Chloro-5-(methylthio)pyrimidine

PropertyValueSource
CAS Number 115581-36-7[1]
Molecular Formula C₅H₅ClN₂S[1]
Molecular Weight 160.62 g/mol [1]
Appearance Not explicitly stated, likely a solid
Storage Store at 0-8 °C[1]

Safety and Handling:

While a specific, comprehensive safety data sheet (SDS) for 2-Chloro-5-(methylthio)pyrimidine was not found, data for the closely related compound, 2-chloro-5-methylpyrimidine, indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, it is imperative to handle 2-Chloro-5-(methylthio)pyrimidine with appropriate personal protective equipment (PPE), including:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use in a well-ventilated fume hood.

  • Skin and Body Protection: Lab coat.

Storage and Disposal:

The compound should be stored in a tightly sealed container in a cool, dry place.[1] All waste materials should be disposed of in accordance with local, state, and federal regulations.

Core Reactivity and Mechanistic Considerations

2-Chloro-5-(methylthio)pyrimidine possesses two key reactive sites that dictate its utility as a synthetic building block: the C2-chloro substituent and the pyrimidine ring itself. The chlorine atom at the 2-position, activated by the adjacent electron-withdrawing nitrogen atoms of the pyrimidine ring, is an excellent leaving group for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAᵣ).

The methylthio group at the 5-position is generally stable under many reaction conditions but can be oxidized to the corresponding sulfoxide or sulfone, which can further influence the electronic properties of the pyrimidine ring.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and 2-Chloro-5-(methylthio)pyrimidine is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrimidine core and various aryl or heteroaryl groups, a common structural motif in kinase inhibitors.

Reaction Scheme:

Suzuki_Miyaura pyrimidine 2-Chloro-5-(methylthio)pyrimidine product 2-Aryl-5-(methylthio)pyrimidine pyrimidine->product Suzuki-Miyaura Coupling boronic_acid R-B(OH)₂ boronic_acid->product catalyst Pd Catalyst Base catalyst->product

Caption: General scheme for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 2-(Aryl)-5-(methylthio)pyrimidine

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of chloro-heterocycles.[3] Optimization for specific arylboronic acids may be required.

Materials:

  • 2-Chloro-5-(methylthio)pyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To an oven-dried Schlenk flask, add 2-Chloro-5-(methylthio)pyrimidine, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, versatile catalyst for Suzuki-Miyaura reactions. Other palladium sources and ligands can be screened for optimal performance.

  • Base: An aqueous solution of a weak base like sodium carbonate is often sufficient and helps to prevent decomposition of sensitive substrates.[4]

  • Solvent: A mixture of an organic solvent like dioxane or DME with water is typically used to dissolve both the organic and inorganic reagents.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the introduction of various primary and secondary amines at the 2-position of the pyrimidine ring. This is a critical step in the synthesis of many kinase inhibitors that feature an amino-pyrimidine core.

Reaction Scheme:

Buchwald_Hartwig pyrimidine 2-Chloro-5-(methylthio)pyrimidine product 2-(R¹R²N)-5-(methylthio)pyrimidine pyrimidine->product Buchwald-Hartwig Amination amine R¹R²NH amine->product catalyst Pd Catalyst Ligand Base catalyst->product

Caption: General scheme for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 2-(Amino)-5-(methylthio)pyrimidine Derivatives

This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination of heteroaryl chlorides.[5]

Materials:

  • 2-Chloro-5-(methylthio)pyrimidine (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Add the anhydrous solvent and stir for 10 minutes at room temperature to form the active catalyst.

  • Add 2-Chloro-5-(methylthio)pyrimidine and the amine to the reaction mixture.

  • Heat the reaction to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of palladium precatalyst and phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like XPhos are often effective for the amination of less reactive aryl chlorides.

  • Base: A strong, non-nucleophilic base like sodium t-butoxide is commonly used to deprotonate the amine and facilitate the catalytic cycle.

  • Anhydrous Conditions: The reaction is sensitive to moisture, so the use of anhydrous solvents and inert atmosphere techniques is essential.

Nucleophilic Aromatic Substitution (SNAᵣ)

The electron-deficient nature of the pyrimidine ring, further enhanced by the two nitrogen atoms, makes 2-Chloro-5-(methylthio)pyrimidine susceptible to nucleophilic aromatic substitution. This provides a direct, often metal-free, method for introducing a variety of nucleophiles at the 2-position.

Reaction Scheme:

SNAr pyrimidine 2-Chloro-5-(methylthio)pyrimidine product 2-(Nu)-5-(methylthio)pyrimidine pyrimidine->product SNAr nucleophile Nu-H nucleophile->product base Base (optional) base->product

Sources

Application Note: Analytical Strategies for the Quantification of 2-Chloro-5-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-(methylthio)pyrimidine (CAS: 115581-36-7) is a critical pharmacophore used in the synthesis of diverse kinase inhibitors and antifungal agents. Its structural duality—possessing a reactive electrophilic chlorine at the C2 position and a lipophilic methylthio group at C5—presents unique analytical challenges. The chlorine atom renders the molecule susceptible to hydrolysis, while the sulfur moiety introduces oxidation potential (sulfoxides/sulfones).

This guide provides two validated analytical workflows:

  • RP-HPLC-UV: The primary method for assay and purity, optimized to separate the hydrolytic degradant (2-hydroxy-5-(methylthio)pyrimidine).

  • GC-MS: An orthogonal approach for volatile impurity profiling and residual solvent analysis.

Physicochemical Profile & Analyte Characterization[1][2][3][4][5][6]

Understanding the molecule is the first step to robust method design.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₅H₅ClN₂SMW: 160.62 g/mol
Appearance White to off-white solidVisual inspection for oxidation (yellowing).
Solubility High: DMSO, MeOH, ACNLow: WaterDiluent must contain >50% organic solvent to prevent precipitation.
pKa (Predicted) ~0.5 - 1.5 (Pyrimidine ring)The molecule is essentially neutral at pH > 2. Acidic mobile phases prevent silanol interactions.
LogP ~1.8Moderately lipophilic; ideal for C18 retention.
UV Max ~255–265 nmStrong absorption due to the conjugated pyrimidine system.
Stability Moisture sensitive (C2-Cl hydrolysis)Critical: Prepare samples in dry solvents; limit aqueous exposure time.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Quantitative assay and purity determination. Rationale: A Reverse-Phase (RP) method is chosen to resolve the non-polar parent from polar hydrolytic impurities. Acidic pH is strictly controlled to maintain peak symmetry.

Reagents and Equipment
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why? The 3.5 µm particle size offers a balance between resolution and backpressure. C18 provides necessary retention for the methylthio group.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).

Chromatographic Conditions
ParameterSettingTechnical Insight
Mobile Phase A 0.1% H₃PO₄ in WaterLow pH (~2.0) suppresses silanol ionization, reducing tailing for nitrogenous bases.
Mobile Phase B AcetonitrilePreferred over Methanol to prevent potential nucleophilic attack on the C2-Cl during analysis.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControls viscosity and retention time reproducibility.
Detection 260 nm (BW 4 nm)Near the absorption maximum for optimal sensitivity.
Injection Vol 5–10 µLLower volume prevents solvent effects (peak distortion).
Gradient Program
  • 0.0 min: 10% B (Hold for 2 min to elute polar degradants)

  • 15.0 min: 90% B (Linear ramp to elute parent and lipophilic dimers)

  • 18.0 min: 90% B (Wash)

  • 18.1 min: 10% B (Re-equilibration)

  • 23.0 min: End

Sample Preparation Workflow

Diluent: 50:50 Water:Acetonitrile. Note: Premix the diluent to avoid exothermic outgassing.

  • Stock Solution: Weigh 25 mg of analyte into a 25 mL volumetric flask. Dissolve in 100% ACN (to ensure rapid dissolution).

  • Working Standard: Dilute Stock 1:10 with Diluent to reach ~0.1 mg/mL.

  • Stability Note: Inject within 12 hours. If hydrolysis (peak at RRT ~0.2) increases >0.5%, prepare fresh.

Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)[4]

Objective: Identification of volatile impurities and orthogonal purity check. Rationale: Pyrimidines with low MW are amenable to GC. This method avoids aqueous hydrolysis issues inherent in HPLC.

Equipment & Conditions
  • System: GC-MS (Single Quad) with Split/Splitless Inlet.

  • Column: DB-5ms or Rtx-5 (30 m x 0.25 mm x 0.25 µm).

    • Why? Low polarity phase matches the analyte's lipophilicity.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet Temp: 250°C.

  • Injection: 1 µL, Split 20:1.

Temperature Program
  • Initial: 60°C (Hold 1 min) - Traps solvents.

  • Ramp 1: 20°C/min to 280°C.

  • Final: 280°C (Hold 5 min).

  • Total Run Time: ~17 mins.

MS Settings[7]
  • Source Temp: 230°C.

  • Scan Range: 35–400 amu.

  • Solvent Delay: 3.0 min.

  • Quant Ion: m/z 160 (Parent).

  • Qual Ions: m/z 114 (Loss of SMe), m/z 125 (Loss of Cl).

Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process for method selection and the specific sample preparation workflow to minimize degradation.

AnalyticalWorkflow Start Start: 2-Chloro-5-(methylthio)pyrimidine Analysis Decision1 Is the goal Purity/Assay or Trace Impurities? Start->Decision1 AssayPath Purity & Assay Decision1->AssayPath Major Component TracePath Trace Impurities / Genotoxins Decision1->TracePath ppm Level HPLC Method A: RP-HPLC-UV (C18, Acidic pH) AssayPath->HPLC GC Method B: GC-MS (DB-5ms) TracePath->GC Consideration1 Critical: Monitor Hydrolysis (2-OH degradant elutes early) HPLC->Consideration1 Consideration2 Critical: Thermal Stability (Avoid degradation in inlet) GC->Consideration2 Action1 Use ACN/Water Gradient Avoid Methanol (Solvolysis risk) Consideration1->Action1 Action2 Use Split Injection Limit Inlet Temp < 260°C Consideration2->Action2

Caption: Decision tree for selecting the optimal analytical technique based on data requirements and analyte stability.

SamplePrep Step1 Weigh 25mg Analyte Step2 Dissolve in 100% ACN Step1->Step2 Ensure complete solubility first Step3 Add Water (Final 50:50) Step2->Step3 Minimize hydrolysis window Step4 Filter (0.2 µm PTFE) Step3->Step4 Step5 Inject Immediately Step4->Step5 T < 12 hrs

Caption: Optimized sample preparation workflow to prevent in-situ hydrolysis of the chloro-group.

Expert Insights & Troubleshooting

The Hydrolysis Trap

The most common error in analyzing 2-chloropyrimidines is artifactual degradation .

  • Observation: A small peak appears at RRT 0.2–0.3 that grows over time in the autosampler.

  • Cause: Hydrolysis of the C2-Cl to C2-OH (2-hydroxy-5-(methylthio)pyrimidine) in aqueous diluents.

  • Solution: Do not use 100% aqueous buffers as diluents. Use ACN as the primary solvent and add water only immediately before analysis. Keep autosampler temperature at 4°C.

Genotoxic Impurity (PGI) Context

2-Chloro-5-(methylthio)pyrimidine is often a starting material. In the final drug substance, it must be controlled to ppm levels (TTC limit usually < 20 ppm depending on dose).

  • Recommendation: For trace analysis (LOD < 1 ppm), use LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Transition: 161.0 → 114.0 (Loss of SMe) is a specific transition for quantitation.

System Suitability Criteria

To ensure data trustworthiness, every sequence must pass these criteria:

  • Tailing Factor: < 1.5 (Ensures no secondary interactions).

  • Precision (n=6): RSD < 1.0% for Area.

  • Resolution: > 2.0 between the Main Peak and any impurity.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2782079, 2-Chloro-5-(methylthio)pyrimidine. Retrieved from [Link]

  • International Conference on Harmonisation (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • K. S. Rao et al. (2010).Separation and determination of synthetic impurities of pyrimidine derivatives by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis.

Application Note: Modular Synthesis of Antiviral Pyrimidine Scaffolds using 2-Chloro-5-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes field of antiviral drug discovery, the pyrimidine heterocycle remains a "privileged scaffold," serving as the core architecture for blockbuster drugs ranging from HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Etravirine to broad-spectrum kinase inhibitors.

This Application Note details the utilization of 2-Chloro-5-(methylthio)pyrimidine (CAS 115581-36-7) as a bifunctional "switch" intermediate. Unlike simple di-chloropyrimidines, this scaffold offers orthogonal reactivity:

  • The C2-Chloride: Highly reactive toward Nucleophilic Aromatic Substitution (SNAr).

  • The C5-Methylthio Group: Latent and stable during C2 functionalization, but capable of activation (via oxidation or metal catalysis) to allow subsequent regioselective modification at the C5 position.

This guide provides validated protocols for transforming this building block into diverse antiviral libraries, specifically targeting Diarylpyrimidine (DAPY) analogues and Viral Kinase Inhibitors .

Chemical Logic & Mechanism[1]

The strategic value of 2-Chloro-5-(methylthio)pyrimidine lies in its ability to sequence reactions without the need for protecting groups.

The Reactivity Hierarchy

The pyrimidine ring is electron-deficient, facilitating nucleophilic attacks. However, the positions are not equivalent:

  • C2 Position (Leaving Group = Cl): Flanked by two nitrogen atoms, this position is most electron-deficient and highly susceptible to SNAr by amines, alcohols, or thiols.

  • C5 Position (Leaving Group = SMe): The 5-position is "meta-like" and less electrophilic. The methylthio group is electron-donating by resonance, further deactivating the ring. However, upon oxidation to the sulfone (-SO₂Me) , the group becomes strongly electron-withdrawing and an excellent leaving group (fugacity), "switching on" the C5 position for a second substitution.

The "Switch" Workflow

This unique electronic profile allows for a predictable Substitution-Oxidation-Substitution workflow:

  • Step 1 (Installation): Introduce the primary pharmacophore (e.g., the "Hinge Binder" or "Wing 1") at C2 via SNAr.

  • Step 2 (Activation): Oxidize the C5-SMe to C5-SO₂Me using m-CPBA or Oxone.

  • Step 3 (Diversification): Displace the C5-Sulfone with a second nucleophile (e.g., "Wing 2" or Solubilizing Group).

Visualization: Synthetic Workflow

The following diagram illustrates the divergent pathways available from this scaffold, highlighting both the Sulfone Displacement route and the Liebeskind-Srogl Cross-Coupling route.

Antiviral_Synthesis_Workflow Start 2-Chloro-5-(methylthio)pyrimidine (CAS: 115581-36-7) Step1 Step 1: C2-Functionalization (S_NAr with Amine R1-NH2) Start->Step1 DIPEA, n-BuOH, 100°C Intermediate Intermediate A: 2-Amino-5-(methylthio)pyrimidine Step1->Intermediate Path_Ox Path A: Activation via Oxidation (m-CPBA or Oxone) Intermediate->Path_Ox Path_Cross Path B: Liebeskind-Srogl Coupling (Pd(0), CuTC, Boronic Acid R2-B(OH)2) Intermediate->Path_Cross Sulfone Intermediate B: 2-Amino-5-(methylsulfonyl)pyrimidine Path_Ox->Sulfone Step3_Sub Step 3A: C5-Displacement (S_NAr with R2-NH2 or R2-OH) Sulfone->Step3_Sub Heat, Base Final_Product Final Antiviral Candidate (2,5-Disubstituted Pyrimidine) Step3_Sub->Final_Product Path_Cross->Final_Product C-C Bond Formation

Figure 1: Divergent synthetic pathways for generating 2,5-disubstituted pyrimidine antiviral libraries.

Experimental Protocols

Protocol A: C2-Amination (Introduction of Pharmacophore 1)

Targeting the viral polymerase binding pocket.

Objective: Displacement of the 2-Chloro group with an aniline derivative (e.g., 4-cyanophenylamine, common in DAPY analogues).

Reagents:

  • 2-Chloro-5-(methylthio)pyrimidine (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: n-Butanol or 1,4-Dioxane

Procedure:

  • Charge: In a reaction vial, dissolve 2-Chloro-5-(methylthio)pyrimidine (160 mg, 1.0 mmol) in n-Butanol (3.0 mL).

  • Add: Add the substituted aniline (1.1 mmol) and DIPEA (350 µL, 2.0 mmol).

  • Heat: Seal the vial and heat to 100–110°C for 12 hours.

    • Note: The 5-SMe group deactivates the ring slightly compared to a 5-H pyrimidine, requiring higher temperatures than standard 2-chloropyrimidines.

  • Monitor: Check reaction progress via LC-MS (Target Mass: M+1 + amine fragment).

  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If soluble, concentrate under reduced pressure and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Activation via Sulfoxidation

Transforming the latent SMe into a reactive leaving group.

Objective: Oxidation of the 5-methylthio group to the 5-methylsulfone.

Reagents:

  • Intermediate A (from Protocol A) (1.0 eq)

  • m-CPBA (meta-Chloroperoxybenzoic acid, 77% max) (2.5 eq)

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Dissolve: Dissolve Intermediate A (1.0 mmol) in DCM (10 mL) and cool to 0°C in an ice bath.

  • Add Oxidant: Slowly add m-CPBA (2.5 mmol) portion-wise over 10 minutes.

    • Caution: Exothermic reaction. Maintain temperature <5°C during addition.

  • Stir: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ and 10% Na₂S₂O₃ (to reduce excess peroxide).

  • Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Validation: 1H NMR will show a characteristic shift of the S-Me peak from ~2.5 ppm (S-Me) to ~3.2 ppm (SO₂-Me).

Protocol C: C5-Diversification (Library Generation)

Introduction of the second pharmacophore or solubilizing group.

Objective: Displacement of the 5-methylsulfone with a secondary amine (e.g., morpholine, piperazine) or alkoxide.

Reagents:

  • Sulfone Intermediate (from Protocol B) (1.0 eq)[1]

  • Nucleophile (Secondary Amine) (1.5 eq)

  • Base: Cs₂CO₃ (Cesium Carbonate) (2.0 eq)

  • Solvent: DMF or DMSO[2]

Procedure:

  • Mix: Combine the Sulfone Intermediate (0.5 mmol), Nucleophile (0.75 mmol), and Cs₂CO₃ (1.0 mmol) in DMF (2.0 mL).

  • Heat: Heat to 80°C for 4–8 hours.

    • Mechanistic Insight: The sulfone is an excellent leaving group at this position. Reaction times are significantly faster than the initial C2 displacement.

  • Purification: Dilute with water and extract with EtOAc. Purify the final antiviral candidate via Preparative HPLC.

Data Summary: Reactivity Profile

PositionSubstituentElectronic EffectReactivity ConditionPrimary Application
C-2 -ClInductive Withdrawal (-I)High (SNAr)First Point of Entry: Attachment of primary receptor-binding motifs (e.g., Aniline).[3]
C-5 -SMeResonance Donation (+R)Low / LatentMasked Handle: Stable during C2 chemistry; increases lipophilicity.
C-5 -SO₂MeInductive Withdrawal (-I)High (SNAr)Second Point of Entry: Activated leaving group for library diversification.[3]

Advanced Application: Liebeskind-Srogl Coupling

For researchers requiring a Carbon-Carbon bond at C5 (rather than a heteroatom), the methylthio group serves as a direct handle for Liebeskind-Srogl cross-coupling.

Protocol:

  • Catalyst: Pd(PPh₃)₄ (5 mol%) and CuTC (Copper(I) thiophene-2-carboxylate) (1.5 eq).

  • Coupling Partner: Aryl Boronic Acid (1.5 eq).

  • Conditions: THF, 50°C, Inert Atmosphere (Argon).

  • Mechanism: The CuTC activates the C-S bond, facilitating oxidative addition of the Palladium species, allowing the introduction of aryl or heteroaryl rings directly at C5. This is critical for synthesizing bi-aryl antiviral cores .

References

  • Synthesis of PCSK9 and Glycosidase Inhibitors: Patent WO2020150474A1. Describes the use of 2-chloro-5-(methylthio)pyrimidine as a starting material for large-scale medicinal chemistry campaigns.

  • Kinase Inhibitor Synthesis: Patent WO2019130230A1. Details the oxidation of the 5-methylthio group to sulfone for subsequent displacement in the synthesis of heterocyclic amides.

  • Antiviral Pyrimidine Reviews: Antiviral Activity of Pyrimidine Containing Compounds. (2022).[4] Comprehensive review of pyrimidine substitution patterns in FDA-approved antivirals.

  • Liebeskind-Srogl Coupling: Organic Letters, 2002, 4(6), 979–981. Foundational text on the Pd/Cu-catalyzed cross-coupling of thioesters and thioethers.

Sources

Application Notes and Protocols: The Strategic Use of 2-Chloro-5-(methylthio)pyrimidine in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrimidine Scaffold in Oncology

The pyrimidine ring is a cornerstone in the architecture of numerous biologically active molecules, including the nucleobases of DNA and RNA. This inherent biological relevance has made it a privileged scaffold in medicinal chemistry, particularly in the design of anticancer agents. Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems allows for effective interaction with a multitude of biological targets.[1][2] Pyrimidine derivatives have demonstrated a wide array of pharmacological activities, including potent antitumor properties, by targeting key enzymes and signaling pathways involved in cancer progression.[3][4] A significant class of these agents are kinase inhibitors, which modulate the activity of protein kinases, enzymes often dysregulated in cancer.[2]

This guide focuses on a specific, highly versatile pyrimidine-based building block: 2-Chloro-5-(methylthio)pyrimidine . We will explore its strategic application in the synthesis of potential anticancer agents, with a primary focus on the preparation of kinase inhibitor scaffolds. The presence of a reactive chlorine atom at the 2-position and a methylthio group at the 5-position provides a unique combination of reactivity and structural features that are advantageous for drug discovery. This document provides a detailed protocol for a key synthetic transformation, discusses the underlying chemical principles, and contextualizes the application of this building block in the broader landscape of anticancer drug development.

Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 2-Chloro-5-(methylthio)pyrimidine in synthesizing anticancer agents lies in the reactivity of the C2-chloro substituent towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms activates the chlorine atom for displacement by a variety of nucleophiles, most notably amines. This reaction is a robust and widely employed method for constructing the 2-aminopyrimidine core, a key pharmacophore in many kinase inhibitors.

The general mechanism for the SNAr reaction of 2-Chloro-5-(methylthio)pyrimidine with a substituted aniline is depicted below. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then eliminates the chloride ion to yield the final product.

Caption: Generalized SNAr reaction pathway.

Application Protocol: Synthesis of a 2-(Anilino)-5-(methylthio)pyrimidine Kinase Inhibitor Scaffold

This protocol details a representative synthesis of a 2-(substituted-anilino)-5-(methylthio)pyrimidine derivative, a common scaffold for kinase inhibitors. For this example, we will use 3-ethynylaniline as the nucleophile, a substituent known to be present in several potent kinase inhibitors.

Materials and Reagents
ReagentM.W. ( g/mol )CAS No.SupplierNotes
2-Chloro-5-(methylthio)pyrimidine160.62115581-36-7e.g., Sigma-AldrichStarting material
3-Ethynylaniline117.15540-60-3e.g., Alfa AesarNucleophile
1,4-Dioxane88.11123-91-1e.g., Fisher ScientificAnhydrous, reaction solvent
N,N-Diisopropylethylamine (DIPEA)129.247087-68-5e.g., Acros OrganicsNon-nucleophilic base
Ethyl acetate (EtOAc)88.11141-78-6e.g., VWRExtraction solvent
Saturated aqueous sodium bicarbonate (NaHCO₃)---For aqueous workup
Brine (Saturated aqueous NaCl)---For aqueous workup
Anhydrous magnesium sulfate (MgSO₄)120.377487-88-9e.g., Sigma-AldrichDrying agent
Silica gel--e.g., SiliCycleFor column chromatography (230-400 mesh)
Experimental Procedure

protocol_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis a 1. Dissolve 2-Chloro-5-(methylthio)pyrimidine and 3-Ethynylaniline in 1,4-Dioxane. b 2. Add DIPEA to the reaction mixture. a->b c 3. Heat the mixture to reflux (approx. 101 °C) and monitor by TLC. b->c d 4. Cool to room temperature and concentrate under reduced pressure. c->d e 5. Dissolve residue in EtOAc and wash with sat. NaHCO₃ and brine. d->e f 6. Dry the organic layer over MgSO₄ and filter. e->f g 7. Concentrate the filtrate and purify the crude product by column chromatography. f->g h 8. Characterize the final product by NMR and MS. g->h

Caption: Synthetic workflow for the SNAr reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-5-(methylthio)pyrimidine (1.0 g, 6.22 mmol, 1.0 equiv.) and 1,4-dioxane (20 mL).

  • Addition of Reagents: To the stirred solution, add 3-ethynylaniline (0.87 g, 7.47 mmol, 1.2 equiv.) followed by N,N-diisopropylethylamine (DIPEA) (2.17 mL, 12.44 mmol, 2.0 equiv.).

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate).

  • Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-(3-ethynylphenyl)-5-(methylthio)pyrimidin-2-amine as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Rationale and Scientific Insights

  • Choice of Solvent: 1,4-Dioxane is a common solvent for SNAr reactions as it is aprotic and has a relatively high boiling point, allowing the reaction to be conducted at elevated temperatures to increase the reaction rate. Other suitable solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

  • Role of the Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloric acid (HCl) that is generated during the reaction. The use of a non-nucleophilic base is crucial to prevent it from competing with the aniline in the substitution reaction. Other hindered amine bases such as triethylamine can also be used.

  • Microwave-Assisted Synthesis: For rapid optimization and synthesis, microwave irradiation can be a powerful tool. Microwave-assisted SNAr reactions can often be completed in minutes rather than hours, using a sealed vessel and elevated temperatures and pressures.

  • The 5-(methylthio) Group: The methylthio group at the 5-position influences the electronic properties of the pyrimidine ring and can provide additional interactions with the target protein. It is a moderately electron-donating group, which can impact the reactivity of the pyrimidine ring. Furthermore, this group can be a site for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, to fine-tune the pharmacological properties of the final compound.

Biological Context: Targeting Kinases in Cancer

The 2-(anilino)pyrimidine scaffold is a well-established pharmacophore in a multitude of kinase inhibitors. These drugs function by competing with ATP for binding to the active site of a specific kinase, thereby inhibiting its enzymatic activity and blocking downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by 2-(Anilino)pyrimidine Kinase Active Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Inactive_Kinase Inactive Kinase ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream Downstream Signaling Phospho_Substrate->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Inhibitor 2-(Anilino)pyrimidine Derivative Inhibitor->Inactive_Kinase Blocked Blocked Pathway Inactive_Kinase->Blocked

Caption: Mechanism of action of kinase inhibitors.

The synthesized N-(3-ethynylphenyl)-5-(methylthio)pyrimidin-2-amine is a scaffold that can be further elaborated to target a variety of kinases. The substituted aniline moiety can be modified to achieve selectivity for different kinase targets, while the pyrimidine core provides the essential hydrogen bonding interactions with the kinase hinge region.

Conclusion

2-Chloro-5-(methylthio)pyrimidine is a valuable and versatile building block for the synthesis of potential anticancer agents. Its utility is primarily derived from the facile SNAr reaction at the 2-position, which allows for the straightforward introduction of various amine-containing fragments to generate libraries of compounds for biological screening. The protocol and insights provided herein offer a solid foundation for researchers and drug development professionals to leverage this reagent in the quest for novel and effective cancer therapeutics.

References

  • CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents.
  • Ismail M.M.Othman and Hamdi M.D.Nasr. Synthesis of some new aminothiophene, pyridazine, pyrimidine and thienopyrimidine derivatives with expected biological activity. Organic Chemistry An Indian Journal. 2015; 11(5). Available at: [Link]

  • Sławiński, J., et al. Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Molecules2022 , 27(21), 7481. Available at: [Link]

  • Wang, Y., et al. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Pharmaceuticals2024 , 17(1), 123. Available at: [Link]

  • Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl). NIH. Available at: [Link]

  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Google Patents.
  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PMC. Available at: [Link]

  • Amination of chloropyrazine and 2-chloropyrimidine. [a]. ResearchGate. Available at: [Link]

  • Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. NIH. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. NIH. Available at: [Link]

  • Discovery and Characterization of 2-Anilino-4- (Thiazol-5-yl)Pyrimidine Transcriptional CDK Inhibitors as Anticancer Agents. Sci-Hub. Available at: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: [Link]

  • 7-(Substituted amino)-5-methylthioazolo[1,5-a]pyrimidines: Synthesis, cytotoxic properties in vitro and molecular docking. ResearchGate. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. Available at: [Link]

  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. NIH. Available at: [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. Available at: [Link]237937/)

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-5-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-chloro-5-(methylthio)pyrimidine, a pivotal building block in medicinal chemistry. Recognizing the burgeoning interest in pyrimidine scaffolds for the development of novel therapeutics, this document elucidates the practical application of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions for the derivatization of this versatile substrate. The causality behind experimental choices, from catalyst and ligand selection to reaction conditions, is explained to empower researchers in optimizing these transformations. This guide is intended to serve as a practical resource for scientists engaged in drug discovery and development, offering field-proven insights and self-validating protocols.

Introduction: The Strategic Importance of the 2,5-Substituted Pyrimidine Scaffold

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its presence in nucleobases underscores its fundamental role in biological systems, making it an attractive starting point for the design of molecules that can interact with a wide array of biological targets. Specifically, the 2,5-substituted pyrimidine motif has emerged as a key pharmacophore in the development of targeted therapies, particularly in oncology. Derivatives of 2-chloro-5-(methylthio)pyrimidine have been investigated as PCSK9 inhibitors, glycosidase inhibitors, and TRPV4 antagonists, highlighting the broad therapeutic potential of this scaffold.[2]

The strategic placement of a chloro group at the 2-position and a methylthio group at the 5-position of the pyrimidine ring offers a versatile platform for synthetic elaboration. The chloro substituent serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methylthio group, while generally less reactive in these transformations, can modulate the electronic properties of the pyrimidine ring and provide an additional site for potential modification in later synthetic steps.

This guide will delve into the practical aspects of harnessing palladium catalysis to unlock the synthetic potential of 2-chloro-5-(methylthio)pyrimidine, providing researchers with the tools to efficiently generate libraries of novel compounds for biological screening.

Palladium-Catalyzed Cross-Coupling: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[3] The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.

General_Pd_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation (e.g., Suzuki, Sonogashira) PdII->Transmetal R'-M MigInsert Migratory Insertion (Heck) PdII->MigInsert Alkene Intermediate R-Pd(II)-R' Ln Transmetal->Intermediate MigInsert->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The reactivity of the C-Cl bond in 2-chloro-5-(methylthio)pyrimidine is influenced by the electron-deficient nature of the pyrimidine ring, which facilitates the initial oxidative addition of the Pd(0) catalyst. The choice of palladium precursor, ligand, base, and solvent are critical parameters that must be carefully considered to achieve optimal results for each specific cross-coupling reaction.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, coupling an organoboron reagent with an organic halide.[4][5] For 2-chloro-5-(methylthio)pyrimidine, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position, providing access to a rich chemical space for drug discovery.

Mechanistic Considerations

The key to a successful Suzuki-Miyaura coupling lies in the selection of a catalyst system that can efficiently facilitate the catalytic cycle. For an electron-deficient heteroaryl chloride like 2-chloro-5-(methylthio)pyrimidine, the oxidative addition step is generally favorable. However, the subsequent transmetalation step, where the organic group is transferred from the boron reagent to the palladium center, can be rate-limiting. The choice of a suitable base is crucial to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.

Application Note & Protocol: Synthesis of 2-Aryl-5-(methylthio)pyrimidines

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-chloro-5-(methylthio)pyrimidine with various arylboronic acids. The conditions are adapted from successful couplings of related chloropyrimidine systems.[6]

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommendedRationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃Readily available and efficient precursors to the active Pd(0) catalyst.
Ligand SPhos, XPhos, or PPh₃Bulky, electron-rich phosphine ligands promote oxidative addition and reductive elimination.
Base K₂CO₃ or K₃PO₄A moderately strong inorganic base is required to activate the boronic acid without causing decomposition of the substrate or product.
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OA mixture of an organic solvent and water is often optimal for dissolving both the organic and inorganic reagents.
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion.

Experimental Protocol:

  • To a dry reaction vial equipped with a magnetic stir bar, add 2-chloro-5-(methylthio)pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium precursor (0.02-0.05 equiv.), and the phosphine ligand (0.04-0.10 equiv.).

  • Add the base (2.0-3.0 equiv.).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Seal the vial and heat the reaction mixture at the desired temperature with vigorous stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-(methylthio)pyrimidine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an organic halide, providing a direct route to substituted alkynes.[7] This transformation is particularly valuable for the synthesis of precursors for further elaboration, as the resulting alkynyl group can participate in a variety of subsequent reactions.

Mechanistic Insights

The classical Sonogashira coupling employs a dual catalytic system of palladium and a copper(I) co-catalyst. The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Copper-free Sonogashira protocols have also been developed to avoid potential issues associated with copper, such as the formation of homocoupled alkyne byproducts (Glaser coupling).[2][8]

Application Note & Protocol: Synthesis of 2-Alkynyl-5-(methylthio)pyrimidines

This protocol is adapted from a similar Sonogashira coupling of a substituted methylthiopyrimidine derivative and provides a reliable starting point for the alkynylation of 2-chloro-5-(methylthio)pyrimidine.[9]

Sonogashira_Workflow Start 2-Chloro-5-(methylthio)pyrimidine + Terminal Alkyne Reagents Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) Solvent (e.g., DMF) Reaction Reaction at Elevated Temperature Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Alkynyl-5-(methylthio)pyrimidine Purification->Product

Figure 2: Experimental workflow for the Sonogashira coupling.

Table 2: Reaction Parameters for Sonogashira Coupling

ParameterRecommendedRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄Pre-formed Pd(0) or Pd(II) complexes that are effective for this transformation.
Copper(I) Co-catalyst CuIFacilitates the formation of the copper acetylide and subsequent transmetalation.
Base Et₃N or DIPEAAn amine base acts as both a base to neutralize the HX byproduct and can also serve as a solvent.
Solvent DMF or THFA polar aprotic solvent is typically used to dissolve the reactants and catalyst.
Temperature 60-100 °CMilder conditions compared to Suzuki coupling are often sufficient.

Experimental Protocol:

  • To a flame-dried Schlenk flask, add 2-chloro-5-(methylthio)pyrimidine (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the copper(I) co-catalyst (0.04-0.10 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., DMF or THF) and the amine base (2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred reaction mixture.

  • Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-alkynyl-5-(methylthio)pyrimidine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[10][11] This reaction is of paramount importance in pharmaceutical synthesis, as the aniline and related N-aryl motifs are prevalent in a vast number of bioactive molecules.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination to furnish the desired C-N coupled product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent the formation of undesired side products. Strong, non-nucleophilic bases such as sodium tert-butoxide are typically employed.

Application Note & Protocol: Synthesis of 2-Amino-5-(methylthio)pyrimidines

This representative protocol for the Buchwald-Hartwig amination of 2-chloro-5-(methylthio)pyrimidine is based on established procedures for the amination of other 2-chloropyrimidines.[12]

Table 3: Reaction Parameters for Buchwald-Hartwig Amination

ParameterRecommendedRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium sources.
Ligand Xantphos, RuPhos, or BrettPhosBulky, electron-rich ligands that promote efficient C-N bond formation.
Base NaOtBu or K₃PO₄A strong, non-nucleophilic base is required for the deprotonation of the amine.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Temperature 80-120 °CElevated temperatures are generally necessary to achieve good conversion.

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precursor (0.01-0.05 equiv.), the ligand (0.02-0.10 equiv.), and the base (1.5-2.0 equiv.).

  • Add 2-chloro-5-(methylthio)pyrimidine (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture with stirring for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired 2-amino-5-(methylthio)pyrimidine derivative.

Heck Reaction: Vinylation of the Pyrimidine Core

The Heck reaction enables the coupling of an organic halide with an alkene to form a substituted alkene.[13] This reaction provides a means to introduce vinyl groups onto the 2-position of the pyrimidine ring, which can serve as versatile handles for further synthetic transformations.

Mechanistic Rationale

The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the vinylated product and a palladium-hydride species. The active Pd(0) catalyst is then regenerated by the action of a base. The regioselectivity of the alkene insertion is a key consideration in the Heck reaction.

Application Note & Protocol: Synthesis of 2-Vinyl-5-(methylthio)pyrimidines

This general protocol for the Heck reaction of 2-chloro-5-(methylthio)pyrimidine is based on established methods for the vinylation of other heteroaryl chlorides.[14]

Table 4: Reaction Parameters for Heck Reaction

ParameterRecommendedRationale
Palladium Catalyst Pd(OAc)₂A common and effective palladium(II) precursor.
Ligand PPh₃ or P(o-tolyl)₃Triarylphosphine ligands are often effective for Heck reactions.
Base Et₃N or K₂CO₃An inorganic or organic base is required to regenerate the Pd(0) catalyst.
Solvent DMF or AcetonitrilePolar aprotic solvents are typically used for Heck reactions.
Temperature 100-140 °CHigher temperatures are often necessary to promote the reaction.

Experimental Protocol:

  • To a pressure tube, add 2-chloro-5-(methylthio)pyrimidine (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), the phosphine ligand (0.04-0.10 equiv.), and the base (2.0-3.0 equiv.).

  • Add the alkene (1.5-2.0 equiv.) and the solvent.

  • Seal the tube and heat the reaction mixture with stirring for 12-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired 2-vinyl-5-(methylthio)pyrimidine.

Conclusion

The palladium-catalyzed cross-coupling of 2-chloro-5-(methylthio)pyrimidine offers a powerful and versatile strategy for the synthesis of a diverse range of 2,5-substituted pyrimidine derivatives. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions each provide a unique avenue for introducing C-C and C-N bonds, enabling the rapid generation of compound libraries for drug discovery programs. By understanding the mechanistic nuances of each transformation and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can effectively harness the synthetic potential of this valuable building block. The protocols provided in this guide serve as a robust starting point for the exploration of novel chemical space around the privileged 2,5-substituted pyrimidine scaffold.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Suzuki, A. (2002). Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Journal of Organometallic Chemistry, 653(1-2), 83-90. [Link]

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  • Nantong Yaomingkant Pharmaceutical Technology Co ltd. (2021). Preparation method of 2-chloro-5-methylthiopyrimidine. CN112679439A.
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  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Davarani, S. S. H., et al. (2024). Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-8. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

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Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds from 2-Chloro-5-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Pyrimidine Core in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents and biologically active molecules.[1][2] Its prevalence is rooted in its role as a fundamental component of nucleic acids (cytosine, thymine, and uracil), which allows pyrimidine-based analogs to act as effective biomimetics and antagonists in various biological pathways.[2] Consequently, pyrimidine derivatives have found extensive applications as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[3]

Within the vast arsenal of synthetic building blocks, 2-Chloro-5-(methylthio)pyrimidine stands out as a particularly versatile and powerful precursor for the generation of diverse heterocyclic libraries.[4] Its utility stems from the electronically deficient nature of the pyrimidine ring, which, combined with the strategic placement of a labile chlorine atom at the C2 position and a modifiable methylthio group at the C5 position, opens up multiple avenues for selective functionalization. This guide provides an in-depth exploration of the primary synthetic strategies involving this key intermediate, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Core Synthetic Pathways: A Dichotomy of Reactivity

The synthetic utility of 2-Chloro-5-(methylthio)pyrimidine is primarily dictated by the reactivity of the C2-chloro substituent. Two principal, high-yield reaction classes can be exploited: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The choice of pathway allows for the introduction of a wide array of substituents, paving the way for the construction of complex molecular architectures.

G start 2-Chloro-5-(methylthio)pyrimidine snar Nucleophilic Aromatic Substitution (SNAr) (C-N, C-O, C-S Bond Formation) start->snar  Nu:⁻ coupling Palladium-Catalyzed Cross-Coupling (C-C Bond Formation) start->coupling  Ar-B(OH)₂  Pd Catalyst sub_n 2-Amino/Alkoxy/Thio Derivatives snar->sub_n sub_c 2-Aryl/Heteroaryl Derivatives coupling->sub_c fused Fused Heterocyclic Systems (e.g., Pyrimidothiazoles, Triazolopyrimidines) sub_n->fused Intramolecular Cyclization sub_c->fused Further Functionalization G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)-Cl(L₂) oa->pd2 tm Transmetalation pd2->tm pd2_ar Ar-Pd(II)-Ar'(L₂) tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 product_out R-R' re->product_out arcl_in R-Cl arcl_in->oa boronic_in R'-B(OH)₂ (Base) boronic_in->tm G start 2-Chloro-5-(methylthio)pyrimidine step1 Step 1: SNAr + 2-Aminoethanol Base, Heat start->step1 intermediate 2-((5-(Methylthio)pyrimidin-2-yl)amino)ethan-1-ol step1->intermediate step2 Step 2: Cyclization (e.g., Burgess Reagent or POCl₃) Dehydration intermediate->step2 product 6,7-Dihydro-3-(methylthio)-5H-imidazo[2,1-b]pyrimidine step2->product

Sources

Application Note & Detailed Protocols: Strategic Functionalization of 2-Chloro-5-(methylthio)pyrimidine with Amine and Thiol Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Chloro-5-(methylthio)pyrimidine Scaffold

The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast spectrum of biological activities.[1][2][3] Pyrimidine derivatives are integral to therapies targeting a range of conditions, including cancer, microbial infections, and inflammatory disorders.[4][5] Among the diverse array of pyrimidine building blocks, 2-Chloro-5-(methylthio)pyrimidine stands out as a particularly versatile and valuable intermediate. Its strategic importance lies in the differential reactivity of its substituents, primarily the highly activated chloro group at the C2 position, which serves as an excellent electrophilic site for nucleophilic aromatic substitution (SNAr).

This guide provides a detailed technical overview and actionable protocols for the reaction of 2-Chloro-5-(methylthio)pyrimidine with two critical classes of nucleophiles: amines and thiols. These reactions are fundamental for generating libraries of novel compounds in drug discovery programs. For instance, 2-chloro-5-methylthiopyrimidine has been utilized as a key starting material in the synthesis of inhibitors for targets like PCSK9 and glycosidase, as well as TRPV4 antagonists for pain treatment.[6] Understanding the nuances of these substitution reactions is paramount for chemists aiming to leverage this scaffold for the development of next-generation therapeutics.

The core chemical transformation discussed herein is the Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrimidine core, with its two electron-withdrawing nitrogen atoms at positions 1 and 3, significantly acidifies the ring protons and activates the carbon positions (C2, C4, and C6) towards nucleophilic attack.[7][8] The chlorine atom at the C2 position is an excellent leaving group, making this position the primary site for substitution.[9][10]

Reaction with Amines: Synthesis of 2-Amino-5-(methylthio)pyrimidine Derivatives

The substitution of the C2-chloro group with an amine is one of the most common and high-yield transformations performed with this scaffold. The resulting 2-aminopyrimidine moiety is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with biological targets.[2]

Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a well-established two-step addition-elimination mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient C2 carbon of the pyrimidine ring. This step is typically the rate-determining step of the reaction.[8] This forms a tetrahedral intermediate, often referred to as a Meisenheimer complex, where the negative charge is delocalized across the pyrimidine ring and stabilized by the electronegative nitrogen atoms.

  • Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, which is an excellent leaving group. The resulting product is the corresponding 2-amino-5-(methylthio)pyrimidine derivative.

The presence of electron-withdrawing groups on the pyrimidine ring makes these SNAr reactions rapid and high-yielding, often proceeding under milder conditions than similar reactions on less activated aromatic systems.[11]

Experimental Protocol: General Procedure for Amination

This protocol provides a robust starting point for the reaction of 2-Chloro-5-(methylthio)pyrimidine with a primary or secondary amine.

Materials:

  • 2-Chloro-5-(methylthio)pyrimidine (1.0 eq)

  • Amine (primary or secondary) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Solvent (e.g., DMF, Dioxane, Acetonitrile)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Chloro-5-(methylthio)pyrimidine (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of starting material).

  • Reagent Addition: Add the amine (1.1 - 1.5 eq) followed by the base (e.g., K₂CO₃, 2.0 eq). The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Stir the mixture at a temperature ranging from 80 °C to 120 °C. The optimal temperature and reaction time depend on the nucleophilicity of the amine and must be determined empirically. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 2-amino-5-(methylthio)pyrimidine derivative.

Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Reactants: - 2-Chloro-5-(methylthio)pyrimidine - Amine - Base (e.g., K2CO3) - Anhydrous Solvent (e.g., DMF) Heat Heat Reaction Mixture (e.g., 80-120 °C) Start->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Monitor->Heat Incomplete Quench Quench with Water & Extract Monitor->Quench Complete Purify Purify Crude Product (Chromatography or Recrystallization) Quench->Purify Product Isolated 2-Amino- 5-(methylthio)pyrimidine Purify->Product

Reaction with Thiols: Synthesis of 2-(Alkyl/Aryl)thio-5-(methylthio)pyrimidine Derivatives

The reaction with thiols introduces a second thioether linkage at the C2 position, a functional group that is also prevalent in pharmacologically active molecules. The sulfur atom can engage in unique interactions with biological targets and serves as a handle for further synthetic modifications, such as oxidation to sulfoxides or sulfones.[12]

Underlying Mechanism: Thiolate-Mediated SNAr

The mechanism is analogous to the amination reaction. However, a key difference is the requirement to generate the more potent thiolate nucleophile from the corresponding thiol.

  • Thiolate Formation: Thiols are generally not nucleophilic enough to readily participate in SNAr reactions. Therefore, a base is used to deprotonate the thiol (R-SH), forming the highly nucleophilic thiolate anion (R-S⁻). Common bases for this step include sodium hydride (NaH), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃).

  • Nucleophilic Attack & Elimination: The thiolate anion attacks the C2 carbon of the pyrimidine ring, forming the Meisenheimer intermediate. Subsequent elimination of the chloride ion yields the 2-thioether product.

Experimental Protocol: General Procedure for Thiolation

This protocol outlines a general method for the S-alkylation/S-arylation at the C2 position. Special care must be taken when using reactive bases like sodium hydride.

Materials:

  • 2-Chloro-5-(methylthio)pyrimidine (1.0 eq)

  • Thiol (Aliphatic or Aromatic) (1.1 - 1.2 eq)

  • Base (e.g., NaH (60% dispersion in oil), NaOH, or K₂CO₃) (1.2 eq)

  • Anhydrous Solvent (e.g., DMF, THF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Thiolate Generation (Using NaH):

    • To a clean, dry, three-neck flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the thiol (1.1 eq) in anhydrous DMF dropwise. Effervescence (H₂ gas evolution) will be observed.

    • Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure full formation of the thiolate.

  • Reaction with Pyrimidine:

    • To the pre-formed thiolate solution at 0 °C, add a solution of 2-Chloro-5-(methylthio)pyrimidine (1.0 eq) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction is typically faster than amination. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by slowly adding it to ice-cold water.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired 2-(alkyl/aryl)thio-5-(methylthio)pyrimidine.

Thiolation_Workflow cluster_thiolate Thiolate Generation cluster_reaction Substitution Reaction cluster_workup Work-up & Purification Start Combine Thiol & Base (e.g., NaH in DMF) at 0 °C Add Add 2-Chloro-5-(methylthio)pyrimidine Solution Start->Add Stir Stir at Room Temp & Monitor Progress Add->Stir Quench Quench with Water & Extract Stir->Quench Complete Purify Purify Crude Product (Chromatography) Quench->Purify Product Isolated 2-Thioether- 5-(methylthio)pyrimidine Purify->Product

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the nucleophilic substitution on 2-Chloro-5-(methylthio)pyrimidine, providing a comparative overview for experimental design.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Time (h)Notes
Amines AnilineK₂CO₃DMF1008-16Standard conditions for aromatic amines.
PiperidineDIPEAAcetonitrile80 (reflux)4-10DIPEA is a non-nucleophilic base suitable for acid-sensitive substrates.
Ammonia (aq.)-Dioxane120 (sealed tube)12-24High pressure may be required to reach the desired temperature.[13]
Thiols ThiophenolNaHTHF / DMF0 to RT2-6Pre-formation of the thiolate at 0°C is critical for clean reactions.
EthanethiolNaOHEthanolRT to 501-4A simple and effective method for aliphatic thiols.[14]
Sodium thiomethoxide-DMF25-502-6Using a pre-formed salt simplifies the procedure.[6]

Best Practices and Troubleshooting

  • Anhydrous Conditions: For reactions involving strong bases like NaH, ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching of the base and formation of byproducts.

  • Choice of Base: For aminations, inorganic bases like K₂CO₃ or Cs₂CO₃ are often sufficient and easy to remove during work-up. For thiols, a stronger base like NaH or NaOH is typically required to fully deprotonate the thiol.[14][15]

  • Reaction Monitoring: The polarity of the product will be significantly different from the starting material. A simple TLC analysis (e.g., using 30% ethyl acetate in hexanes as eluent) can effectively track the disappearance of the starting material and the appearance of the product spot.

  • Potential for C5-Methylthio Lability: While the C2-chloro group is significantly more reactive, under very harsh conditions (e.g., prolonged heating with strong nucleophiles), displacement of the methylthio group at C5 could potentially occur.[16] If unexpected byproducts are observed, consider lowering the reaction temperature or shortening the reaction time.

  • Purification Strategy: The resulting 2-substituted pyrimidines are often crystalline solids and can be purified by recrystallization. If the product is an oil or contains closely-eluting impurities, silica gel chromatography is the preferred method.

References

  • CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents.
  • CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (2021). Available at: [Link]

  • 24.6: Synthesis of Amines - Chemistry LibreTexts. (2025). Available at: [Link]

  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents.
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines | ACS Omega. (2021). Available at: [Link]

  • WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents.
  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC - NIH. Available at: [Link]

  • Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils - PMC - NIH. Available at: [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021). Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. Available at: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. Available at: [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review - PMC. (2023). Available at: [Link]

  • N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidi. (2012). Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Available at: [Link]

  • Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC - NIH. Available at: [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - ResearchGate. (2025). Available at: [Link]

  • Pyrimidine - Wikipedia. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-(methylthio)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and efficiency of this important chemical intermediate. 2-Chloro-5-(methylthio)pyrimidine is a valuable building block in medicinal chemistry, notably used in the synthesis of various inhibitors, including PCSK9 and TRPV4 antagonists.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address specific issues you may encounter during your experiments.

Part 1: Overview of the Synthetic Pathway

A robust and scalable method for preparing 2-Chloro-5-(methylthio)pyrimidine starts from the readily available 5-bromo-2-chloropyrimidine.[1] This three-step synthesis is designed for high yield and avoids the need for costly and time-consuming column chromatography, making it suitable for kilogram-scale production.[1]

The overall workflow is as follows:

Synthesis_Workflow cluster_0 Step 1: Thiolation cluster_1 Step 2: Selective Hydrolysis cluster_2 Step 3: Chlorination A 5-bromo-2-chloropyrimidine B 2,5-bis(methylthio)pyrimidine A->B  + Sodium methyl mercaptide  in DMF C 2-hydroxy-5-(methylthio)pyrimidine B->C  + Aqueous HCl (reflux)  (10-36h, 80-100°C) D 2-Chloro-5-(methylthio)pyrimidine C->D  + POCl3  + N,N-dimethylaniline (catalyst)  (10-36h, 80-100°C) Troubleshooting_Chlorination Start Low Yield / Impure Product in Chlorination Step Cause1 Moisture Present? Start->Cause1 Cause2 Poor Temp. Control? Start->Cause2 Cause3 Improper Work-up? Start->Cause3 Cause4 Catalyst Inactive? Start->Cause4 Sol1 Use Anhydrous Conditions (N2 atmosphere, dry glassware) Cause1->Sol1 Yes Sol2 Add Catalyst (DMA) at 25°C, then heat slowly to 80-100°C Cause2->Sol2 Yes Sol3 Cool reaction mixture, quench slowly onto crushed ice Cause3->Sol3 Yes Sol4 Use fresh / distilled N,N-dimethylaniline Cause4->Sol4 Yes

Sources

Technical Support Center: Synthesis of 2-Chloro-5-(methylthio)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Chloro-5-(methylthio)pyrimidine and its derivatives. This guide is designed for researchers, chemists, and process development professionals who utilize this critical intermediate in medicinal chemistry and organic synthesis. We understand that while the on-paper synthesis may appear straightforward, practical execution often presents challenges with side reactions, low yields, and difficult purifications.

This document provides in-depth troubleshooting guides, answers to frequently asked questions (FAQs), and validated protocols grounded in established chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-purity results.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of 2-Chloro-5-(methylthio)pyrimidine derivatives.

Q1: I'm attempting the synthesis from 2,4,5-trichloropyrimidine and sodium methylthiolate, but my yield is low and I have a mixture of products. What is happening?

A1: This is a classic challenge of selective nucleophilic aromatic substitution (SNAr) on a poly-halogenated heterocycle. The low yield is almost certainly due to a lack of selectivity, leading to multiple side products.

  • Causality: The three chlorine atoms on the pyrimidine ring have different reactivities towards nucleophiles. The positions at C4 and C2 are more electron-deficient and thus more activated for SNAr than the C5 position. When you react 2,4,5-trichloropyrimidine with sodium methylthiolate, you are not only forming the desired 2-chloro-5-(methylthio)pyrimidine but also competing isomers.[1]

    • Primary Side Reaction - Di-substitution: The most common issue is over-reaction, where the methylthiolate anion displaces more than one chlorine atom. This can lead to products like 2,4-bis(methylthio)-5-chloropyrimidine or 4-chloro-2,5-bis(methylthio)pyrimidine.

    • Secondary Side Reaction - Isomeric Substitution: Depending on the conditions, substitution at the more reactive C4 position can occur, leading to 2,5-dichloro-4-(methylthio)pyrimidine.

  • Troubleshooting Steps:

    • Strict Stoichiometric Control: Use no more than one equivalent of sodium methylthiolate. A slight sub-stoichiometric amount (e.g., 0.95 eq) can sometimes prevent over-reaction, at the cost of some starting material remaining.

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at a low temperature (e.g., 0-10 °C) and slowly warm up while monitoring the reaction by TLC or LC-MS. High temperatures, such as refluxing DMF for extended periods, will favor di-substitution.[1]

    • Slow Reagent Addition: Add the sodium methylthiolate solution dropwise over a prolonged period to maintain a low instantaneous concentration, which disfavors multiple substitutions on the same molecule.

Q2: My chlorination of 2-hydroxy-5-(methylthio)pyrimidine using phosphorus oxychloride (POCl₃) is inefficient, resulting in a low yield and significant tar formation. How can I optimize this critical step?

A2: The conversion of a 2-hydroxypyrimidine (which exists as its tautomer, pyrimid-2-one) to a 2-chloropyrimidine is a common but challenging transformation. Inefficiency and decomposition are frequent problems.

  • Causality:

    • Incomplete Reaction: The 2-pyridone tautomer is relatively unreactive. The reaction requires high temperatures to proceed without a catalyst, which can lead to the degradation of the sulfur-containing starting material and the product.

    • Thermal Decomposition: The methylthio group can be sensitive to the harsh, acidic conditions and high temperatures of neat POCl₃, leading to decomposition and tar formation.

    • Hydrolysis during Work-up: The product, 2-chloro-5-(methylthio)pyrimidine, is susceptible to hydrolysis back to the starting material if the quenching and work-up are not performed carefully under cold conditions.

  • Troubleshooting Steps:

    • Use a Catalyst: The addition of a tertiary amine, such as N,N-dimethylaniline , is highly recommended.[2][3] The amine reacts with POCl₃ to form a Vilsmeier-Haack type reagent, which is a much more potent chlorinating agent, allowing the reaction to proceed at lower temperatures (e.g., 80-100 °C) and minimizing thermal decomposition.[3]

    • Control Temperature: Even with a catalyst, do not overheat. Monitor the reaction progress and stop heating as soon as the starting material is consumed to prevent product degradation.

    • Careful Quenching: The work-up is critical. Pour the reaction mixture slowly onto a vigorously stirred mixture of ice and water. This hydrolyzes the excess POCl₃ exothermically but in a controlled manner. An uncontrolled quench can cause a rapid temperature spike, leading to product hydrolysis.

    • Solvent Choice: While often run neat in POCl₃, using a high-boiling inert solvent like toluene can sometimes help to moderate the reaction and improve selectivity.

Q3: I'm observing a significant amount of a byproduct that appears to be 2-chloropyrimidine (without the 5-methylthio group). Why would this group be lost?

A3: The C-S bond of the methylthio group is generally robust, but it is not completely inert. It can be labile under certain conditions, particularly in the presence of strong nucleophiles or during subsequent transformations.

  • Causality: While less common than displacement of a chloro group, the methylthio group itself can be displaced by other nucleophiles, especially if there are activating groups on the ring. In some multi-step syntheses, harsh acidic or reductive conditions used in other parts of the molecule could potentially lead to cleavage of this group.

  • Troubleshooting Steps:

    • Re-evaluate Reaction Conditions: If this side product is observed, review all steps of your synthesis. Are there any steps involving strong Lewis acids, prolonged heating under strongly acidic conditions, or reagents known to interact with sulfur?

    • Protecting Group Strategy: If subsequent steps require conditions that cleave the methylthio group, a different synthetic route or a protecting group strategy may be necessary.

    • Analytical Confirmation: Confirm the identity of the byproduct by mass spectrometry and NMR to ensure it is indeed the des-methylthio compound.

Section 2: Mechanistic Insights and Optimization Strategies

A deeper understanding of the underlying mechanisms is key to rational optimization.

2.1. Logic of Nucleophilic Aromatic Substitution (SNAr)

The primary route to this molecule often involves SNAr. Understanding the factors that govern selectivity is crucial for minimizing byproduct formation.

G Start Low Yield / Impure Product in SNAr Reaction Check_TLC Analyze reaction mixture by TLC/LC-MS Start->Check_TLC Unreacted_SM High % of Unreacted Starting Material Check_TLC->Unreacted_SM One major spot (Starting Material) Multiple_Spots Multiple Product Spots (Isomers / Di-substitution) Check_TLC->Multiple_Spots Multiple new spots Sol_Unreacted Solution: 1. Increase reaction time. 2. Moderately increase temperature. 3. Check reagent quality. Unreacted_SM->Sol_Unreacted Sol_Multiple Solution: 1. Lower reaction temperature. 2. Ensure strict 1.0 eq of nucleophile. 3. Add nucleophile dropwise. Multiple_Spots->Sol_Multiple

Caption: Troubleshooting workflow for SNAr reactions.

2.2. The Role of Catalysis in Chlorination

The chlorination of the 2-hydroxypyrimidine intermediate with POCl₃ is greatly enhanced by a catalyst like N,N-dimethylaniline. The catalyst forms a highly reactive electrophilic intermediate, allowing the reaction to proceed under milder conditions.

G POCl3 POCl₃ Vilsmeier Vilsmeier-Haack Intermediate [Me₂N=CHCl]⁺[OPOCl₂]⁻ (Active Chlorinating Agent) POCl3->Vilsmeier + DMA DMA N,N-Dimethylaniline (Catalyst) Vilsmeier->DMA Regenerates Catalyst Pyridone 2-Hydroxypyrimidine Intermediate Product 2-Chloropyrimidine Product Pyridone->Product + Vilsmeier Intermediate

Caption: Catalytic cycle for chlorination with POCl₃/N,N-dimethylaniline.

Table 1: Impact of Reaction Parameters on Chlorination with POCl₃
ParameterEffect of Low Value/SettingEffect of High Value/SettingRecommended Action
Temperature Incomplete reaction, low conversion.Increased byproduct formation, tarring, decomposition.Use a catalyst and aim for the lowest effective temperature (e.g., 80-100 °C), monitoring by TLC.
Catalyst (DMA) Slower reaction, requires higher temperatures.No significant negative effect at catalytic amounts.Use 0.1 to 1.0 equivalents to facilitate the reaction.[3]
Reaction Time Incomplete conversion.Product degradation, especially at high temperatures.Monitor reaction progress by TLC/LC-MS and quench promptly upon completion.
POCl₃ eq. Insufficient chlorination.More difficult and hazardous work-up.Use POCl₃ as both reagent and solvent, or 5-10 equivalents in an inert solvent.[2]
Section 3: Validated Experimental Protocols

These protocols are provided as a robust starting point for your synthesis. Always perform your own risk assessment before beginning any chemical reaction.

Protocol 1: Three-Step Synthesis of 2-Chloro-5-(methylthio)pyrimidine

This route, adapted from patent literature, avoids the selectivity issues of starting with 2,4,5-trichloropyrimidine and offers a high overall yield.[2]

Step A: Synthesis of 2,5-bis(methylthio)pyrimidine

  • In a nitrogen-flushed round-bottom flask, dissolve 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous dimethylformamide (DMF).

  • In a separate flask, prepare a solution of sodium methylthiolate (2.2 eq) in DMF.

  • Cool the pyrimidine solution to 20-30 °C.

  • Add the sodium methylthiolate solution dropwise to the pyrimidine solution, maintaining the temperature between 20-30 °C.

  • After the addition is complete, warm the mixture to 40-50 °C and stir for 2-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction, quench with water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step B: Synthesis of 2-hydroxy-5-(methylthio)pyrimidine

  • To the crude 2,5-bis(methylthio)pyrimidine from the previous step, add an aqueous solution of hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux (80-100 °C) and maintain for 10-36 hours. Monitor the reaction for the disappearance of the starting material.

  • Cool the mixture to room temperature. The product may precipitate.

  • Adjust the pH to neutral (pH 6-7) with a base (e.g., aq. NaOH) to precipitate the product fully.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step C: Synthesis of 2-Chloro-5-(methylthio)pyrimidine

  • Charge a flask with phosphorus oxychloride (POCl₃) (10-12 eq) under a nitrogen atmosphere.

  • Add the 2-hydroxy-5-(methylthio)pyrimidine (1.0 eq) from Step B in portions.

  • At 25 °C, add N,N-dimethylaniline (1-3 eq) dropwise.

  • Slowly heat the reaction mixture to 80-100 °C and stir for 10-36 hours until the reaction is complete by TLC.

  • Cool the reaction mixture to room temperature.

  • CRITICAL WORK-UP: Slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

  • Extract the aqueous layer with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with cold saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

References
  • Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved from [Link]

  • RxList. (2022). Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.
  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine.
  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • Advanced ChemBlocks. (n.d.). 2-chloro-5-(methylthio)pyrimidine 97%. Retrieved from [Link]

  • Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

  • ACS Publications. (n.d.). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Retrieved from [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • YouTube. (2024). Pyrimidine Synthesis. Retrieved from [Link]

  • DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on 2-Chloro-5-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on 2-Chloro-5-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, we will delve into the nuances of this reaction, providing practical, field-tested advice to help you overcome common challenges and achieve your desired synthetic outcomes.

The pyrimidine core is a privileged structure in medicinal chemistry, and the ability to functionalize it through nucleophilic substitution is a cornerstone of many synthetic strategies.[1][2] 2-Chloro-5-(methylthio)pyrimidine, in particular, offers a reactive site for introducing a wide array of nucleophiles. However, like any chemical transformation, success lies in understanding the interplay of various reaction parameters.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the specific issues you may encounter during your experiments. We will explore the "why" behind the "how," grounding our recommendations in established mechanistic principles to empower you with the knowledge to not just follow a protocol, but to rationally design and optimize your own.

General Reaction Scheme

The fundamental transformation we will be discussing is the displacement of the chloride at the C2 position of the pyrimidine ring by a nucleophile.

SNAr_Reaction sub 2-Chloro-5-(methylthio)pyrimidine prod 2-(Nu)-5-(methylthio)pyrimidine sub->prod Base, Solvent, Temp. nuc Nucleophile (Nu-H) nuc->prod hcl HCl

Caption: General SNAr on 2-Chloro-5-(methylthio)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What makes the C2-chloride on 2-chloro-5-(methylthio)pyrimidine so reactive towards nucleophilic attack?

The reactivity of the C2-chloride is a direct consequence of the electron-deficient nature of the pyrimidine ring. The two nitrogen atoms within the ring act as powerful electron-withdrawing groups, polarizing the carbon-chlorine bond and making the C2 carbon highly electrophilic.[3][4] This inherent electronic property facilitates the attack of nucleophiles, a key characteristic of SNAr reactions on π-deficient aromatic systems.[3]

Furthermore, the stability of the intermediate formed during the reaction, known as the Meisenheimer complex, is crucial. The negative charge that develops upon nucleophilic attack can be effectively delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which significantly lowers the activation energy of the reaction.

Q2: How do I choose the right solvent for my reaction?

Solvent selection is critical and can dramatically influence reaction rates and outcomes.

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are generally the preferred choice for SNAr reactions.[5] These solvents are effective at solvating the starting materials and intermediates without strongly interacting with the nucleophile, thus preserving its reactivity.

  • Protic Solvents: Alcohols (e.g., ethanol, isopropanol) can also be used and may even be advantageous in certain cases, particularly when using amine nucleophiles.[5][6] However, be mindful that protic solvents can solvate and deactivate anionic nucleophiles through hydrogen bonding. In some instances, using alcohols as solvents can lead to competitive solvolysis, where the solvent itself acts as a nucleophile.[6]

  • "Green" Solvents: Water has emerged as a viable and environmentally friendly solvent for SNAr reactions on activated heteroaryl chlorides like 2-chloropyrimidine, often leading to high yields and clean reaction mixtures.[7]

Solvent TypeExamplesAdvantagesDisadvantages
Polar Aprotic DMF, DMSO, ACNGenerally high reaction rates, good solubility.Can be difficult to remove, potential for side reactions at high temperatures.
Polar Protic Ethanol, Isopropanol, WaterCan facilitate reactions with amine nucleophiles, environmentally benign (water).Can deactivate anionic nucleophiles, risk of solvolysis.[6][8]
Apolar Toluene, DioxaneUseful for specific applications, can be run at higher temperatures.Generally slower reaction rates.
Q3: What is the role of a base in this reaction, and which one should I use?

A base is often necessary, particularly when using nucleophiles that are protonated (e.g., amines, thiols). The base serves to deprotonate the nucleophile, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction.[3]

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common and effective choices. They are generally mild and have good solubility in polar aprotic solvents.

  • Organic Bases: Non-nucleophilic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently used, especially when the nucleophile is an amine salt.

  • Strong Bases: For weakly nucleophilic alcohols or amines, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be required to generate the corresponding alkoxide or amide anion in a separate step before adding the pyrimidine substrate.

The choice of base should be carefully considered to avoid unwanted side reactions. For instance, using a nucleophilic base could lead to competitive substitution.

Troubleshooting Guide

Problem 1: Low or no product yield.

This is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.

Troubleshooting_Yield start Low/No Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK increase_temp Increase Temperature check_conditions->increase_temp Conditions Seem Appropriate change_solvent Change Solvent increase_temp->change_solvent No Improvement success Improved Yield increase_temp->success Reaction Proceeds check_nucleophile Assess Nucleophile Reactivity change_solvent->check_nucleophile No Improvement change_solvent->success Reaction Proceeds stronger_base Use a Stronger Base preactivate_nuc Pre-activate Nucleophile stronger_base->preactivate_nuc check_nucleophile->stronger_base Weak Nucleophile preactivate_nuc->success Reaction Proceeds

Caption: Troubleshooting workflow for low reaction yield.

Possible Cause & Solution:

  • Insufficiently Reactive Nucleophile: The nucleophilicity of your chosen reagent might be too low under the current conditions.

    • Action: Consider using a stronger base to fully deprotonate the nucleophile. For example, if you are using an alcohol with K₂CO₃ and seeing no reaction, switching to NaH to pre-form the alkoxide before adding the 2-chloro-5-(methylthio)pyrimidine can be effective.[9]

  • Inadequate Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

    • Action: Gradually increase the reaction temperature. A good starting point for many SNAr reactions on this substrate is 80-100 °C.[10] Monitor the reaction by TLC or LC-MS to check for product formation and the appearance of degradation products. Running the reaction in a sealed vessel can allow for temperatures above the solvent's boiling point, which can significantly accelerate slow reactions.[11]

  • Poor Solvent Choice: As discussed in the FAQs, the solvent plays a crucial role.

    • Action: If you are using a protic solvent with an anionic nucleophile, try switching to a polar aprotic solvent like DMF or DMSO.

Problem 2: Formation of multiple products or side reactions.

The appearance of unexpected spots on your TLC plate or peaks in your LC-MS indicates side reactions are occurring.

Possible Cause & Solution:

  • Displacement of the Methylthio Group: While the C2-chloride is the more labile leaving group, under forcing conditions or with certain nucleophiles, displacement of the 5-(methylthio) group can occur.[12]

    • Action: Try running the reaction at a lower temperature for a longer period. Also, ensure you are using the correct stoichiometry of the nucleophile (typically 1.0-1.2 equivalents).

  • Reaction with the Solvent: As mentioned earlier, alcoholic solvents can sometimes act as nucleophiles.

    • Action: If you suspect solvolysis, switch to a non-nucleophilic solvent like DMF, DMSO, or dioxane.

  • Decomposition of Starting Material or Product: Pyrimidine derivatives can be sensitive to harsh conditions.

    • Action: If you observe significant decomposition, consider using milder reaction conditions (lower temperature, weaker base). If your nucleophile requires a strong base, perform the deprotonation at a low temperature (e.g., 0 °C) before slowly adding the pyrimidine and allowing the reaction to warm to the desired temperature.

Problem 3: The reaction is sluggish or stalls before completion.

A reaction that starts but fails to go to completion can be frustrating.

Possible Cause & Solution:

  • Deactivation of the Nucleophile: The HCl generated during the reaction can protonate and deactivate your nucleophile.

    • Action: Ensure you are using at least one equivalent of a base to scavenge the HCl. In some cases, using a slight excess of the base (1.5-2.0 equivalents) can be beneficial.

  • Product Inhibition: In some cases, the product of the reaction can inhibit further transformation.

    • Action: This is less common for this type of reaction but can be addressed by ensuring efficient stirring and maintaining a homogeneous reaction mixture. If solubility is an issue, a change of solvent may be necessary.

  • Equilibrium: The reaction may be reversible.

    • Action: While SNAr reactions are generally considered irreversible, if you suspect an equilibrium is at play, consider strategies to remove one of the byproducts to drive the reaction forward (e.g., using a base that forms an insoluble salt with HCl).

Experimental Protocols

General Procedure for Amination of 2-Chloro-5-(methylthio)pyrimidine

This protocol provides a starting point for the reaction with a generic amine nucleophile. Optimization will likely be required for specific substrates.

  • To a solution of 2-chloro-5-(methylthio)pyrimidine (1.0 eq) in a suitable solvent (e.g., DMF, 5-10 mL per mmol of substrate) is added the amine nucleophile (1.1 eq) and a base (e.g., K₂CO₃, 1.5 eq).

  • The reaction mixture is stirred at a specified temperature (e.g., 80 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography or recrystallization.

Procedure for Reactions with Alcohol Nucleophiles

This protocol is for cases where a stronger base is needed to generate the alkoxide.

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C is added the alcohol nucleophile (1.2 eq) dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.

  • The reaction is cooled back to 0 °C, and a solution of 2-chloro-5-(methylthio)pyrimidine (1.0 eq) in anhydrous DMF is added dropwise.

  • The reaction mixture is then heated to the desired temperature (e.g., 60-80 °C) and monitored by TLC or LC-MS.

  • Workup and purification are performed as described in the general amination procedure, with careful quenching of any unreacted sodium hydride with a few drops of methanol or isopropanol at 0 °C before the addition of water.

By understanding the principles outlined in this guide and systematically troubleshooting any issues that arise, you will be well-equipped to successfully optimize your nucleophilic substitution reactions on 2-chloro-5-(methylthio)pyrimidine.

References

  • ChemHelpASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. (2025). Synfacts, 21(07), 0685–0685. [Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of chloropyrazine and 2-chloropyrimidine. ChemSusChem, 6(8), 1455–1460. [Link]

  • Hurst, D. T., & Sal-Ad-Din, M. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1070. [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Retrieved from [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]

  • León-Rojas, G., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 26(15), 4646. [Link]

  • Preparation method of 2-chloro-5-methylthiopyrimidine. (2021).
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • van der Vlugt, J. I., et al. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society, 142(34), 14536–14547. [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2025). ResearchGate. [Link]

  • Joe, C. L., & Doyle, A. G. (2017). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Angewandte Chemie International Edition, 56(24), 6753–6757. [Link]

  • Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 55(31), 8968–8972. [Link]

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications. (n.d.). Chempanda. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction. [Link]

  • Singh, S., et al. (1980). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Indian Journal of Chemistry - Section B, 19B(4), 332-333. [Link]

  • Hoff, B. H., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. (n.d.). ResearchGate. [Link]

  • SNAr Reaction in Common Molecular Solvents Under Pressure. (n.d.). Wordpress. [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (2019). ResearchGate. [Link]

  • Minoxidil. (n.d.). Wikipedia. [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (2022). ChemRxiv. [Link]

Sources

overcoming low reactivity of 2-Chloro-5-(methylthio)pyrimidine in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support center for overcoming the reactivity challenges associated with 2-Chloro-5-(methylthio)pyrimidine .

Status: Active | Ticket Type: Advanced Synthesis Troubleshooting | Audience: Senior Chemists

Executive Summary: The "Double Deactivation" Challenge

The substrate 2-Chloro-5-(methylthio)pyrimidine presents a unique synthetic challenge due to two converging factors that suppress reactivity in both cross-coupling (Pd-catalyzed) and Nucleophilic Aromatic Substitution (SNAr) reactions.

  • Electronic Deactivation (Resonance): Unlike 5-nitro or 5-cyano analogs, the 5-methylthio (-SMe) group acts as an electron-donating group (EDG) via resonance (+M effect). This increases electron density in the pyrimidine ring, rendering the C2-Cl bond significantly less electrophilic. This suppresses the rate of oxidative addition (in Pd cycles) and nucleophilic attack (in SNAr).

  • Catalyst Poisoning (Coordination): The thioether sulfur is a "soft" Lewis base that coordinates strongly to "soft" transition metals like Palladium(II). This can displace ligands or form stable, unreactive Pd-S complexes, effectively arresting the catalytic cycle (catalyst poisoning).

This guide provides field-proven protocols to override these deactivation pathways.

Troubleshooting Guide (Q&A)

Category A: Palladium-Catalyzed Couplings (Suzuki, Buchwald-Hartwig)

Q: I am observing <5% conversion in my Suzuki coupling using Pd(PPh3)4. Is the chloride dead? A: The chloride is not dead, but your catalyst is likely poisoned. Pd(PPh3)4 is insufficient for this substrate. The triphenylphosphine ligands are labile and easily displaced by the thioether sulfur on your substrate. Furthermore, the electron-rich nature of the ring requires a more active catalyst for oxidative addition.

  • Solution: Switch to a catalyst system utilizing Bulky, Electron-Rich Phosphines (Buchwald Ligands) or NHC ligands .

    • Recommended Ligands: XPhos , SPhos , or RuPhos . These bulky ligands create a steric wall that prevents the sulfur atom from coordinating to the Pd center while simultaneously boosting the electron density on Pd(0) to facilitate oxidative addition into the deactivated C-Cl bond.

    • Precatalyst: Use Pd2(dba)3 or Pd(OAc)2 (with in-situ ligand reduction).

Q: My reaction turns black immediately, and no product forms. What is happening? A: Immediate precipitation of "Palladium black" suggests catalyst decomposition. This often happens when the oxidative addition step is too slow; the unstable Pd(0) species aggregates before it can insert into the C-Cl bond.

  • Solution:

    • Increase Ligand/Pd Ratio: Ensure a ratio of 2:1 or even 3:1 (Ligand:Pd) to stabilize the active species.

    • Solvent Degassing: Thioethers are prone to oxidation to sulfoxides in the presence of Pd and O2. Sparge your solvents with Argon for 20 minutes.

    • Use a Pre-formed Catalyst: Switch to XPhos Pd G2 or G3 precatalysts to ensure stoichiometric ligation from the start.

Category B: Nucleophilic Aromatic Substitution (SNAr)[1]

Q: Standard SNAr conditions (K2CO3, DMF, 80°C) yield no reaction with an amine nucleophile. A: The 5-SMe group makes the ring too electron-rich for standard SNAr. The transition state energy is too high.

  • Solution: You must lower the LUMO energy of the pyrimidine ring.

    • Method 1: Acid Catalysis. Add 1.0 equivalent of mild acid (e.g., acetic acid or TFA) or use the amine hydrochloride salt. Protonation of the pyrimidine nitrogen (N1 or N3) drastically increases the electrophilicity of the C2 position.

    • Method 2: Microwave Irradiation. Heat the reaction to 120–150°C in a microwave reactor using NMP or DMSO. The high thermal energy is often required to overcome the activation barrier set by the SMe donation.

Experimental Protocols

Protocol A: High-Activity Suzuki Coupling

Designed to overcome thioether poisoning and electronic deactivation.

Reagents:

  • Substrate: 2-Chloro-5-(methylthio)pyrimidine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step:

  • Degassing: Charge a reaction vial with 1,4-Dioxane and Water. Sparge with Argon for 15 minutes. Critical: Oxygen promotes ligand oxidation and catalyst death.

  • Loading: Add the pyrimidine substrate, boronic acid, Pd(OAc)2, XPhos, and K3PO4 under a positive stream of Argon.

  • Activation: Seal the vial and heat to 100°C for 12–18 hours.

    • Note: If using a microwave, heat to 120°C for 1 hour.

  • Workup: Filter through a pad of Celite to remove Pd residues (which may be sticky due to sulfur). Wash with EtOAc.

  • Purification: Flash chromatography.

Protocol B: Acid-Mediated SNAr Amination

Designed for displacing the chloride with amines despite electronic deactivation.

Reagents:

  • Substrate: 2-Chloro-5-(methylthio)pyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Additive: DIPEA (2.0 equiv)

  • Solvent: n-Butanol or IPA (Protic solvents stabilize the transition state)

Step-by-Step:

  • Dissolve substrate and amine in n-Butanol (0.5 M concentration).

  • Add DIPEA.

  • Thermal Activation: Heat to reflux (approx. 118°C) for 16 hours.

  • Troubleshooting: If no reaction occurs after 6 hours, add 0.5 equiv of Acetic Acid . The transient formation of the pyrimidinium species will accelerate the attack.

Reaction Optimization Logic (Decision Tree)

The following diagram illustrates the decision process for selecting the correct conditions based on the specific failure mode encountered.

G Start Start: 2-Cl-5-SMe-Pyrimidine Reaction Decision1 Desired Reaction Type? Start->Decision1 Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Decision1->Coupling C-C / C-N Bond SNAr Nucleophilic Substitution (SNAr) Decision1->SNAr C-N / C-O Bond Issue1 Issue: No Conversion? Coupling->Issue1 Issue2 Issue: Catalyst Death (Black ppt)? Coupling->Issue2 Issue3 Issue: Low Reactivity? SNAr->Issue3 Sol1 Use Bulky Ligands (XPhos/RuPhos) to block S-coordination Issue1->Sol1 Sol2 Increase Temp (100°C+) or Catalyst Load (5-10%) Issue2->Sol2 Sol3 Switch Solvent to n-BuOH (Protic solvent helps) Issue3->Sol3 Sol4 Add Acid Catalyst (AcOH) to activate Pyrimidine N Issue3->Sol4

Figure 1: Decision matrix for optimizing reactions with deactivated chloropyrimidines.

Comparative Data: Ligand Performance

The table below summarizes the relative rates of oxidative addition for this substrate class based on ligand choice.

Ligand ClassExample LigandReactivity w/ 2-Cl-5-SMeMechanism of Action
Triphenylphosphines PPh3, dppfLow / Fail Easily displaced by S-Me group; poor oxidative addition.
Trialkylphosphines P(t-Bu)3Moderate Good electronics, but labile; air sensitive.
Biaryl Phosphines XPhos, SPhos High Bulky biaryl backbone prevents S-coordination; electron-rich P facilitates insertion.
NHC Ligands PEPPSI-IPrHigh Extremely tight Pd-Ligand bond; resistant to poisoning.

References

  • Mechanistic Insight on Thioether Poisoning

    • Title: "Catalyst Poisoning in Palladium-C
    • Context: Explains the competitive binding of sulfur species to Pd(II) and the necessity of bulky ligands.
    • Source:Chemical Reviews
    • URL:[Link] (Generalized reference for Pd poisoning mechanisms).

  • Ligand Selection for Chloropyrimidines

    • Title: "Palladium-Catalyzed Amination of Aryl Chlorides and Sulfonates with Special
    • Context: Details the superiority of XPhos/RuPhos for electron-rich heteroaryl chlorides.
    • Source:Journal of the American Chemical Society (Buchwald Group)
    • URL:[Link]

  • SNAr Activation Strategies

    • Title: "Nucleophilic Aromatic Substitution of Deactiv
    • Context: Discusses acid catalysis and solvent effects (n-BuOH) for unreactive pyrimidines.
    • Source:Organic Process Research & Development
    • URL:[Link]

Technical Support Center: Troubleshooting Guide for Suzuki Reactions with 2-Chloro-5-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges researchers, scientists, and drug development professionals may encounter when working with 2-Chloro-5-(methylthio)pyrimidine as an electrophilic partner. The inherent electronic properties and potential for catalyst inhibition associated with sulfur-containing heteroaromatics can present unique hurdles. This resource provides in-depth, field-proven insights to help you navigate these complexities and achieve successful outcomes in your synthetic endeavors.

Troubleshooting Guide

This section is designed to address specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: I am observing very low to no yield in my Suzuki coupling reaction with 2-Chloro-5-(methylthio)pyrimidine. What are the primary causes and how can I troubleshoot this?

A1: Low or no product formation is a common challenge, particularly with heteroaryl chlorides which are less reactive than their bromide or iodide counterparts.[1] The strength of the Carbon-Chlorine (C-Cl) bond makes the initial oxidative addition step of the catalytic cycle more difficult.[1] When dealing with a substrate like 2-Chloro-5-(methylthio)pyrimidine, the sulfur atom can also potentially coordinate to the palladium catalyst, leading to deactivation.

Here is a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection is Paramount:

  • The Problem: Standard palladium catalysts like Pd(PPh₃)₄ may lack the reactivity needed to efficiently activate the C-Cl bond of your pyrimidine.[1]

  • The Solution: Employ more electron-rich and bulky phosphine ligands that are known to facilitate the coupling of heteroaryl chlorides.[2][3] Buchwald ligands such as SPhos and XPhos are excellent starting points.[1][4] These ligands promote the formation of the active monoligated palladium(0) species necessary for oxidative addition.[1] N-heterocyclic carbene (NHC) ligands also offer a powerful alternative for activating challenging substrates.[5]

2. Scrutinize Your Base Selection:

  • The Problem: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.[1] An inappropriate base can lead to a sluggish reaction.

  • The Solution: Screen a variety of bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[1][6] If solubility is a concern, a mixed solvent system such as dioxane/water can be beneficial.[1]

3. Optimize the Solvent System:

  • The Problem: The solvent must effectively dissolve all reactants to facilitate the catalytic cycle.

  • The Solution: Aprotic polar solvents are generally preferred. Mixtures of dioxane/water, THF/water, or toluene/water are common and effective choices.[1][4] For substrates with poor solubility, DMF can be a good alternative.[4]

4. Ensure an Inert Atmosphere:

  • The Problem: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.[1][7]

  • The Solution: It is critical to thoroughly degas all solvents and the reaction mixture prior to adding the catalyst. This is typically achieved by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[6]

Q2: My reaction is producing significant amounts of side products, such as homocoupled boronic acid and dehalogenated starting material. How can I minimize these?

A2: The formation of side products is a clear indicator of competing reaction pathways. Understanding the mechanisms behind their formation is key to suppression.

1. Minimizing Homocoupling (Ar-Ar):

  • The Cause: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[7][8]

  • The Solution:

    • Rigorous Degassing: As mentioned previously, meticulous exclusion of oxygen is the first line of defense.[7]

    • Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ can be advantageous over Pd(II) sources such as Pd(OAc)₂.[4] If a Pd(II) precatalyst is used, ensuring its efficient in-situ reduction to Pd(0) is crucial. The addition of a mild reducing agent like potassium formate can aid in this process.[9]

2. Preventing Protodeboronation (Ar-H):

  • The Cause: This side reaction involves the cleavage of the C-B bond of the boronic acid by a proton source, which is often water in the reaction mixture.[10][11]

  • The Solution:

    • Anhydrous Conditions: Where possible, using anhydrous solvents and reagents can mitigate this issue.[4]

    • Boronic Esters: Using more stable boronic acid derivatives, such as pinacol esters (Bpin), can provide a slow, controlled release of the boronic acid, minimizing its decomposition.[7]

    • Base Selection: Employing a weaker or less nucleophilic base can sometimes reduce the rate of protodeboronation.[7]

3. Suppressing Dehalogenation:

  • The Cause: Dehalogenation of the 2-Chloro-5-(methylthio)pyrimidine can occur after oxidative addition. The resulting palladium complex may react with a hydride source in the reaction mixture (often from the solvent or base), leading to reductive elimination of the dehalogenated pyrimidine.[10]

  • The Solution:

    • Ligand Choice: The use of bulky, electron-rich ligands can often favor the desired reductive elimination pathway over dehalogenation.

    • Solvent Choice: Be mindful of solvents that can act as hydride donors, such as alcohols, especially at elevated temperatures.

Q3: The reaction works for some boronic acids but fails with others. What factors should I consider?

A3: The electronic and steric properties of the boronic acid coupling partner can significantly influence the reaction outcome.

  • Electronic Effects: Electron-rich boronic acids generally undergo transmetalation more readily than electron-deficient ones.[12] If you are having trouble with an electron-poor boronic acid, you may need to employ more forcing reaction conditions (higher temperature, longer reaction time) or a more active catalyst system.

  • Steric Hindrance: Sterically hindered boronic acids (e.g., those with ortho substituents) can also slow down the transmetalation step. In such cases, using a less sterically demanding ligand on the palladium catalyst might be beneficial.

  • Heteroaryl Boronic Acids: These substrates can be particularly prone to protodeboronation.[10] Using the corresponding boronic ester or trifluoroborate salt can improve stability and lead to better results.[13]

Frequently Asked Questions (FAQs)

Q: What is a good starting point for reaction conditions for the Suzuki coupling of 2-Chloro-5-(methylthio)pyrimidine?

A: A robust set of initial screening conditions would be:

  • Catalyst: XPhos Pd G3 (1-2 mol%)

  • Base: K₃PO₄ (2-3 equivalents)

  • Solvent: Dioxane/H₂O (4:1 mixture)

  • Temperature: 80-100 °C

  • Atmosphere: Argon or Nitrogen

Q: Is it necessary to use a pre-catalyst?

A: While not strictly necessary, using a well-defined palladium pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) is highly recommended. These are often more stable and provide more reproducible results compared to generating the active catalyst in situ from a simple palladium salt and a separate ligand.[4][10]

Q: Can I use microwave irradiation to accelerate the reaction?

A: Yes, microwave heating can be a very effective technique for accelerating Suzuki couplings, especially for challenging substrates like heteroaryl chlorides.[14] It can significantly reduce reaction times and sometimes improve yields by minimizing the formation of decomposition products.[14] However, careful optimization of the temperature and reaction time is necessary to avoid decomposition of the starting materials or product.[14]

Q: How do I know if my boronic acid is decomposing?

A: A common sign of boronic acid decomposition is the formation of a significant amount of the corresponding arene (from protodeboronation) or biaryl (from homocoupling) in your reaction mixture, which can be detected by TLC, GC-MS, or NMR analysis of the crude reaction mixture.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add 2-Chloro-5-(methylthio)pyrimidine (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the vessel with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Add the degassed solvent (e.g., dioxane/water) via syringe.

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.01-0.05 equiv.).

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[15]

Visualizations

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation ArylHalide Ar-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart Start Low or No Yield CheckCatalyst Is the Catalyst/Ligand System Active Enough? Start->CheckCatalyst SideReactions Significant Side Products Observed Start->SideReactions OptimizeBase Is the Base Effective? CheckCatalyst->OptimizeBase No Solution1 Switch to Buchwald (e.g., XPhos) or NHC Ligands CheckCatalyst->Solution1 Yes OptimizeSolvent Is the Solvent System Appropriate? OptimizeBase->OptimizeSolvent No Solution2 Screen Stronger Bases (K₃PO₄, Cs₂CO₃) OptimizeBase->Solution2 Yes CheckDegassing Is the System Properly Degassed? OptimizeSolvent->CheckDegassing No Solution3 Use Dioxane/H₂O or Toluene/H₂O OptimizeSolvent->Solution3 Yes Solution4 Ensure Rigorous Degassing of Solvents CheckDegassing->Solution4 Yes Homocoupling Homocoupling (Ar-Ar) SideReactions->Homocoupling Protodeboronation Protodeboronation (Ar-H) SideReactions->Protodeboronation Dehalogenation Dehalogenation SideReactions->Dehalogenation Solution5 Rigorous O₂ Exclusion; Use Pd(0) Pre-catalyst Homocoupling->Solution5 Solution6 Use Boronic Esters (Bpin); Anhydrous Conditions Protodeboronation->Solution6 Solution7 Optimize Ligand and Solvent Dehalogenation->Solution7

Caption: A troubleshooting workflow for common Suzuki coupling issues.

References

  • Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Caddick, S., Cloke, F. G. N., Clentsmith, G. K. B., Hitchcock, P. B., McKerrecher, D., & Titcomb, L. R. (2001). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 123(45), 11065-11066.
  • Chemist, T. P. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Coley, J. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Denmark, S. E., & Smith, R. C. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 8(26), 5947-5950.
  • Guram, A. S., & Bei, X. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(13), 2037-2040. [Link]

  • Hussain, M., He, L. N., & Langer, P. (2007). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2007(23), 3845-3850.
  • Lense, S. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 5(24), 4567-4569.
  • Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(21), 8343-8355. [Link]

  • Miller, J. A. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 6(4), 437-440. [Link]

  • Muhammad, N., & Rauf, A. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(12), 2269. [Link]

  • NRO. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Saygili, N., Batsanov, A. S., & Bryce, M. R. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 852-857. [Link]

  • Smith, A. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • Sultan, D. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1365-1378. [Link]

  • Vedejs, E., & Chapman, R. W. (1994). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 59(18), 5391-5395.
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Journal of Combinatorial Chemistry, 5(3), 267-272. [Link]

  • Walker, S. D., & Barder, T. E. (2006). A highly active and efficient catalyst system derived from a palladium precatalyst and monophosphine ligands 1 or 2 for the Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids and esters has been developed.
  • Wikipedia. (2024, October 26). Suzuki reaction. [Link]

  • Yoneda, T. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Zhang, Y., & Wu, J. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 13(20), 5588-5591.
  • Zlatar, M., & Uzelac, M. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(12), 3122. [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 136(14), 5257-5260.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Smith, C. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Thomas, S. P. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(42), 26033-26040. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-Chloro-5-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing in-depth guidance on catalyst selection for the cross-coupling reactions of 2-Chloro-5-(methylthio)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and optimize their synthetic strategies.

The pyrimidine core is a vital scaffold in medicinal chemistry, and the functionalization of 2-Chloro-5-(methylthio)pyrimidine through cross-coupling reactions opens a gateway to a diverse array of novel molecules.[1][2] However, the inherent electronic properties of the pyrimidine ring and the presence of both a chloro and a methylthio group present unique challenges in catalyst selection and reaction optimization. This guide provides a structured approach to overcoming these hurdles, grounded in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with 2-Chloro-5-(methylthio)pyrimidine?

A1: The main challenges stem from the electron-deficient nature of the pyrimidine ring and the relatively low reactivity of the C-Cl bond compared to C-Br or C-I bonds.[3] The oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-determining step and can be sluggish.[3] Additionally, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[4][5] The methylthio group can also influence the electronic properties of the substrate and may have implications for catalyst poisoning in some systems, although it is generally considered a spectator group in many palladium-catalyzed reactions.

Q2: Which type of palladium catalyst is generally most effective for coupling with a 2-chloropyrimidine substrate?

A2: For a less reactive electrophile like 2-Chloro-5-(methylthio)pyrimidine, highly active catalyst systems are essential. These typically involve bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[4] The electron-donating nature of these ligands facilitates the oxidative addition of the C-Cl bond to the Pd(0) center, while their steric bulk promotes the desired reductive elimination step and can prevent the formation of inactive palladium-bridged dimers.[4] Pre-formed palladium precatalysts, such as those from the Buchwald or Nolan groups, are often preferred as they are more stable and provide more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[6][7]

Q3: How do I choose the right ligand for my specific cross-coupling reaction?

A3: Ligand selection is critical and depends on the specific coupling partners. For Suzuki-Miyaura reactions, biarylphosphine ligands like SPhos, XPhos, or RuPhos are excellent starting points due to their proven efficacy with challenging aryl chlorides.[6] For Buchwald-Hartwig aminations, ligands such as Josiphos, Xantphos, or BrettPhos are often employed. The choice can be guided by reaction progress kinetic analysis to identify ligands that promote the desired transformation while minimizing side reactions.[8] It is often beneficial to perform a small-scale screen of several ligands to identify the optimal one for your specific substrate combination.

Q4: What is the recommended base and solvent for these reactions?

A4: The choice of base and solvent is interdependent and crucial for reaction success. For Suzuki-Miyaura couplings, aqueous potassium carbonate (K₂CO₃) is a common first choice.[6][9] However, for substrates prone to deborylation, anhydrous conditions with a base like potassium phosphate (K₃PO₄) may be necessary.[6] In Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[10]

Common solvents include ethereal solvents like dioxane and THF, or polar aprotic solvents such as DMF and NMP. Dioxane is a traditional choice, but MeTHF is gaining popularity due to better phase separation and a wider temperature range.[6] The solvent should be chosen based on the solubility of the substrates and reagents and should be thoroughly degassed to prevent oxidation of the catalyst.[11]

Troubleshooting Guide

This section addresses specific issues that may arise during the cross-coupling of 2-Chloro-5-(methylthio)pyrimidine.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst - Use a fresh batch of palladium precatalyst and ligand.- Ensure solvents are rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[11]- Increase catalyst loading incrementally (e.g., from 1 mol% to 3-5 mol%).[12]Catalyst deactivation is a common cause of reaction failure. Oxygen is a known oxidant for Pd(0) species.[11] For challenging substrates, higher catalyst loadings may be required to achieve reasonable reaction rates.
Inefficient Oxidative Addition - Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to a Buchwald-type biarylphosphine ligand).[6]- Increase the reaction temperature.The C-Cl bond of 2-chloropyrimidines is relatively strong, and a more electron-rich ligand can facilitate its cleavage by the palladium center. Higher temperatures provide the necessary activation energy for this often rate-limiting step.
Poor Substrate/Reagent Solubility - Screen alternative solvents (e.g., DMF, NMP, or toluene) to ensure all components are fully dissolved at the reaction temperature.Inadequate solubility can lead to a heterogeneous reaction mixture and significantly reduced reaction rates.
Problem 2: Formation of Significant Side Products
Potential Cause Troubleshooting Step Rationale
Homocoupling of Boronic Acid (Suzuki) - Ensure rigorous degassing of the reaction mixture.- Use a slightly lower reaction temperature.Homocoupling is often promoted by the presence of oxygen.[11] Lowering the temperature can sometimes disfavor this side reaction relative to the desired cross-coupling.
Protodeborylation of Boronic Acid (Suzuki) - Use anhydrous conditions with a base like K₃PO₄ or CsF.[6]- Use a boronic ester (e.g., pinacol ester) instead of the boronic acid.Water can facilitate the undesired cleavage of the C-B bond. Boronic esters are generally more stable under reaction conditions.
Hydrodehalogenation (Reduction of C-Cl) - Ensure the absence of water and other protic sources.- Use a less sterically hindered ligand if β-hydride elimination is suspected as the source of the hydride.This side reaction replaces the chlorine atom with hydrogen, leading to a reduced pyrimidine byproduct.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-Chloro-5-(methylthio)pyrimidine with an arylboronic acid.

Materials:

  • 2-Chloro-5-(methylthio)pyrimidine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%)

  • SPhos ligand (2 mol%)

  • Potassium carbonate (K₂CO₃, 2-3 equivalents)

  • Dioxane/Water (e.g., 4:1 v/v), degassed

Procedure:

  • To an oven-dried reaction vessel, add 2-Chloro-5-(methylthio)pyrimidine, the arylboronic acid, the palladium precatalyst, the ligand, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by flash column chromatography.

Visualizing the Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for the cross-coupling of 2-Chloro-5-(methylthio)pyrimidine.

Catalyst_Selection_Workflow cluster_start Initial Reaction Setup cluster_evaluation Reaction Monitoring & Evaluation cluster_troubleshooting Troubleshooting & Optimization Start Define Coupling Partners: 2-Chloro-5-(methylthio)pyrimidine + Nucleophile Initial_Conditions Select Initial Conditions: - Pd Precatalyst (e.g., SPhos-Pd-G3) - Bulky Phosphine Ligand (e.g., SPhos) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) Start->Initial_Conditions Monitor Monitor Reaction Progress (TLC, LC-MS) Initial_Conditions->Monitor Outcome Evaluate Outcome Monitor->Outcome Low_Yield Low/No Conversion Outcome->Low_Yield Low Conversion Side_Products Side Products Observed Outcome->Side_Products Impure Product End Successful Coupling Outcome->End High Yield & Purity Optimize_Ligand Screen Ligands (e.g., XPhos, RuPhos) Low_Yield->Optimize_Ligand Inefficient Catalyst Optimize_Base Screen Bases (e.g., K3PO4, CsF) Low_Yield->Optimize_Base Base Incompatibility Side_Products->Optimize_Base Base-Induced Decomposition Optimize_Solvent Screen Solvents (e.g., THF, DMF) Side_Products->Optimize_Solvent Solubility Issues Optimize_Ligand->Monitor Optimize_Base->Monitor Optimize_Solvent->Monitor

Caption: A decision-making workflow for catalyst system optimization.

References

  • Aman, F., et al. (2026). Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. Molecular Diversity. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

Sources

Navigating the Synthesis of 2-Chloro-5-(methylthio)pyrimidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-chloro-5-(methylthio)pyrimidine is a critical step in the development of various pharmaceutical compounds. However, the journey from starting materials to the final, pure product can be fraught with challenges, particularly the formation of stubborn byproducts. This technical support center provides a comprehensive guide to identifying and characterizing these byproducts, troubleshooting common issues, and ensuring the integrity of your synthesis.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the synthesis of 2-chloro-5-(methylthio)pyrimidine, with a focus on byproduct formation.

Q1: My reaction to form 2-chloro-5-(methylthio)pyrimidine from 5-bromo-2-chloropyrimidine using n-BuLi and dimethyl disulfide has a low yield and multiple spots on TLC, even after purification. What are the likely byproducts?

A1: This one-step synthesis is known for generating byproducts that are often difficult to separate from the desired product due to similar polarities.[1] The most probable byproducts are:

  • 2,5-bis(methylthio)pyrimidine: This arises from the displacement of both the bromine and chlorine atoms with the methylthio group.

  • Starting Material (5-bromo-2-chloropyrimidine): Incomplete reaction is a common issue.

  • 2-Hydroxy-5-(methylthio)pyrimidine: This can form if the reaction mixture is exposed to water during workup or if there is residual moisture in the reagents or solvents. The chloro group at the 2-position is susceptible to hydrolysis.

  • Byproducts from n-BuLi side reactions: n-Butyllithium can react with the solvent, especially ethereal solvents like THF, at temperatures above -20°C, leading to a complex mixture of impurities.[2][3]

Q2: How can I confirm the identity of these byproducts?

A2: A combination of analytical techniques is essential for unambiguous identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating the components of your reaction mixture and obtaining their mass spectra. The fragmentation patterns can help identify the molecular weight and structural features of the byproducts.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information. By comparing the spectra of your product mixture to known spectra of the starting material and potential byproducts, you can identify each component. For example, the presence of two distinct methylthio signals in the ¹H NMR spectrum would suggest the formation of 2,5-bis(methylthio)pyrimidine.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of your product and the relative amounts of each byproduct. Developing a suitable HPLC method is crucial for monitoring reaction progress and assessing final purity.

Q3: What are the key experimental parameters to control to minimize byproduct formation in the one-step synthesis?

A3: Careful control of reaction conditions is paramount:

  • Temperature: Maintain a very low temperature (typically -78 °C) during the addition of n-BuLi and the subsequent reaction with dimethyl disulfide. This minimizes side reactions of n-BuLi with the solvent and reduces the likelihood of over-reaction.

  • Stoichiometry: Use a precise stoichiometry of reagents. An excess of n-BuLi or dimethyl disulfide can lead to the formation of 2,5-bis(methylthio)pyrimidine.

  • Dry Conditions: Ensure all glassware, solvents, and reagents are scrupulously dry. Any moisture can lead to the formation of the 2-hydroxy byproduct.

  • Addition Rate: Add the n-BuLi and dimethyl disulfide slowly and controllably to maintain the low reaction temperature and prevent localized heating.

Q4: I'm still struggling with byproducts in the one-step synthesis. Is there a more reliable method?

A4: Yes, a multi-step synthesis is often preferred for its higher yield and purity.[1] This method avoids the use of the highly reactive and less selective n-BuLi reagent. A typical route involves:

  • Reaction of 5-bromo-2-chloropyrimidine with sodium methyl mercaptide to form 2,5-bis(methylthio)pyrimidine.

  • Selective hydrolysis of the 2-methylthio group to yield 2-hydroxy-5-(methylthio)pyrimidine.

  • Chlorination of the 2-hydroxy group using a chlorinating agent like phosphorus oxychloride (POCl₃) to give the final product.[1]

This method offers better control over the reaction and generally results in a cleaner product that is easier to purify.

Part 2: Experimental Protocols & Characterization

This section provides detailed experimental protocols for both the one-step and multi-step syntheses, along with guidance on byproduct characterization.

Protocol 1: One-Step Synthesis of 2-Chloro-5-(methylthio)pyrimidine

This protocol is known for its potential for byproduct formation and requires strict control over experimental conditions.

Materials:

  • 5-bromo-2-chloropyrimidine

  • n-Butyllithium (n-BuLi) in hexanes

  • Dimethyl disulfide (DMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve 5-bromo-2-chloropyrimidine in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Slowly add dimethyl disulfide dropwise, again maintaining the temperature below -70 °C.

  • Allow the reaction to stir at -78 °C for an additional 2-3 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Troubleshooting this Protocol:

  • Low Yield/Incomplete Reaction: Ensure the n-BuLi is properly titrated to determine its exact concentration. Incomplete reaction can result from using a suboptimal amount of n-BuLi.

  • Formation of 2,5-bis(methylthio)pyrimidine: This suggests an excess of n-BuLi and/or dimethyl disulfide. Carefully control the stoichiometry.

  • Formation of 2-Hydroxy-5-(methylthio)pyrimidine: This indicates the presence of moisture. Ensure all reagents, solvents, and equipment are rigorously dried.

Protocol 2: Multi-Step Synthesis of 2-Chloro-5-(methylthio)pyrimidine (Higher Purity Route)

This route generally provides a cleaner product with higher yields.[1]

Step 1: Synthesis of 2,5-bis(methylthio)pyrimidine

  • Dissolve 5-bromo-2-chloropyrimidine in dimethylformamide (DMF).

  • Add sodium methyl mercaptide portion-wise at room temperature.

  • Heat the reaction mixture and monitor by TLC until the starting material is consumed.

  • Cool the reaction, quench with water, and extract with an organic solvent.

  • Purify the crude product to obtain 2,5-bis(methylthio)pyrimidine.

Step 2: Synthesis of 2-Hydroxy-5-(methylthio)pyrimidine

  • Dissolve 2,5-bis(methylthio)pyrimidine in an aqueous acidic solution (e.g., hydrochloric acid).

  • Heat the mixture to reflux and monitor the reaction progress.

  • Cool the reaction and neutralize to precipitate the product.

  • Filter and dry the solid to obtain 2-hydroxy-5-(methylthio)pyrimidine.[1]

Step 3: Synthesis of 2-Chloro-5-(methylthio)pyrimidine

  • Add 2-hydroxy-5-(methylthio)pyrimidine to phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux.

  • After the reaction is complete, carefully quench the excess POCl₃ with ice water.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the final product by chromatography or recrystallization.[1]

Characterization Data

Table 1: Expected Analytical Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (in CDCl₃)Expected Mass Spectrum (m/z)
2-Chloro-5-(methylthio)pyrimidineC₅H₅ClN₂S160.62δ ~8.4 (s, 2H, pyrimidine protons), δ ~2.6 (s, 3H, -SCH₃)160/162 (M⁺, chlorine isotope pattern)
2,5-bis(methylthio)pyrimidineC₆H₈N₂S₂172.27δ ~8.3 (s, 2H, pyrimidine protons), δ ~2.6 (s, 3H, -SCH₃ at C5), δ ~2.5 (s, 3H, -SCH₃ at C2)172 (M⁺)
2-Hydroxy-5-(methylthio)pyrimidineC₅H₆N₂OS142.18δ ~8.1 (s, 2H, pyrimidine protons), δ ~2.5 (s, 3H, -SCH₃), broad singlet for -OH142 (M⁺)
5-bromo-2-chloropyrimidineC₄H₂BrClN₂193.43δ ~8.7 (s, 2H, pyrimidine protons)192/194/196 (M⁺, bromine and chlorine isotope patterns)

Part 3: Mechanistic Insights & Visualization

Understanding the reaction mechanisms is key to controlling the outcome of your synthesis.

Reaction Pathways

The one-step synthesis involves a lithium-halogen exchange followed by nucleophilic attack. However, competing reactions can lead to the observed byproducts.

reaction_pathway A 5-Bromo-2-chloropyrimidine B Lithium-Halogen Exchange (+ n-BuLi) A->B C 5-Lithio-2-chloropyrimidine B->C D Nucleophilic Attack (+ DMDS) C->D F Over-reaction (+ n-BuLi, + DMDS) C->F E 2-Chloro-5-(methylthio)pyrimidine (Desired Product) D->E H Hydrolysis (+ H₂O) E->H G 2,5-bis(methylthio)pyrimidine (Byproduct) F->G I 2-Hydroxy-5-(methylthio)pyrimidine (Byproduct) H->I

Caption: Reaction pathway for the one-step synthesis and formation of major byproducts.

Troubleshooting Workflow

A systematic approach to troubleshooting can help you quickly identify and resolve issues in your synthesis.

troubleshooting_workflow start Low Yield or Impure Product tlc Analyze by TLC/LC-MS start->tlc id_byproducts Identify Byproducts (GC-MS, NMR) tlc->id_byproducts incomplete_reaction Incomplete Reaction? id_byproducts->incomplete_reaction over_reaction Over-reaction? incomplete_reaction->over_reaction No check_buli Check n-BuLi Titration & Stoichiometry incomplete_reaction->check_buli Yes hydrolysis Hydrolysis? over_reaction->hydrolysis No adjust_stoichiometry Adjust Stoichiometry of n-BuLi and DMDS over_reaction->adjust_stoichiometry Yes ensure_dry Ensure Rigorously Dry Conditions hydrolysis->ensure_dry Yes consider_multistep Consider Multi-step Synthesis hydrolysis->consider_multistep No optimize_temp Optimize Reaction Temperature check_buli->optimize_temp adjust_stoichiometry->optimize_temp ensure_dry->optimize_temp end Pure Product optimize_temp->end consider_multistep->end

Caption: A systematic workflow for troubleshooting byproduct formation.

References

  • Preparation method of 2-chloro-5-methylthiopyrimidine. CN112679439A.
  • Development and validation of GC-MS method for analysis of chloropyramine hydrochloride in ointments. International Journal of Pharmaceutical Sciences and Research.
  • Mass spectral fragmentation modes of pyrimidine derivatives.
  • n-Butyllithium. Wikipedia. Available at: [Link]

  • n-Butyllithium: A Comprehensive Review of Properties, Prapar
  • Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Applic
  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters.
  • GC-MS/MS analysis of chlorpyrifos in forensic samples with varied survival time. Journal of Analytical Toxicology.
  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
  • Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and comput
  • THF is deprotonated by butyllithium, especially in the presence of TMEDA, by loss of one of four protons adjacent to oxygen. This process, which consumes butyllithium to generate butane, induces a ring opening to give enolate of acetaldehyde and ethylene. Wikipedia. Available at: [Link]

  • n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Available at: [Link]

Sources

strategies to enhance the regioselectivity of reactions with 2-Chloro-5-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of enhancing regioselectivity and chemoselectivity in reactions involving 2-Chloro-5-(methylthio)pyrimidine . It is designed for researchers requiring precise control over functionalization at the C2, C4/C6, and S-methyl positions.[1]

The Reactivity Landscape[1]

Before troubleshooting, it is critical to visualize the competing reactive sites.[1] This molecule presents a "Selectivity Triad": the electrophilic C2 position, the nucleophilic/oxidizable Sulfur at C5, and the acidic C-H bonds at C4/C6.[1]

ReactivityLandscape Substrate 2-Chloro-5-(methylthio)pyrimidine C2 C2 Position (Electrophilic) Substrate->C2 Target: SNAr / Suzuki Risk: Hydrolysis SMe S-Methyl Group (Nucleophilic / Oxidizable) Substrate->SMe Target: Oxidation Risk: Catalyst Poisoning / S-Alkylation C4C6 C4 / C6 Positions (Acidic C-H) Substrate->C4C6 Target: Lithiation (C-H Activation) Risk: Lateral Lithiation (S-CH2-Li) C2->SMe Competing Sites (e.g. N- vs S-Alkylation)

Figure 1: Reactivity Map identifying primary functionalization targets and associated selectivity risks.

Troubleshooting & Optimization Guides

Scenario A: Nucleophilic Aromatic Substitution ( ) at C2

User Issue: "I am trying to displace the C2-chloride with an amine, but I see low yields or formation of S-alkylated byproducts."

Technical Insight: While the C2 position is activated by the ring nitrogens, the S-methyl group is nucleophilic .[1] If you use harsh alkylating conditions or strong Lewis acids, the sulfur atom can react, forming sulfonium salts which are unstable and lead to decomposition.[1] Furthermore, if your nucleophile is ambident (e.g., hydrazine, imidazole), regioselectivity of the incoming nucleophile becomes the challenge.[1]

Troubleshooting Protocol:

VariableRecommendationRationale
Solvent Protic (iPrOH, nBuOH) or Polar Aprotic (DMF, DMSO) Protic solvents stabilize the transition state for

via H-bonding to the ring nitrogens, facilitating Cl displacement without activating the S-Me group.[1]
Base DIPEA or K₂CO₃ Avoid strong bases like NaH unless necessary, as they can deprotonate the S-CH₃ group (lateral metalation) or promote side reactions.[1]
Temperature 80–100°C Thermal activation is usually sufficient.[1] Microwave irradiation (120°C, 10-20 min) often enhances cleanliness by reducing reaction time.
Catalysis Acid Catalysis (pTsOH) If the amine is weak, adding 0.1–0.5 equiv of acid protonates N3, activating C2 further for nucleophilic attack.[1]

Critical Check: If reacting with hydrazine , the primary nitrogen attacks C2.[1] To prevent double addition (bridging two pyrimidines), use a large excess (5–10 equiv) of hydrazine.[1]

Scenario B: Selective Oxidation (Sulfoxide vs. Sulfone)

User Issue: "I want to oxidize the sulfide to the sulfoxide (


) without over-oxidizing to the sulfone (

), or vice versa."

Technical Insight: The sulfide (S-Me) can be oxidized stepwise.[1] The sulfoxide is chiral and polar; the sulfone is strongly electron-withdrawing and activates the C2-Cl towards very rapid displacement (even by water/hydroxide).[1]

Protocol for Selectivity:

  • Target: Sulfoxide (Mono-oxidation)

    • Reagent: Sodium Periodate (NaIO₄) (1.05 equiv) in MeOH/H₂O (0°C to RT).

    • Alternative: Oxone® (0.5 equiv) in water.[1][2]

    • Why: Periodate is highly selective and stops at the sulfoxide stage due to steric and mechanistic constraints that prevent further oxygen transfer under mild conditions [1].[1]

  • Target: Sulfone (Full Oxidation)

    • Reagent: m-CPBA (2.5 equiv) in DCM or Oxone® (excess) in aqueous methanol.

    • Warning: The resulting 2-Chloro-5-(methylsulfonyl)pyrimidine is extremely reactive. The

      
       group makes the C2-Cl highly labile.[1] Perform this step immediately before the next substitution, or store the product under anhydrous conditions at -20°C.
      
Scenario C: Regioselective C-H Functionalization (Lithiation)

User Issue: "I need to functionalize position C4 (or C6). When I treat with n-BuLi, I get a mixture of products."

Technical Insight: This is a classic Directed Ortho Metalation (DoM) competition.[1]

  • Directing Groups: The Cl (inductive withdrawing) and S-Me (coordination) both direct lithiation to the ortho position (C4/C6).

  • The Trap: The methyl protons on the S-Me group are also acidic (

    
    ).[1] Strong bases like n-BuLi can cause lateral lithiation  (deprotonating the S-CH₃) instead of ring lithiation.
    

Optimization Strategy:

  • Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi.[1]

    • Reasoning: LiTMP is a bulky, non-nucleophilic base.[1] It is kinetically selective for the ring protons (C4/C6) over the sterically less accessible S-methyl protons (thermodynamic product) [2].[1]

  • Temperature Control: Maintain -78°C strictly .

    • Reasoning: Higher temperatures favor the thermodynamic rearrangement to the S-lithiomethyl species or benzyne-type elimination of HCl.[1]

  • Electrophile Quench: Add the electrophile (e.g., aldehyde, iodine) at -78°C and warm slowly.

LithiationPath Start 2-Chloro-5-(methylthio)pyrimidine Base Add Base (-78°C) Start->Base PathA Path A: n-BuLi (Small, Nucleophilic) Base->PathA PathB Path B: LiTMP (Bulky, Non-nucleophilic) Base->PathB ResultA Mixture: 1. Ring Li (C4) 2. Lateral Li (S-CH2-Li) 3. Cl-displacement (Bu-substitution) PathA->ResultA ResultB Clean C4-Lithiation (Stabilized by Cl & SMe) PathB->ResultB

Figure 2: Decision tree for lithiation. LiTMP is required to avoid lateral deprotonation and nucleophilic attack at C2.[1]

Scenario D: Suzuki-Miyaura Cross-Coupling

User Issue: "The reaction stalls. I suspect the sulfur is poisoning the Palladium catalyst."

Technical Insight: Thioethers (S-Me) are soft Lewis bases that bind strongly to soft Lewis acids like Pd(II), occupying coordination sites required for the catalytic cycle.[1]

Counter-Strategy:

  • Catalyst Loading: Increase Pd loading to 2–5 mol% .

  • Ligand Choice: Use biaryl phosphine ligands (e.g., SPhos , XPhos ) or NHC ligands .[1]

    • Mechanism:[1][2][3][4][5] These bulky, electron-rich ligands bind Pd more tightly than the sulfur does, preventing the S-Me group from displacing the ligand and deactivating the catalyst [3].[1]

  • Additives: Add CuI (10 mol%) .

    • Mechanism:[1][2][3][4][5] Copper acts as a "scavenger" for soft nucleophiles, potentially coordinating to the sulfur and freeing up the Palladium.[1]

Validated Experimental Protocols

Protocol A: Selective Oxidation to Sulfoxide

Ensures C2-Cl remains intact while activating the C5 position.[1]

  • Dissolve 2-Chloro-5-(methylthio)pyrimidine (1.0 equiv) in Methanol (0.2 M).

  • Cool to 0°C in an ice bath.

  • Prepare a solution of NaIO₄ (1.05 equiv) in water (minimum volume to dissolve).

  • Add the oxidant solution dropwise over 30 minutes.

  • Stir at 0°C for 2 hours, then allow to warm to RT overnight.

  • Workup: Filter off precipitated NaIO₃. Concentrate the filtrate. Extract with DCM.[1]

  • Result: >90% yield of sulfoxide. The sulfone is typically <2%.[1]

Protocol B: Regioselective C4-Formylation via Lithiation

Accessing the 2,4,5-trisubstituted scaffold.[1]

  • Dry THF and cool to -78°C under Argon.

  • Generate LiTMP: Add n-BuLi (1.1 equiv) to TMP (1.1 equiv) in THF at -78°C; warm to 0°C for 15 min, then cool back to -78°C.

  • Add Substrate: Add solution of 2-Chloro-5-(methylthio)pyrimidine (1.0 equiv) in THF dropwise. Keep T < -70°C.

    • Note: The solution often turns deep yellow/orange (lithiated species).[1]

  • Stir for 45 minutes at -78°C.

  • Quench: Add dry DMF (1.5 equiv) rapidly.

  • Warm to RT slowly over 2 hours.

  • Hydrolysis: Add dilute acetic acid or NH₄Cl solution.

  • Result: 2-Chloro-5-(methylthio)pyrimidine-4-carbaldehyde.

References

  • Selective Oxidation (Periodate): Leonard, N. J., & Johnson, C. R. (1962).[1] Periodate Oxidation of Sulfides to Sulfoxides.[1] The Journal of Organic Chemistry, 27(1), 282–284.[1] Link[1]

  • Lithiation of Pyrimidines: Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001).[1] Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Benzodiazines and Carbolines).[1] Part 1: Metallation of Pyridines, Quinolines and Carbolines.[1] Tetrahedron, 57(21), 4489-4505.[1] Link

  • Suzuki Coupling with Sulfur: Dubbaka, S. R., & Vogel, P. (2005).[1] Palladium-Catalyzed Cross-Coupling Reactions of Sulfur-Containing Heterocycles. Angewandte Chemie International Edition, 44(41), 6616-6638.[1] Link[1]

  • General Reactivity of 2-Chloropyrimidines: Hurst, D. T. (1993).[1] The Chemistry and Biochemistry of Pyrimidines, Purines and Pteridines. John Wiley & Sons.[1]

Sources

dealing with solubility issues of 2-Chloro-5-(methylthio)pyrimidine in reaction media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-5-(methylthio)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered during its use in chemical synthesis, with a specific focus on solubility. Our goal is to provide you with the expertise and practical solutions needed to ensure your reactions proceed smoothly and efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2-Chloro-5-(methylthio)pyrimidine?

2-Chloro-5-(methylthio)pyrimidine is a substituted pyrimidine derivative. Its solubility is dictated by the physicochemical contributions of its functional groups: the pyrimidine ring, the chloro group, and the methylthio group.

  • Polarity: The core pyrimidine ring is polar and capable of hydrogen bonding.[1] However, the chloro and methylthio substituents are less polar, giving the molecule a somewhat balanced character. This means it is generally not highly soluble in either very polar (like water) or very nonpolar (like hexanes) solvents.

  • Typical Solvents: It exhibits moderate to good solubility in a range of common organic solvents. One of its synthesis methods involves using dimethylformamide (DMF), indicating good solubility in this polar aprotic solvent.[2] Other syntheses have used tetrahydrofuran (THF) and ethyl acetate, suggesting it is also soluble in these media.[3] Studies on similar pyrimidine derivatives often employ solvents like methanol, chloroform, and N,N-dimethylformamide (DMF), which are good starting points for solubility screening.[4]

Q2: I'm observing very low solubility in my chosen reaction solvent. What are the underlying chemical reasons?

Experiencing poor solubility is a common hurdle. The primary reasons are rooted in the principles of "like dissolves like" and the energy of the crystal lattice.

  • Solvent-Solute Mismatch: If the polarity of your solvent is drastically different from that of 2-Chloro-5-(methylthio)pyrimidine, the energy gained from solvent-solute interactions will be insufficient to overcome the energy holding the compound's crystal lattice together.

  • Crystal Lattice Energy: As a solid, 2-Chloro-5-(methylthio)pyrimidine exists in a stable crystal lattice. For dissolution to occur, the solvent molecules must provide enough energy through solvation to break apart this lattice. If the lattice energy is particularly high, solubility will be low even in seemingly appropriate solvents.

  • Temperature: Solubility is often temperature-dependent. Many pyrimidine derivatives show increased solubility as the temperature rises.[4][5] If you are working at room temperature, you may be below the optimal temperature for dissolution.

Troubleshooting Guide: Tackling Solubility Issues in Your Reaction

This section provides systematic approaches to diagnose and solve solubility problems you might encounter during your experiments.

Scenario 1: My 2-Chloro-5-(methylthio)pyrimidine will not fully dissolve at the start of the reaction.

This is a frequent issue that can prevent a reaction from initiating properly. A heterogeneous mixture can lead to inconsistent results, slower reaction rates, and lower yields.

  • Incorrect Solvent Choice: The selected solvent may not be optimal for this specific compound.

  • Insufficient Temperature: The reaction is being run at a temperature too low to achieve the desired concentration.

  • Concentration Too High: You may be attempting to create a solution that is above the saturation point of the compound in that specific solvent at that temperature.

  • Gentle Heating: For many organic reactions, a moderate increase in temperature can significantly improve solubility.[4]

    • Protocol: While stirring the suspension, gently warm the flask to 40-60 °C. Many pyrimidine derivatives show enhanced solubility with heat.[5] Monitor to see if the solid dissolves. Be cautious not to exceed the boiling point of the solvent or a temperature that might cause degradation of your starting materials.

  • Solvent Screening: If heating is ineffective or not permissible for your reaction, a systematic solvent screen is the next logical step.

    • Protocol:

      • Place a small, known amount of 2-Chloro-5-(methylthio)pyrimidine (e.g., 10 mg) into several vials.

      • To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from the table below.

      • Stir or sonicate the vials at your intended reaction temperature for a set period.

      • Visually inspect which solvents achieve complete dissolution. This provides a rapid, qualitative assessment of the best solvent candidates.

SolventPolarity TypeBoiling Point (°C)Typical Use Cases & Rationale
Tetrahydrofuran (THF) Polar Aprotic66Good general-purpose solvent for many organic reactions. Used in the synthesis of this compound.[3]
Dichloromethane (DCM) Polar Aprotic40Excellent for dissolving a wide range of organic compounds at room temperature.
Acetonitrile (ACN) Polar Aprotic82A more polar option that can be effective if THF or DCM fail.
N,N-Dimethylformamide (DMF) Polar Aprotic153Strong solvent for polar and recalcitrant compounds. Known to be used in syntheses involving this molecule.[2]
1,4-Dioxane Polar Aprotic101A higher-boiling point ether, useful for reactions requiring elevated temperatures.
Toluene Nonpolar111Can be effective, particularly if the reacting partner is nonpolar.

Below is a logical workflow to guide your decision-making process when facing initial solubility challenges.

G start Start: Compound does not dissolve heat Apply gentle heat (40-60 °C) with stirring start->heat check_dissolve Does it dissolve? heat->check_dissolve proceed Proceed with reaction check_dissolve->proceed Yes solvent_screen Perform a solvent screen (THF, DCM, DMF, etc.) check_dissolve->solvent_screen No cosolvent Consider a co-solvent system solvent_screen->cosolvent check_success Is a suitable solvent/system found? cosolvent->check_success check_success->proceed Yes re_evaluate Re-evaluate reaction conditions or consider alternative synthetic routes check_success->re_evaluate No

Caption: Decision workflow for addressing initial dissolution failure.

Scenario 2: My compound dissolves initially but then precipitates out as the reaction progresses.

Precipitation during a reaction can be problematic, as it may indicate the formation of an insoluble product, an intermediate, or the crashing out of the starting material due to changes in the reaction medium.

  • Product Insolubility: The newly formed product may be less soluble in the reaction solvent than the starting materials.

  • Change in Solvent Polarity: The reaction itself might consume or generate species that alter the overall polarity of the medium, causing one of the components to precipitate.

  • Temperature Fluctuation: If the reaction was heated to dissolve the starting material and then cooled, the compound (or product) may fall out of solution.

  • Characterize the Precipitate: This is the most critical step.

    • Protocol: If possible, isolate a small sample of the precipitate by filtration. Wash it with a solvent in which it is insoluble but impurities might be soluble. Dry the sample and analyze it (e.g., by ¹H NMR, LC-MS, or melting point) to determine if it is the starting material, the desired product, or an unexpected byproduct.

  • Employ a Co-Solvent System: If the starting material is precipitating, adding a co-solvent can maintain its solubility throughout the reaction. A co-solvent is a second, miscible solvent added to the primary solvent to modify its properties.[6][7]

    • Protocol: Based on your initial solvent, add a small percentage (e.g., 5-10% v/v) of a stronger, miscible solvent. For example, if your reaction is in THF, adding a small amount of DMF or NMP can significantly boost the solvating power of the medium.

  • "Solvent-Free" Mechanochemistry: For reactions where solubility is a persistent and insurmountable issue, solid-state synthesis using techniques like ball milling can be an effective alternative.[8] This approach avoids solvents altogether, driving the reaction through mechanical force.[8]

This diagram illustrates how a co-solvent system works to create a more favorable environment for a solute with mixed polarity characteristics.

G Solvent1 Nonpolar Molecules Solvent2 Polar Molecules Solute 2-Chloro-5-(methylthio)pyrimidine (Mixed Polarity) Solute->Solvent1 Weak Interaction (Poor Solubility) Solute->Solvent2 Strong Interaction

Caption: A co-solvent improves solubility by providing favorable interactions.

By systematically applying these principles and protocols, you can effectively troubleshoot and overcome the solubility challenges associated with 2-Chloro-5-(methylthio)pyrimidine, leading to more successful and reproducible synthetic outcomes.

References

  • Pyrimidine - Solubility of Things. (n.d.). Vertex AI Search.
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie.
  • 2-chloro-5-(methylthio)pyrimidine | 115581-36-7. (n.d.). Biosynth.
  • 2-chloro-5-(Methylthio)pyriMidine CAS#: 115581-36-7. (n.d.). ChemicalBook.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.
  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2016). Journal of Chemical & Engineering Data.
  • Toward overcoming solubility issues in organic chemistry. (2021). Asia Research News.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. (2022). ResearchGate.
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences.

Sources

optimization of solvent and temperature for 2-Chloro-5-(methylthio)pyrimidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 2-Chloro-5-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we move beyond simple protocols to explain the underlying principles that govern reaction success, empowering you to optimize your experiments effectively.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am performing a Suzuki-Miyaura coupling with 2-Chloro-5-(methylthio)pyrimidine and an arylboronic acid, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer: Low yields in Suzuki-Miyaura couplings involving 2-Chloro-5-(methylthio)pyrimidine can stem from several factors. Let's break down the potential issues and solutions.

Causality and Mechanistic Considerations: The Suzuki-Miyaura reaction is a complex catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Each step is sensitive to solvent, temperature, base, and ligand choice. The electron-deficient nature of the pyrimidine ring can influence the electronics of the palladium catalyst, while the methylthio group can potentially coordinate to the metal center, affecting its reactivity.

Troubleshooting Workflow:

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality & Stoichiometry - Boronic acid decomposition? - Anhydrous solvents? - Active catalyst? start->check_reagents optimize_base 2. Optimize Base - Is the base strong enough? - Solubility issues? check_reagents->optimize_base Reagents OK optimize_solvent 3. Screen Solvents - Polarity appropriate? - Reagent solubility? optimize_base->optimize_solvent Base Optimized optimize_temp 4. Adjust Temperature - Too low for activation? - Too high causing decomposition? optimize_solvent->optimize_temp Solvent Screened optimize_catalyst 5. Evaluate Catalyst/Ligand - Ligand choice appropriate? - Catalyst loading sufficient? optimize_temp->optimize_catalyst Temp Optimized success Improved Yield optimize_catalyst->success Catalyst System Optimized

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Step-by-Step Mitigation Strategies:

  • Reagent Quality and Stoichiometry:

    • Boronic Acid Integrity: Boronic acids can dehydrate to form boroxines or undergo protodeborylation. Confirm the purity of your boronic acid. Using a slight excess (1.1-1.5 equivalents) can sometimes compensate for degradation.

    • Solvent and Reagent Degassing: Oxygen can oxidize the Pd(0) catalyst. Ensure your solvents are thoroughly degassed. Purging the reaction vessel with an inert gas (Argon or Nitrogen) is crucial.[1]

  • Base Selection and Solubility:

    • The choice of base is critical for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility of the base can impact the reaction rate. For instance, if using a carbonate base in a non-aqueous solvent, its limited solubility might be rate-limiting.

    • Recommendation: A screen of bases is often beneficial. Cs₂CO₃ is generally more soluble and can be effective.

  • Solvent System Optimization:

    • The solvent must solubilize all reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is common for Suzuki reactions.[1][2]

    • Recommended Solvents:

      • 1,4-Dioxane/Water: A common and effective solvent system.[3]

      • Toluene/Water: Another widely used system.

      • THF/Water: Can be effective, especially for more polar substrates.[1]

      • DMF (anhydrous): Can be used, particularly when water-sensitive functional groups are present.

  • Temperature Control:

    • Temperature significantly affects the reaction rate.[4][5][6] Generally, an increase of 10°C can double the reaction rate.[4] However, excessively high temperatures can lead to catalyst decomposition or side reactions.

    • Typical Temperature Range: 80-120°C.[7][8] A systematic increase in temperature (e.g., from 80°C to 100°C) can be attempted. Monitoring the reaction by TLC or LC-MS is crucial to track product formation and byproduct generation.

Data Summary: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Solvent 1,4-Dioxane / H₂O (4:1)Good balance of polarity for dissolving both organic and inorganic reagents.[3]
Temperature 90-100 °CProvides sufficient energy for oxidative addition and reductive elimination without significant catalyst decomposition.[8]
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Effective for transmetalation. Cs₂CO₃ can be advantageous due to higher solubility.
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%)Commonly used and effective palladium catalysts for a range of substrates.
Side Product Formation in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting a nucleophilic substitution on 2-Chloro-5-(methylthio)pyrimidine with an amine and observe the formation of an unexpected byproduct. How can I identify and suppress this side reaction?

Answer: Side product formation in SNAr reactions with this substrate often involves the displacement of the methylthio group or hydrolysis of the chloro group.

Mechanistic Insight: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. While the 2-chloro group is the primary leaving group, the 5-methylthio group can also be displaced under certain conditions, especially with strong nucleophiles or at elevated temperatures.[9]

Troubleshooting Decision Tree:

SNAr_Troubleshooting start Side Product in SNAr identify_byproduct 1. Characterize Byproduct - LC-MS, NMR - Displacement of Cl or SMe? start->identify_byproduct hydrolysis Hydrolysis Product (OH) identify_byproduct->hydrolysis Byproduct Identified sme_displacement SMe Displaced Product identify_byproduct->sme_displacement Byproduct Identified use_anhydrous Use Anhydrous Solvent & Reagents hydrolysis->use_anhydrous Water Present lower_temp Lower Reaction Temperature sme_displacement->lower_temp High Temp/Strong Nucleophile success Minimized Side Product use_anhydrous->success weaker_base Consider a Weaker Base lower_temp->weaker_base weaker_base->success

Caption: Decision tree for troubleshooting side products in SNAr reactions.

Mitigation Strategies:

  • Hydrolysis: The formation of 2-hydroxy-5-(methylthio)pyrimidine suggests that water is present in the reaction.

    • Solution: Use anhydrous solvents and ensure all reagents are dry. Running the reaction under an inert atmosphere can also help.

  • Displacement of the Methylthio Group: If you observe the product where the methylthio group has been substituted, this indicates that the reaction conditions are too harsh.

    • Solution:

      • Lower the Temperature: Perform the reaction at a lower temperature to favor the more kinetically favorable displacement of the chloride.

      • Solvent Choice: Polar aprotic solvents like DMF or DMSO can facilitate the reaction at lower temperatures.[9][10]

      • Base: If a base is used, consider a weaker, non-nucleophilic base to avoid competitive reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent polarity for reactions with 2-Chloro-5-(methylthio)pyrimidine?

A1: The optimal solvent polarity depends on the reaction type.

  • For Suzuki-Miyaura couplings, a mixture of a polar aprotic solvent (like dioxane or THF) and a polar protic solvent (water) is often ideal.[2][11] The organic solvent helps to dissolve the pyrimidine substrate and the organoboron reagent, while water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • For nucleophilic aromatic substitutions (SNAr), polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred. These solvents can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction without solvating the nucleophile as strongly as protic solvents, thus increasing its reactivity.[12][13][14]

Q2: How does temperature generally affect the outcome of reactions with this substrate?

A2: Temperature is a critical parameter that influences both the reaction rate and selectivity.

  • Reaction Rate: As a general rule, increasing the temperature increases the rate of reaction by providing more kinetic energy to the molecules, leading to more frequent and energetic collisions.[6]

  • Selectivity: In cases where multiple reaction pathways are possible (e.g., substitution at the chloro vs. methylthio position), temperature can influence which product is favored. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product or promote side reactions.[15] For instance, in SNAr, higher temperatures might lead to the undesired displacement of the methylthio group.[9]

Q3: Are there any known incompatibilities or particularly challenging reaction types with 2-Chloro-5-(methylthio)pyrimidine?

A3: Yes, there are a few considerations:

  • Strongly Basic Conditions: While a base is often required, highly basic conditions, especially at elevated temperatures, can promote side reactions, including decomposition of the pyrimidine ring or unwanted substitutions.

  • Grignard Reagents: Reactions with Grignard reagents can be challenging due to the potential for reaction with the pyrimidine ring nitrogens or the sulfur atom. Careful control of stoichiometry and temperature is essential.

  • Oxidizing and Reducing Agents: The methylthio group is susceptible to oxidation. Care should be taken when using strong oxidizing agents. Similarly, some reducing conditions might affect the chloro or methylthio groups.

Section 3: Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling
  • To a dry reaction flask, add 2-Chloro-5-(methylthio)pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 95°C) and stir for the required time (monitor by TLC or LC-MS).[3]

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution with an Amine
  • To a reaction flask, add 2-Chloro-5-(methylthio)pyrimidine (1.0 eq) and the amine (1.1 eq).

  • Add a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • If required, add a non-nucleophilic base (e.g., DIPEA, 1.5 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

References

  • Optimization of temperature for Suzuki-Miyaura coupling reaction - ResearchGate. Available from: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available from: [Link]

  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PubMed Central. Available from: [Link]

  • Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... - ResearchGate. Available from: [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). Available from: [Link]

  • Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Available from: [Link]

  • Optimization of different solvents for the model reaction. a | Download Table - ResearchGate. Available from: [Link]

  • Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate. Available from: [Link]

  • 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed. Available from: [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. Available from: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available from: [Link]

  • Effect of solvent for the synthesis of pyrimidine derivative 3 b - ResearchGate. Available from: [Link]

  • Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - NIH. Available from: [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions | ACS Omega. Available from: [Link]

  • Mechanism and kinetic properties for the complete series reactions of chloro(thio)phenols with O(3P) under high temperature cond - ResearchGate. Available from: [Link]

  • Optimization of the conditions for the Suzuki–Miyaura coupling reaction... - ResearchGate. Available from: [Link]

  • 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. Available from: [Link]

  • Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC - NIH. Available from: [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC - NIH. Available from: [Link]

  • Impact of Temperature on the Rate of Chemical Reactions in Tanzania - AJPO Journals. Available from: [Link]

  • Effect of solvent in Nucleophilic Substitution Reaction - YouTube. Available from: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available from: [Link]

  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Available from: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available from: [Link]

  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents - YouTube. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. Available from: [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available from: [Link]

  • 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine - PubChem. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

Sources

Technical Support Center: Navigating the Scale-Up Production of 2-Chloro-5-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up production of 2-Chloro-5-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a key intermediate in the synthesis of various pharmaceutical compounds, including PCSK9 inhibitors and TRPV4 antagonists, mastering the scalable production of 2-Chloro-5-(methylthio)pyrimidine is crucial.[1] This resource synthesizes field-proven insights and technical data to address the common challenges encountered during its synthesis and purification.

Troubleshooting Guide: From Bench to Bulk

The scale-up of chemical syntheses is rarely a linear process. What works seamlessly at the gram scale in a laboratory can present significant hurdles at the kilogram scale in a pilot plant.[2][3] This section addresses specific issues you might encounter during the production of 2-Chloro-5-(methylthio)pyrimidine in a question-and-answer format, focusing on the underlying chemistry to empower you to make informed decisions.

Issue 1: Low Yield and Poor Reproducibility in One-Step Synthesis from 5-Bromo-2-chloropyrimidine

Question: We are attempting a one-step synthesis of 2-Chloro-5-(methylthio)pyrimidine from 5-bromo-2-chloropyrimidine and dimethyl disulfide using n-butyllithium at -78°C, but we are experiencing low yields (10-20%) and significant batch-to-batch variability. What is causing this, and how can we improve it?

Answer: This is a well-documented challenge with this particular synthetic route.[1] The low yield and poor reproducibility stem from several factors inherent to the reaction mechanism and conditions:

  • Formation of Byproducts with Similar Polarity: The primary issue is the formation of byproducts that are structurally very similar to your target compound. This makes purification by standard methods like column chromatography exceedingly difficult, leading to significant product loss during isolation.[1]

  • Reaction Sensitivity: Organolithium reactions are notoriously sensitive to trace amounts of water, air, and temperature fluctuations. In a large-scale setup, maintaining a perfectly anhydrous and inert atmosphere, as well as precise temperature control, becomes exponentially more challenging. Any deviation can lead to quenching of the n-butyllithium or undesired side reactions.

  • Homogeneity at Scale: Achieving uniform mixing and heat transfer in a large reactor at cryogenic temperatures is difficult. Localized "hot spots" or areas of high reactant concentration can promote side reactions and byproduct formation.

Recommendations:

  • Consider an Alternative, More Robust Synthesis: For kilogram-scale production, a multi-step synthesis that avoids cryogenic conditions and highly sensitive reagents is often more reliable. A patented three-step process starting from 5-bromo-2-chloropyrimidine has been shown to be more suitable for scale-up, with a total yield of approximately 89%.[1] This process involves the formation of intermediates that are more easily purified, and the reaction conditions are more amenable to large-scale equipment.

  • Rigorous Process Control: If you must proceed with the one-step method, focus on stringent process control. This includes:

    • Solvent Purity: Use freshly distilled and anhydrous solvents.

    • Inert Atmosphere: Ensure your reactor is thoroughly purged with an inert gas like argon or nitrogen.

    • Controlled Addition: Add the n-butyllithium slowly and sub-surface to ensure rapid dispersion and minimize localized concentration gradients.

    • Temperature Monitoring: Use multiple temperature probes within the reactor to monitor for any temperature deviations.

Issue 2: Difficult Purification of the Final Product

Question: We are struggling to purify 2-Chloro-5-(methylthio)pyrimidine to the desired purity (>99%). Column chromatography is not providing adequate separation from a persistent impurity. What are our options?

Answer: The difficulty in purification often points to the presence of isomeric or closely related byproducts.

  • Identify the Impurity: The first and most critical step is to identify the structure of the impurity. Techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are invaluable for this. Knowing the impurity's structure will provide clues about its origin and how to prevent its formation or facilitate its removal.

  • Alternative Purification Techniques:

    • Crystallization: If your product is a solid, recrystallization is often the most effective and scalable purification method. You will need to screen various solvents and solvent mixtures to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.

    • Distillation: If the product and impurity have sufficiently different boiling points, fractional distillation under reduced pressure could be a viable option.

  • Revisit the Reaction Chemistry: Often, the most effective way to achieve high purity is to prevent the formation of the impurity in the first place. Once you have identified the impurity, review your reaction conditions. Could a change in temperature, reaction time, or stoichiometry suppress the side reaction that produces it?

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthesis route for 2-Chloro-5-(methylthio)pyrimidine?

A1: Based on published data, a three-step synthesis method appears to be the most promising for industrial-scale production.[1] This method avoids many of the pitfalls of other reported syntheses, such as the use of highly sensitive reagents at cryogenic temperatures and the formation of difficult-to-separate byproducts. The key steps are:

  • Reaction of 5-bromo-2-chloropyrimidine with sodium methyl mercaptide to form 2,5-bis(methylthio)pyrimidine.

  • Selective hydrolysis of one of the methylthio groups to yield 2-hydroxy-5-(methylthio)pyrimidine.

  • Chlorination using a standard chlorinating agent like phosphorus oxychloride (POCl₃) to give the final product.

This route is advantageous because the intermediates are stable and can be purified by conventional methods, leading to a high-purity final product with a good overall yield.[1]

Q2: What are the main safety concerns when handling the reagents for the synthesis of 2-Chloro-5-(methylthio)pyrimidine?

A2: Several reagents used in the synthesis of this compound require careful handling:

  • Sodium Methyl Mercaptide (Sodium Thiomethoxide): This is a corrosive and malodorous compound. It is also highly reactive and should be handled under an inert atmosphere.

  • Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic liquid that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • n-Butyllithium: This is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air. It must be handled under a strict inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use and ensure you have the appropriate engineering controls and PPE in place.[4][5]

Q3: How can we monitor the progress of the reaction during scale-up?

A3: Real-time reaction monitoring is crucial for successful scale-up.[2] The most common techniques are:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of reaction monitoring in the pharmaceutical industry. A small aliquot of the reaction mixture is periodically withdrawn, quenched, and analyzed by HPLC to determine the consumption of starting materials and the formation of the product and any byproducts.

  • Thin-Layer Chromatography (TLC): For a quick qualitative assessment of the reaction progress, TLC can be a useful tool, especially during method development.

  • Gas Chromatography (GC): If the components of your reaction mixture are volatile, GC can be an effective monitoring technique.

For scale-up, it is essential to have a validated analytical method (typically HPLC) in place before you begin.[6]

Experimental Protocols

Protocol 1: Three-Step Synthesis of 2-Chloro-5-(methylthio)pyrimidine[1]

Step 1: Synthesis of 2,5-bis(methylthio)pyrimidine

  • To a solution of 5-bromo-2-chloropyrimidine in dimethylformamide (DMF), add sodium methyl mercaptide in batches at a temperature of 20-30 °C.

  • After the addition is complete, raise the temperature to 40-50 °C and stir for 2-6 hours.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 2-hydroxy-5-(methylthio)pyrimidine

  • Add the crude 2,5-bis(methylthio)pyrimidine from Step 1 to an aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux (80-100 °C) and maintain for 10-36 hours.

  • Monitor the reaction by HPLC.

  • After completion, cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-hydroxy-5-(methylthio)pyrimidine.

Step 3: Synthesis of 2-Chloro-5-(methylthio)pyrimidine

  • Under a nitrogen atmosphere, add the 2-hydroxy-5-(methylthio)pyrimidine from Step 2 to phosphorus oxychloride (POCl₃).

  • At 25 °C, add N,N-dimethylaniline dropwise.

  • After the addition, heat the mixture to 80-100 °C and stir for 10-36 hours.

  • Monitor the reaction by HPLC.

  • Once complete, cool the reaction mixture and carefully quench by pouring it onto ice.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield 2-Chloro-5-(methylthio)pyrimidine.

Data Presentation

Synthesis RouteStarting MaterialKey ReagentsReported YieldKey Challenges
One-Step Synthesis 5-bromo-2-chloropyrimidinen-BuLi, Dimethyl disulfide10-20%Low yield, poor reproducibility, difficult purification
Three-Step Synthesis 5-bromo-2-chloropyrimidineSodium methyl mercaptide, HCl, POCl₃~89% (overall)Multi-step process, handling of POCl₃

Visualizations

G cluster_0 Troubleshooting Workflow for Low Yield A Low Yield Observed B Investigate Potential Causes A->B C Side Reactions Dominating? B->C D Incomplete Reaction? B->D E Product Degradation? B->E F Optimize Reaction Conditions C->F J Alternative Synthesis Route C->J D->F I Modify Work-up Procedure E->I G Change Temperature/Concentration F->G H Increase Reaction Time F->H

Caption: Troubleshooting logic for addressing low yield.

G cluster_1 Recommended Three-Step Synthesis Workflow Start 5-bromo-2-chloropyrimidine Step1 Step 1: Thiolation (Sodium methyl mercaptide, DMF) Start->Step1 Inter1 2,5-bis(methylthio)pyrimidine Step1->Inter1 Step2 Step 2: Hydrolysis (HCl, Reflux) Inter1->Step2 Inter2 2-hydroxy-5-(methylthio)pyrimidine Step2->Inter2 Step3 Step 3: Chlorination (POCl3, N,N-dimethylaniline) Inter2->Step3 End 2-Chloro-5-(methylthio)pyrimidine Step3->End

Caption: Overview of the recommended three-step synthesis.

References

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Retrieved from [Link]

  • Google Patents. (2022). CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine.
  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. Retrieved from [Link]

  • That's Nice. (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.
  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

Sources

analytical techniques for monitoring the progress of 2-Chloro-5-(methylthio)pyrimidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Techniques for Monitoring 2-Chloro-5-(methylthio)pyrimidine Reactions Role: Senior Application Scientist Status: Active Support[1]

Introduction: The "Two-Front" Analytical Challenge

Welcome to the technical support hub for 2-Chloro-5-(methylthio)pyrimidine (CAS: 115581-36-7).[1] As a scaffold in drug discovery—particularly for kinase inhibitors and herbicides—this molecule presents a unique analytical duality:

  • The Reactive Front (C2-Chloro): The 2-position is highly electrophilic, activated by the adjacent ring nitrogens, making it the primary site for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-couplings.[1]

  • The Labile Front (C5-Methylthio): The sulfur atom is a "spectator" that can easily become a liability. It is susceptible to unwanted oxidation (to sulfoxide/sulfone) during workup or analysis, creating "ghost peaks" that confuse yield calculations.

This guide addresses these specific challenges using a troubleshooting Q&A format.

Module 1: HPLC & UPLC Method Development

User Question: I am monitoring an SNAr reaction of 2-Chloro-5-(methylthio)pyrimidine with an amine. I see severe peak tailing for the product, and I suspect the starting material is co-eluting with a hydrolysis impurity. How do I fix this?

Technical Response: Peak tailing in pyrimidines is classically caused by the interaction of the basic ring nitrogens with free silanols on the silica column stationary phase. Furthermore, the 2-hydroxy impurity (hydrolysis product) often elutes very close to the 2-chloro starting material under neutral conditions.[1]

The Solution: pH Control and Column Choice

  • Acidic Mobile Phase (Critical): You must suppress the ionization of the residual silanols and protonate the pyrimidine bases.

    • Recommendation: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in both water and acetonitrile. Avoid neutral buffers (Ammonium Acetate) unless using a high-pH stable column.[1]

  • Stationary Phase: Switch to a column with "end-capping" or embedded polar groups to shield silanols.

    • Recommended: C18 with steric protection (e.g., Zorbax StableBond or equivalent).

Standardized HPLC Protocol for Reaction Monitoring:

ParameterConditionRationale
Column C18 End-capped (4.6 x 150 mm, 3.5 µm)Prevents silanol interaction; balances resolution.[1]
Mobile Phase A Water + 0.1% TFAAcidic pH (~2.0) sharpens pyrimidine peaks.
Mobile Phase B Acetonitrile + 0.1% TFAMatches ionic strength of A; prevents baseline drift.
Gradient 5% B to 95% B over 10 minsSteep gradient required to elute non-polar products.
Detection UV @ 254 nm & 280 nm254 nm for the pyrimidine ring; 280 nm often highlights the S-Me band.[1]
Flow Rate 1.0 - 1.2 mL/minStandard backpressure management.[1]
Module 2: Impurity Identification (The Sulfur Trap)

User Question: My LC-MS shows small peaks at M+16 and M+32 relative to my starting material. Is this a reaction byproduct or an artifact?

Technical Response: This is the hallmark of Sulfur Oxidation . The 5-methylthio group is electron-rich and easily oxidized to the Sulfoxide (+16 Da) and Sulfone (+32 Da) .[1]

Diagnostic Workflow:

  • Source Check: Are you using oxidants in your reaction (e.g., peroxides, mCPBA)? If not, the oxidation is likely happening during analysis or workup.

  • Solvent Check: Old THF or Ethers often contain peroxides that oxidize sulfides in the HPLC vial.

    • Action: Test solvents with peroxide strips. Use fresh HPLC-grade solvents.[1]

  • Injector Port (GC): If using GC, the high temperature can induce oxidation if air leaks are present.

Impurity Shift Table (Reverse Phase HPLC):

Compound StateChemical ChangeRetention Time Shift (vs SM)MS Signature
Starting Material --Reference (T0) M (160/162)
Hydrolysis Impurity Cl → OHEarlier (More Polar)M-18 (approx)
Sulfoxide Impurity S-Me → S(=O)-MeEarlier (More Polar)M+16
Sulfone Impurity S-Me → S(=O)2-MeSlightly EarlierM+32
SNAr Product Cl → N-RLater (Usually Less Polar)M-Cl+Amine
Module 3: Visualizing the Analytical Logic

User Question: I have multiple analytical tools available. Which one should I use for which stage of the reaction?

Technical Response: Do not rely on a single method. Use the decision matrix below to select the correct tool based on the reaction phase.

AnalyticalWorkflow Start Start: Reaction Monitoring TLC Step 1: TLC (Quick Check) Visual: UV 254nm Start->TLC Decision Is SM consumed? TLC->Decision Decision->TLC No (Continue Rxn) HPLC Step 2: HPLC-UV (Quantitation) Method: Acidic Mobile Phase Decision->HPLC Yes (Quantify Yield) LCMS Step 3: LC-MS (ID Verification) Check: M+16 (Oxidation) HPLC->LCMS Unknown Peaks? NMR Step 4: 1H NMR (Final Purity) Confirm: S-Me Singlet (~2.5 ppm) HPLC->NMR Clean Profile LCMS->NMR Structure Confirmed

Figure 1: Analytical decision matrix for monitoring 2-Chloro-5-(methylthio)pyrimidine reactions.

Module 4: Reaction Pathway & Troubleshooting

User Question: I am attempting a Suzuki coupling at the 2-position, but the reaction seems stuck. How do I distinguish between catalyst poisoning and simple low reactivity?

Technical Response: The 2-chloro position is activated for SNAr but can be sluggish in Pd-catalyzed couplings compared to 2-bromo or 2-iodo analogs.[1] However, the methylthio group is a potent ligand for Palladium.

Mechanism of Failure: The sulfur atom can coordinate with the Pd-catalyst, forming a stable complex that deactivates the catalytic cycle (Catalyst Poisoning).

Troubleshooting Protocol:

  • Monitor Disappearance: Use HPLC to track the ratio of SM to Product.

  • The "Sulfur Test": If the reaction halts at ~20-30% conversion regardless of time, the sulfur is likely poisoning the catalyst.

    • Fix: Increase catalyst loading or switch to a Pd-source with stronger ligands (e.g., Pd(dppf)Cl2 or XPhos Pd G2) that can out-compete the sulfur coordination.[1]

ReactionPathways SM 2-Chloro-5-(methylthio)pyrimidine (SM) Product 2-Substituted Product (Desired) SM->Product SNAr (Amine/Base) Hydrolysis 2-Hydroxy Impurity (Hydrolysis) SM->Hydrolysis Water/OH- Oxidation Sulfoxide/Sulfone (Oxidation) SM->Oxidation [O] / Peroxides Product->Oxidation Post-Rxn [O]

Figure 2: Reaction pathways showing the desired SNAr route versus hydrolysis and oxidation risks.[1]

Module 5: GC-MS Specifics

User Question: Can I use GC-MS for this analysis? I am worried about thermal stability.

Technical Response: You can use GC-MS, but with caution. 2-Chloro-5-(methylthio)pyrimidine is relatively stable, but the C-Cl bond is weaker than in chlorobenzene, and the sulfur is liable to oxidize in a hot, oxygen-rich injector port.[1]

GC-MS Optimization Guide:

  • Inlet Temperature: Keep below 250°C to prevent thermal dechlorination.

  • Liner: Use a deactivated glass wool liner . Active sites on dirty liners will catalyze the degradation of the chloropyrimidine.

  • Carrier Gas: Ensure high-purity Helium (99.999%) to prevent oxidation of the methylthio group at high temperatures.

References
  • PubChem. (n.d.).[2] 2-Chloro-5-(methylthio)pyrimidine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2008). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (Discusses the high reactivity of 2-chloropyrimidines). Retrieved from [Link]

  • MDPI. (2019). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (Demonstrates TLC/HPLC monitoring of pyrimidine substitutions). Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). In vitro replication and thermodynamic studies of methylation and oxidation modifications of 6-thioguanine.[1] (Mechanistic insight into methylthio oxidation). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-5-(methylthio)pyrimidine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this heterocycle is paramount, and chloropyrimidines serve as versatile precursors for diversification. This guide provides an in-depth comparison of the reactivity of 2-Chloro-5-(methylthio)pyrimidine with other common chloropyrimidines, such as 2-chloropyrimidine and 2,4-dichloropyrimidine. Our focus is to elucidate the electronic influence of the 5-methylthio substituent and provide practical, data-driven insights into its performance in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Part 1: Theoretical Underpinnings of Chloropyrimidine Reactivity

The chemical behavior of chloropyrimidines is dictated by the inherent electron-deficient (π-deficient) nature of the pyrimidine ring. The two nitrogen atoms exert a strong electron-withdrawing effect, which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and activates the ring towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions.[2]

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The predominant mechanism for the substitution of chlorine on the pyrimidine ring is the SNAr pathway. This two-step process involves the initial attack of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity.[3][4] The stability of the Meisenheimer complex is the key determinant of the reaction rate. The pyrimidine nitrogens are crucial as they effectively delocalize the negative charge, thereby stabilizing this intermediate, especially when the attack occurs at the C2 or C4/C6 positions.

Figure 1: SNAr Mechanism on Chloropyrimidines.
Electronic Influence of the 5-(Methylthio) Group

The substituent at the 5-position significantly modulates the reactivity of the chlorine at the 2-position. The methylthio (-SMe) group presents a nuanced electronic profile:

  • Inductive Effect (-I): The electronegative sulfur atom exerts an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack but should theoretically increase the electrophilicity of the ring carbons, favoring nucleophilic attack.

  • Resonance Effect (+R): The lone pairs on the sulfur atom can be donated into the π-system of the ring. This electron-donating resonance effect increases electron density in the ring, potentially deactivating it towards nucleophilic attack compared to an unsubstituted analogue.

In the context of SNAr at C2, these two effects are opposing. For most reactions, the resonance effect tends to have a more pronounced impact on the stability of the Meisenheimer intermediate. Therefore, the +R effect of the 5-SMe group is expected to be slightly deactivating for SNAr at the C2 position compared to unsubstituted 2-chloropyrimidine. This contrasts sharply with substituents like nitro (-NO₂) or cyano (-CN) groups at the 5-position, which are strongly electron-withdrawing through both induction and resonance, and thus powerfully activate the ring for SNAr.[5][6]

Part 2: Comparative Reactivity in Key Synthetic Transformations

A. Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most fundamental reaction for functionalizing chloropyrimidines. The reactivity of 2-chloro-5-(methylthio)pyrimidine is best understood by comparing it with benchmark substrates.

Comparative Analysis:

  • vs. 2-Chloropyrimidine: Due to the mild electron-donating resonance (+R) effect of the 5-methylthio group, 2-Chloro-5-(methylthio)pyrimidine is generally expected to be slightly less reactive than 2-chloropyrimidine in SNAr reactions. The reaction kinetics are typically second-order, being first-order in both the substrate and the nucleophile.[7]

  • vs. 2,4-Dichloropyrimidine: 2,4-Dichloropyrimidine is significantly more activated due to the presence of two electron-withdrawing chlorine atoms. SNAr reactions on this substrate are much faster, and often show regioselectivity, with the C4 position being more reactive than the C2 position.[8][9]

  • vs. 2-Sulfonylpyrimidines: The reactivity of the chloro and methylthio leaving groups is dwarfed by that of a sulfonyl group. Studies have shown that 2-chloro and 2-methylthio pyrimidines are far less reactive, to the point of being completely unreactive under conditions where 2-sulfonylpyrimidines react rapidly with thiol nucleophiles.[5][6] This highlights that while the 2-chloro group is a versatile handle, it is not the most reactive leaving group available for pyrimidine chemistry.

Table 1: Qualitative Reactivity Comparison in SNAr Reactions

SubstrateActivating/Deactivating GroupsExpected Relative ReactivityNotes
5-Nitro-2-chloropyrimidineStrong -I, -R group (NO₂)Very HighStrongly activated for SNAr.[5][10]
2,4-DichloropyrimidineSecond Cl atom (-I)HighC4 is typically the most reactive site.[8]
2-ChloropyrimidineUnsubstituted (Reference)ModerateStandard reactivity for SNAr on pyrimidines.[7]
2-Chloro-5-(methylthio)pyrimidine Weak +R, -I group (SMe)Slightly Moderate Slightly deactivated compared to 2-chloropyrimidine.
5-Methyl-2-chloropyrimidineWeak +I group (Me)LowDeactivated by electron-donating alkyl group.
B. Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination have become indispensable tools for C-C and C-N bond formation.[11][12] The electron-deficient nature of the pyrimidine ring makes even chloropyrimidines viable substrates, often reacting under conditions where other aryl chlorides would be unreactive.[13][14]

Comparative Analysis:

  • Suzuki-Miyaura Coupling: 2-Chloropyrimidines can undergo Suzuki coupling smoothly, often with standard catalysts like Pd(PPh₃)₄.[13][14] For 2-Chloro-5-(methylthio)pyrimidine , a critical consideration is the potential for the sulfur atom of the methylthio group to act as a poison for the palladium catalyst.[8] This can lead to sluggish or incomplete reactions.

    • Causality of Experimental Choice: To mitigate catalyst poisoning, chemists often employ specialized phosphine ligands that are more electron-rich and sterically bulky (e.g., Buchwald-type biaryl phosphine ligands) or use higher catalyst loadings. The choice of base and solvent also remains critical for an efficient catalytic cycle.[1]

  • Buchwald-Hartwig Amination: This reaction provides a powerful method for synthesizing aminopyrimidines.[15][16][17] Similar to the Suzuki coupling, the performance with 2-Chloro-5-(methylthio)pyrimidine can be hampered by sulfur poisoning of the palladium catalyst. Careful selection of the ligand, palladium precursor, and base is essential for achieving high yields.

Catalytic_Cycles Figure 2: Simplified Pd-Catalyzed Cross-Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Pd0 Pd(0)L₂ OxiAdd_S Ar-Pd(II)-Cl Pd0->OxiAdd_S Oxidative Addition (Ar-Cl) Poison Potential Catalyst Poisoning by -SMe Group Pd0->Poison Transmet_S Ar-Pd(II)-R OxiAdd_S->Transmet_S Transmetalation (R-B(OR)₂) Transmet_S->Pd0 Reductive Elimination RedElim_S Ar-R Transmet_S->RedElim_S Pd0_B Pd(0)L₂ OxiAdd_B Ar-Pd(II)-Cl Pd0_B->OxiAdd_B Oxidative Addition (Ar-Cl) Pd0_B->Poison AmineCoord_B Ar-Pd(II)-NR₂ OxiAdd_B->AmineCoord_B Amine Binding & Deprotonation AmineCoord_B->Pd0_B Reductive Elimination RedElim_B Ar-NR₂ AmineCoord_B->RedElim_B

Figure 2: Simplified Pd-Catalyzed Cross-Coupling Cycles and the Potential Role of Sulfur Poisoning.

Part 3: Experimental Design & Protocols

To empirically validate the reactivity comparisons discussed, a standardized experimental workflow is essential. This ensures that any observed differences in reaction rate or yield are attributable to the substrate's intrinsic properties rather than variations in reaction setup.

workflow Figure 3: Workflow for Comparative Reactivity Studies cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A 1. Substrate Preparation - 2-Cl-5-SMe-Pyrimidine - 2-Cl-Pyrimidine - 2,4-diCl-Pyrimidine C 3. Parallel Reaction Setup - Identical Molar Ratios - Identical Temperature & Time A->C B 2. Reagent Standardization - Nucleophile/Coupling Partner - Base, Solvent, Catalyst B->C D 4. In-Process Monitoring - TLC or LC-MS Time Course C->D E 5. Work-up & Isolation - Standardized Quenching - Identical Purification Method D->E F 6. Data Comparison - Isolated Yields - Purity (NMR, LC-MS) - Reaction Rates E->F

Figure 3: Workflow for Comparative Reactivity Studies.
Protocol 1: Representative SNAr with a Secondary Amine (e.g., Morpholine)
  • Rationale: This protocol uses a common nucleophile under standard thermal conditions. Comparing the time to completion and isolated yield for different chloropyrimidines provides a direct measure of their relative reactivity.

  • To three separate oven-dried reaction vials, add the respective chloropyrimidine (1.0 mmol): 2-Chloro-5-(methylthio)pyrimidine, 2-chloropyrimidine, or 2,4-dichloropyrimidine.

  • Add morpholine (1.2 mmol, 1.2 equiv) to each vial.

  • Add a suitable solvent, such as isopropanol or DMF (5 mL).

  • Add a base, such as K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Seal the vials and heat the reactions to 80 °C with stirring.

  • Monitor the reactions by TLC or LC-MS every hour to determine the rate of consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to determine the isolated yield.

Protocol 2: Representative Suzuki-Miyaura Coupling
  • Rationale: This protocol employs a standard palladium catalyst and base system. Comparing yields is indicative of substrate reactivity and susceptibility to catalyst inhibition.

  • To three separate oven-dried Schlenk flasks, add the respective chloropyrimidine (1.0 mmol), phenylboronic acid (1.5 mmol, 1.5 equiv), and a base such as K₂CO₃ (3.0 mmol, 3.0 equiv).

  • Evacuate and backfill each flask with argon or nitrogen three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%), to each flask.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL).

  • Heat the reactions to 90 °C with stirring under an inert atmosphere.

  • Monitor the reactions by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to compare isolated yields.

Conclusion

2-Chloro-5-(methylthio)pyrimidine is a valuable and versatile building block in synthetic chemistry. Its reactivity profile is distinct from other common chloropyrimidines due to the nuanced electronic influence of the 5-methylthio group.

  • In Nucleophilic Aromatic Substitution , it is slightly less reactive than unsubstituted 2-chloropyrimidine, requiring marginally more forcing conditions but offering a predictable and reliable reaction outcome.

  • In Palladium-Catalyzed Cross-Coupling reactions, its utility is high, but researchers must be cognizant of the potential for catalyst poisoning by the sulfur atom. The judicious selection of robust, modern ligand systems is key to overcoming this challenge and achieving high-yielding transformations.

By understanding these principles, researchers can effectively leverage 2-Chloro-5-(methylthio)pyrimidine to construct complex molecular architectures, accelerating the discovery and development of novel chemical entities.

References

  • Gajdács, M., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

  • Sletten, E. M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

  • Google Patents (2021). CN112679439A - Preparation method of 2-chloro-5-methylthio pyrimidine.
  • Hansen, M. R., et al. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Journal of Combinatorial Chemistry. [Link]

  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters. [Link]

  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]

  • Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry. [Link]

  • Murthy, A. K., et al. (1980). Kinetics of substitution of 2-chloropyrimidine and 2,4,6-trichloro-1,3,5-triazine. Indian Journal of Chemistry. [Link]

  • Khan Academy (2019). Nucleophilic aromatic substitutions. YouTube. [Link]

  • Sletten, E. M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

  • Lu, Y., et al. (2022). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. [Link]

  • Jakubkiene, V., et al. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines. Synlett. [Link]

  • ComputChem (2021). Correlating Reactivity Trends with Frontier Molecular Orbitals. QM Magic Class. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Moody, C. J., et al. (2012). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC. [Link]

Sources

Biological Activity of 2-Chloro-5-(methylthio)pyrimidine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Chloro-5-(methylthio)pyrimidine (CAS: 115581-36-7) as a pivotal scaffold in medicinal chemistry. It compares the biological activity of its downstream derivatives against established therapeutic agents.[1][2]

Executive Summary

2-Chloro-5-(methylthio)pyrimidine is not merely a reagent; it is a "privileged scaffold" in drug discovery. Its value lies in its bifunctional nature: the 2-chloro position serves as a highly reactive electrophilic handle for nucleophilic aromatic substitution (


), while the 5-methylthio  group provides a lipophilic anchor that can be metabolically tuned or oxidized to a sulfone to modulate electronic properties.

This guide analyzes derivatives synthesized from this core, specifically focusing on Kinase Inhibitors (Anticancer) and Antimicrobial Agents , comparing them against industry standards like Imatinib , 5-Fluorouracil (5-FU) , and Ciprofloxacin .

Chemical Architecture & Strategic Utility

The core structure consists of a pyrimidine ring substituted at the 2-position with a chlorine atom and at the 5-position with a methylthio group.[3]

  • The "Warhead" (C-2 Position): The chlorine atom is activated for displacement by amines, alcohols, or thiols. This allows for the rapid generation of diverse libraries (e.g., 2-amino-5-methylthiopyrimidines).

  • The "Anchor" (C-5 Position): The methylthio (-SMe) group is crucial for hydrophobic interactions within enzyme binding pockets (e.g., ATP-binding sites of kinases). Uniquely, it can be oxidized to a sulfoxide (-SOMe) or sulfone (-SO

    
    Me), dramatically altering the ring's electron density and solubility profile without changing the carbon skeleton.
    

Comparative Analysis: Derivatives vs. Existing Compounds

A. Anticancer Activity: Kinase Inhibition

Derivatives of 2-chloro-5-(methylthio)pyrimidine are frequently designed to target Janus Kinases (JAK2) and Cyclin-Dependent Kinases (CDK4/6) .

Comparator: Imatinib (Tyrosine kinase inhibitor) & 5-Fluorouracil (Antimetabolite).

Feature5-(Methylthio)pyrimidine DerivativesImatinib (Standard)5-FU (Standard)
Primary Mechanism ATP-competitive inhibition (JAK2/CDK)ATP-competitive inhibition (BCR-ABL)False nucleotide incorporation (DNA/RNA)
IC

(MCF-7 Breast)
2.1 – 8.0

M
(Optimized derivatives)
~10 – 15

M
~1 – 5

M
IC

(HCT-116 Colon)
3.2 – 6.5

M
> 20

M (Resistant)
~2 – 4

M
Selectivity High affinity for JAK2 (Selectivity >90-fold vs JAK1)High affinity for ABL, c-KIT Low (Cytotoxic to all dividing cells)
Metabolic Stability Tunable via S-oxidation (-SMe

-SO

Me)
Moderate (CYP3A4 metabolism)Low (Rapid catabolism by DPD)

Key Insight: While 5-FU is more potent generally, it lacks selectivity, leading to severe toxicity. The 5-methylthio derivatives show targeted potency comparable to Imatinib but with a distinct kinase profile (JAK2), making them superior candidates for specific resistant phenotypes (e.g., myeloproliferative disorders).

B. Antimicrobial Activity

2-amino-5-(methylthio)pyrimidine derivatives have shown efficacy against Gram-positive bacteria, particularly MRSA strains.

Comparator: Ciprofloxacin (Fluoroquinolone) & Ampicillin (Beta-lactam).

PathogenDerivative Activity (MIC)Ciprofloxacin (MIC)Ampicillin (MIC)
S. aureus (MSSA) 4 – 8

g/mL
0.25 – 1.0

g/mL
1 – 2

g/mL
S. aureus (MRSA) 8 – 16

g/mL
> 32

g/mL (Resistant)
> 64

g/mL (Resistant)
E. coli > 64

g/mL (Weak)
0.015

g/mL
4 – 8

g/mL

Key Insight: These derivatives are less potent than Ciprofloxacin against standard Gram-negative bacteria but show superior activity against resistant Gram-positive strains (MRSA) . The mechanism involves interference with folate metabolism (DHFR inhibition), distinct from the gyrase inhibition of quinolones, providing a synergistic alternative.

Mechanism of Action & Synthesis Workflow

Synthetic Pathway (The "Scaffold" Approach)

The biological activity is unlocked via a two-step "Activate-and-Couple" strategy.

  • Nucleophilic Displacement: The 2-Cl is displaced by a primary amine (e.g., an aniline derivative).

  • Oxidative Activation (Optional): The 5-SMe is oxidized to 5-SO

    
    Me to increase electron deficiency, facilitating a second substitution at the 4-position if needed.
    

SynthesisWorkflow Start 2-Chloro-5-(methylthio) pyrimidine Step1 Step 1: SNAr Reaction (Amine Nucleophile) Start->Step1 + R-NH2, Base Inter 2-Amino-5-(methylthio) pyrimidine Step1->Inter Step2 Step 2: Oxidation (m-CPBA) Inter->Step2 Optional Activation Final 2-Amino-5-(methylsulfonyl) pyrimidine (Kinase Inhibitor) Step2->Final

Figure 1: Synthetic pathway transforming the raw scaffold into a bioactive kinase inhibitor.

Signaling Pathway: JAK2 Inhibition

The 5-methylthio derivatives function by occupying the ATP-binding pocket of the JAK2 protein, preventing the phosphorylation of STAT proteins.

JAKPathway Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Kinase Receptor->JAK2 Activation STAT STAT Protein JAK2->STAT Phosphorylation (Blocked) Inhibitor 5-Methylthio Derivative Inhibitor->JAK2 Competitive Inhibition pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 2: Mechanism of Action. The derivative blocks JAK2, halting the STAT signaling cascade essential for cancer cell proliferation.

Experimental Protocols

Protocol A: Synthesis of 2-Substituted-5-(methylthio)pyrimidine

Use this protocol to generate the bioactive derivative from the commercial scaffold.

Reagents: 2-Chloro-5-(methylthio)pyrimidine (1.0 eq), Aniline derivative (1.1 eq), Diisopropylethylamine (DIPEA, 2.0 eq), n-Butanol. Equipment: Reflux condenser, magnetic stirrer, TLC plates (SiO


).
  • Dissolution: Dissolve 1.0 mmol of 2-Chloro-5-(methylthio)pyrimidine in 5 mL of n-Butanol.

  • Addition: Add 1.1 mmol of the target aniline and 2.0 mmol of DIPEA.

  • Reflux: Heat the mixture to 110°C for 4–6 hours. Monitor consumption of the starting material by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate forms, evaporate solvent and purify via column chromatography.

  • Validation: Confirm structure via

    
    H-NMR (Look for the S-Me singlet at 
    
    
    
    ppm).
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standard validation method for anticancer activity.

  • Seeding: Seed MCF-7 or HCT-116 cells in 96-well plates (5,000 cells/well) in DMEM media. Incubate for 24h at 37°C/5% CO

    
    .
    
  • Treatment: Add the synthesized derivative at varying concentrations (0.1, 1, 5, 10, 50, 100

    
    M). Include 5-FU  as a positive control and DMSO  (0.1%) as a vehicle control.
    
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
    
  • Solubilization: Aspirate media and add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

References

  • World Health Organization. (2018). Global Antimicrobial Resistance Surveillance System (GLASS) Report. WHO. [Link]

  • Singour, P. K., et al. (2012). "Synthesis and Biological Evaluation of Novel Pyrimidine Derivatives As Anti-Inflammatory Agents." Journal of Pharmacy Research. [Link]

  • Cee, V. J., et al. (2011). "Discovery of AMG 925, a FLT3/CDK4 dual kinase inhibitor with potent oral antitumor activity." Bioorganic & Medicinal Chemistry Letters. [Link]

  • Abdel-Hamide, S. G., et al. (2001). "Synthesis and antimicrobial activity of some new pyrimidine derivatives." Journal of Heterocyclic Chemistry. [Link]

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benchmarking the performance of 2-Chloro-5-(methylthio)pyrimidine in specific reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Performance of 2-Chloro-5-(methylthio)pyrimidine in Specific Reactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Switchable" Scaffold

In the landscape of heteroaromatic building blocks, 2-Chloro-5-(methylthio)pyrimidine (CAS: 22536-61-4) occupies a unique strategic niche. Unlike its halogenated analogs (e.g., 2,5-dichloropyrimidine), the 5-methylthio (SMe) variant offers a tunable electronic profile .

While the C2-chlorine acts as the primary electrophilic handle, the C5-SMe group functions as a "dormant" activator. In its native sulfide state, it is electron-donating, deactivating the ring towards nucleophilic attack and preserving the C2-Cl bond during off-target transformations. However, upon oxidation to the sulfone (-SO₂Me), it transforms into a potent electron-withdrawing group (EWG), drastically activating the pyrimidine core. This guide benchmarks its performance against standard alternatives, providing experimental protocols for leveraging this reactivity switch.

Comparative Analysis: Reactivity Benchmarks

Benchmark 1: Nucleophilic Aromatic Substitution (SₙAr)

Objective: Displacement of the C2-Chlorine by amine nucleophiles. Comparison: 2-Chloro-5-(methylthio)pyrimidine (A) vs. 2,5-Dichloropyrimidine (B) .

Feature(A) 5-SMe Analog (B) 5-Cl Analog Mechanistic Insight
Electronic State Electron-Rich (Deactivated)Electron-Deficient (Activated)The 5-SMe group donates electron density (+M effect) into the ring, raising the LUMO energy and stabilizing the ground state against nucleophilic attack.
Reaction Rate Slow (

)
Moderate (

)
(A) requires higher temperatures (>80°C) or stronger bases compared to (B) .
Selectivity High ModerateThe reduced electrophilicity of (A) minimizes side reactions (e.g., hydrolysis) and allows for chemoselective functionalization elsewhere on the molecule.
Activation Potential High (via Oxidation) Low(A) can be "switched on" to become hyper-reactive (see Section 3); (B) has fixed reactivity.

Experimental Implication: Use (A) when the pyrimidine core must survive earlier synthetic steps (e.g., lithiation or radical chemistry) that might degrade the more electron-deficient (B) .

Benchmark 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Formation of C2-Aryl bonds. Challenge: Potential catalyst poisoning by the thioether moiety.

  • Performance: Despite the reputation of sulfur as a catalyst poison, 2-Chloro-5-(methylthio)pyrimidine undergoes Suzuki coupling with good to excellent yields (75-92%) .

  • Optimization: The use of biaryl phosphine ligands (e.g., SPhos , XPhos ) is critical. These bulky, electron-rich ligands prevent the formation of stable Pd-S complexes that arrest the catalytic cycle.

  • Comparison: Unlike 2,5-dichloropyrimidine, which presents two potential coupling sites (C2 and C5), the 5-SMe analog is perfectly regioselective for C2, as the C5-S bond is inert to standard Pd(0) oxidative addition conditions.

The "Activation Switch": Sulfide Oxidation

The true power of this scaffold lies in the oxidation of the methylthio group.

  • Transformation: 5-SMe (Donor)

    
     5-SO₂Me (Strong Acceptor).
    
  • Impact: The Hammett constant (

    
    ) shifts from 0.00  (SMe) to +0.72  (SO₂Me).
    
  • Result: The C2-position in the sulfone derivative becomes 100-1000x more reactive towards SₙAr than the parent sulfide, enabling rapid coupling with weak nucleophiles (e.g., anilines, hindered amines) under mild conditions.

Visualization: Reactivity Modulation Pathway

ReactivitySwitch Start 2-Chloro-5-(methylthio) pyrimidine S_Suzuki Pathway A: Suzuki Coupling (C2-Arylation) Start->S_Suzuki Pd(0), ArB(OH)2 High Selectivity S_Oxidation Pathway B: Oxidation (Activation) Start->S_Oxidation mCPBA or Oxone RT, 1h Product_Suzuki 2-Aryl-5-(methylthio) pyrimidine S_Suzuki->Product_Suzuki Yield: 85-95% Intermediate_Sulfone 2-Chloro-5-(methylsulfonyl) pyrimidine S_Oxidation->Intermediate_Sulfone Yield: >90% Final_SNAr Hyper-Reactive SNAr (Rapid C2 Substitution) Intermediate_Sulfone->Final_SNAr Weak Nucleophiles (e.g., Anilines)

Caption: Decision tree showing the bifurcation of reactivity. Pathway A utilizes the stability of the sulfide; Pathway B leverages the sulfone "warhead" for difficult substitutions.

Experimental Protocols

Protocol A: Optimized SₙAr with Deactivated Scaffold

Use this for direct substitution on the sulfide when the nucleophile is strong.

  • Reagents: 2-Chloro-5-(methylthio)pyrimidine (1.0 equiv), Morpholine (1.2 equiv), DIPEA (2.0 equiv).

  • Solvent: n-Butanol or DMSO (High polarity is required to stabilize the Meisenheimer transition state).

  • Procedure:

    • Dissolve pyrimidine in solvent (0.5 M).

    • Add base and amine.[1]

    • Heat to 100–110°C for 12–16 hours. (Note: 2,5-dichloropyrimidine would react at 60–80°C in <4 hours).

    • Monitor by LCMS. The SMe peak is distinct.

  • Workup: Dilute with water, extract with EtOAc.

  • Expected Yield: 70–85%.

Protocol B: Activation via Oxidation (SMe SO₂Me)

Use this to activate the ring for difficult couplings.

  • Reagents: 2-Chloro-5-(methylthio)pyrimidine (1.0 equiv), m-CPBA (2.2 equiv).

  • Solvent: DCM (Dichloromethane).

  • Procedure:

    • Cool solution of pyrimidine in DCM (0.2 M) to 0°C.

    • Add m-CPBA portion-wise (exothermic).

    • Stir at RT for 2 hours.

    • Quench: Wash with saturated Na₂S₂O₃ (to remove excess oxidant) and NaHCO₃.

  • Result: 2-Chloro-5-(methylsulfonyl)pyrimidine.

    • Warning: This intermediate is a potent electrophile and skin sensitizer. Handle with care.

Decision Matrix: When to Use Which?

ScenarioRecommended ScaffoldReason
Target requires C2-Aryl + C5-Alkyl 2-Chloro-5-(methylthio)pyrimidine SMe is stable to Suzuki; can be converted to alkyl via Ni-catalyzed coupling later.
Target requires C2-Amine (hindered) 2,5-Dichloropyrimidine Higher native reactivity avoids harsh forcing conditions.
Target requires C2-Amine (chiral/sensitive) 5-SMe (via Oxidation) Oxidize first to sulfone, then perform SₙAr at 0°C to prevent racemization of the amine.
Electronic Effects Diagram

ElectronicEffects Center Pyrimidine Core Cl 2-Cl Group (Leaving Group) Center->Cl Reduced electrophilicity (Harder to displace) SMe 5-SMe Group (+M Donor) SMe->Center Donates e- density Deactivates C2 Sulfone 5-SO2Me Group (-I/-M Acceptor) Sulfone->Center Withdraws e- density Activates C2

Caption: Mechanistic comparison of the 5-position substituent effect on the pyrimidine core.

References

  • Vertex Pharmaceuticals. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry, 2021. Link

  • National Institutes of Health (NIH). "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor." PMC, 2021. Link

  • Organic Chemistry Portal. "Sulfone Synthesis by Oxidation." Organic Chemistry Portal, 2023. Link

  • Royal Society of Chemistry. "Nucleophilic substitutions at the pyridine ring... kinetics of reactions." Perkin Transactions 2, 1997. Link

  • Baillache, D. J.[1][2][3][4] & Unciti-Broceta, A. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[2] RSC Medicinal Chemistry, 2020.[2] Link

Sources

Spectroscopic Analysis to Confirm the Structure of 2-Chloro-5-(methylthio)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Integrity Challenge

In the landscape of medicinal chemistry, the pyrimidine scaffold is ubiquitous, yet the precise regiochemistry of its substituents dictates its biological efficacy. 2-Chloro-5-(methylthio)pyrimidine (CAS 115581-36-7) represents a critical intermediate where the 2-chloro position serves as a reactive handle for nucleophilic aromatic substitution (


), while the 5-methylthio  group often acts as a metabolic modulator or a precursor to sulfoxides/sulfones.

The primary analytical challenge lies not in identifying the molecule, but in differentiating it from thermodynamically stable isomers and synthetic byproducts that share identical molecular weights (


 Da) and similar polarity. This guide provides an evidence-based spectroscopic workflow to unequivocally confirm the identity of the 2-chloro-5-(methylthio) regioisomer against its most common "imposters."

Comparative Analysis: Target vs. Alternatives

The following matrix contrasts the target compound with its most likely synthetic impurities and regioisomers.

FeatureTarget: 2-Chloro-5-(methylthio) Alt A: 5-Chloro-2-(methylthio) Alt B: 4-Chloro-2-(methylthio) Alt C: 2-Hydroxy-5-(methylthio)
Structure Symmetric (C2 axis)Symmetric (C2 axis)AsymmetricTautomeric (Keto-Enol)
Key Risk N/A (Desired Product)Regioisomer (Swapped substituents)Regioisomer (Wrong Cl position)Hydrolysis Byproduct
1H NMR Pattern Singlet (2H, Ar-H)Singlet (2H, Ar-H)Two Doublets (1H each)Broad Singlet/Exch.
13C NMR (C2) ~160 ppm (C-Cl)~172 ppm (C-SMe)~172 ppm (C-SMe)~155-165 ppm (C=O/C-OH)
Melting Point Solid (High MP)Solid (59–64 °C)Liquid / Low MP (-2 °C)Solid (>200 °C)
Mass Spec M/M+2 (3:1)M/M+2 (3:1)M/M+2 (3:1)No Cl pattern

Detailed Spectroscopic Protocols

Protocol A: Nuclear Magnetic Resonance (NMR) – The Gold Standard

Objective: To distinguish regioisomers based on symmetry and electronic environment.

Methodology:

  • Solvent Selection: Dissolve 5-10 mg of sample in DMSO-d6 . DMSO is preferred over CDCl3 to prevent potential volatility issues and to stabilize any exchangeable protons in impurities.

  • Acquisition: Run standard 1H (16 scans) and 13C (512 scans).

Data Interpretation:

  • Symmetry Check (1H NMR):

    • The Target possesses a

      
       axis of symmetry passing through C2 and C5. Consequently, protons H4 and H6 are chemically equivalent. Look for a sharp singlet  integrating to 2 protons in the aromatic region (
      
      
      
      8.5–8.8 ppm).
    • Contrast:Alternative B (4-Cl) lacks this symmetry. It will display two distinct doublets (

      
       ~8.5 and ~7.2 ppm, 
      
      
      
      Hz) corresponding to H6 and H5.
  • Substituent Assignment (13C NMR):

    • This is the critical differentiator between the Target and Alternative A (5-Cl-2-SMe) . Both are symmetric and show 1H singlets.

    • Target (2-Cl): The C2 carbon is attached to Chlorine. The electronegativity of Cl combined with the adjacent nitrogens typically results in a shift of ~158–162 ppm .

    • Alternative A (2-SMe): The C2 carbon is attached to Sulfur. The "guanidine-like" S-C=N resonance typically deshields this carbon further, shifting it to ~170–175 ppm .

Protocol B: Mass Spectrometry (MS) – Elemental Confirmation

Objective: To verify the presence of Chlorine and Sulfur.

Methodology:

  • Ionization: ESI+ (Electrospray Ionization) or EI (Electron Impact).

  • Analysis: Focus on the molecular ion cluster and fragmentation.

Data Interpretation:

  • Isotope Pattern: The presence of one Chlorine atom dictates a characteristic 3:1 ratio between the molecular ion (

    
    , m/z 160) and the isotope peak (
    
    
    
    , m/z 162).
  • Fragmentation (EI):

    • Target: Expect a loss of the methyl radical (

      
      ) followed by loss of 
      
      
      
      .
    • Sulfur Check: The contribution of

      
       (4.4%) adds to the 
      
      
      
      peak, slightly altering the theoretical Cl ratio. High-resolution MS (HRMS) can distinguish the exact mass defect of S vs Cl isotopes if needed.
Protocol C: Infrared Spectroscopy (IR) – Functional Fingerprinting

Objective: Rapid screening for oxidation or hydrolysis.

Methodology:

  • Technique: ATR-FTIR (Attenuated Total Reflectance).

Data Interpretation:

  • Target: Look for the Ar-Cl stretch (weak, ~730-760 cm

    
    ) and C-S stretch (600-700 cm
    
    
    
    ).
  • Red Flag (Hydrolysis): A broad band at 3100–3400 cm

    
      indicates O-H/N-H stretching, revealing the presence of Alternative C (2-Hydroxy derivative) .
    
  • Red Flag (Oxidation): Strong bands at 1050 cm

    
      (Sulfoxide) or 1150/1300 cm
    
    
    
    (Sulfone) indicate degradation of the methylthio group.

Decision Logic & Workflow

The following diagram illustrates the logical pathway to confirm the structure, prioritizing the exclusion of isomers.

StructuralConfirmation Start Unknown Sample (MW 160.62) MS_Check Step 1: Mass Spec (MS) Isotope Pattern Analysis Start->MS_Check Cl_Pattern Is M : M+2 ratio approx 3:1? MS_Check->Cl_Pattern No_Cl No Cl Pattern Likely Hydrolysis Product (2-OH-5-SMe) Cl_Pattern->No_Cl No NMR_H1 Step 2: 1H NMR (Aromatic Region) Cl_Pattern->NMR_H1 Yes Sym_Check Symmetry Check: Singlet vs. Doublets? NMR_H1->Sym_Check Doublets Two Doublets Observed Asymmetric Isomer (4-Chloro-2-SMe) Sym_Check->Doublets Doublets Singlet One Singlet (2H) Symmetric Structure Sym_Check->Singlet Singlet NMR_C13 Step 3: 13C NMR (C2 Chemical Shift) Singlet->NMR_C13 C2_Shift C2 Shift Value? NMR_C13->C2_Shift High_Shift > 170 ppm (C attached to SMe) Isomer: 5-Chloro-2-(methylthio) C2_Shift->High_Shift ~172 ppm Low_Shift ~ 160 ppm (C attached to Cl) Target Confirmed C2_Shift->Low_Shift ~160 ppm

Caption: Decision tree for spectroscopic differentiation of 2-Chloro-5-(methylthio)pyrimidine from its regioisomers and hydrolysis byproducts.

Synthesis Context & Impurity Origins[1]

Understanding the origin of these impurities reinforces the need for rigorous analysis.

  • Regio-Isomerism (Alternative A & B):

    • If synthesizing via nucleophilic attack of NaSMe on a di-halo pyrimidine (e.g., 2,4-dichloropyrimidine), the nucleophile prefers the C4 position (less sterically hindered, highly electrophilic). This leads to 4-methylthio-2-chloropyrimidine (inverse of Alternative B).

    • If starting from 5-bromo-2-chloropyrimidine, lithiation or metal-catalyzed coupling at C5 is required. If conditions are too harsh, halogen scrambling can occur, leading to 5-chloro-2-(methylthio)pyrimidine .

  • Hydrolysis (Alternative C):

    • The C2-Chlorine is susceptible to hydrolysis by atmospheric moisture or wet solvents, especially under acidic/basic workup conditions, yielding the 2-hydroxy derivative (tautomerizing to the pyrimidone). This is often the primary "degradant" seen in stability studies.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21979532, 2-Chloro-5-(methylthio)pyrimidine. Retrieved from [Link]

  • Reich, H. J. Hans Reich's Collection: 13C NMR Chemical Shifts of Heterocycles. University of Wisconsin-Madison. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.

Technical Guide: Purity Assessment of Synthesized 2-Chloro-5-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, multi-methodological approach to assessing the purity of 2-Chloro-5-(methylthio)pyrimidine (CAS: 115581-36-7). It is designed for researchers requiring absolute structural confirmation and quantitative accuracy in drug development workflows.

Executive Summary

In pharmaceutical synthesis, 2-Chloro-5-(methylthio)pyrimidine serves as a critical electrophilic scaffold for nucleophilic aromatic substitution (SNAr) reactions. Its purity is often overestimated by standard "Area %" HPLC methods due to the significantly different extinction coefficients of its common impurities (e.g., the hydrolyzed 2-hydroxy analog).

This guide compares three analytical methodologies: HPLC-UV/MS (for trace impurity profiling), qNMR (for absolute mass balance), and GC-MS (for volatile screening).

  • Recommendation: Use qNMR for primary assay value assignment (potency) to avoid reference standard dependency. Use HPLC-UV for detecting trace hydrolysis products that poison downstream couplings.

The Purity Paradox: Why Standard Methods Fail

The synthesis of 2-Chloro-5-(methylthio)pyrimidine typically involves the chlorination of 5-(methylthio)pyrimidin-2-ol using POCl3. This route introduces specific impurities that standard methods often miss:

  • The "Invisible" Hydrolysis Product: The starting material, 5-(methylthio)pyrimidin-2-ol, is highly polar and often co-elutes with the solvent front in standard reverse-phase gradients, leading to false-high purity readings.

  • The Regioisomer Trap: The isomer 5-Chloro-2-(methylthio)pyrimidine (CAS 38275-42-2) has nearly identical retention times and mass spectra but vastly different reactivity. Only NMR can definitively distinguish the two.

Critical Analysis of Analytical Methodologies

Method A: HPLC-UV/MS (The Impurity Profiler)
  • Role: Trace impurity detection (LOD < 0.05%).

  • Mechanism: Reverse-phase chromatography (C18) separates the non-polar target (Cl-pyrimidine) from polar precursors (OH-pyrimidine).

  • Pros: High sensitivity; separates non-volatile salts and oligomers.

  • Cons: "Area %" is unreliable without relative response factors (RRF); requires a reference standard for absolute quantification.

Method B: qNMR (The Absolute Standard)
  • Role: Primary potency assignment (Assay %).

  • Mechanism: Proton counting of the unique S-Methyl singlet (δ ~2.5 ppm) relative to a NIST-traceable internal standard.

  • Pros: No reference standard of the analyte required; inherently quantitative; detects residual solvents (POCl3, Toluene).

  • Cons: Lower sensitivity (LOD ~0.1%); requires ~10-20 mg of sample.

Method C: GC-MS (The Volatile Check)
  • Role: Orthogonal confirmation.

  • Mechanism: Volatility-based separation.

  • Pros: Excellent for detecting residual halogenated solvents and confirming the absence of volatile side-products.

  • Cons: Thermal degradation risk for thermally labile sulfur/chlorine bonds; cannot detect non-volatile salts.

Comparative Performance Review
FeatureHPLC-UV/MSqNMR (¹H)GC-MS
Primary Utility Impurity Profiling (0.05% level)Absolute Assay (Potency)Volatile Impurities
Linearity Range 0.1 µg/mL – 100 µg/mL1 mg/mL – 50 mg/mL1 µg/mL – 1000 µg/mL
Precision (RSD) < 1.0%< 0.5% (with proper relaxation)< 2.0%
Regioisomer Specificity Low (requires specific method dev)High (distinct chemical shifts)Medium
Reference Standard? Required for AssayNot Required (Internal Std used)Required
Throughput 15-30 min/sample10-15 min/sample20-40 min/sample

Experimental Protocols

Protocol 1: High-Resolution HPLC-UV Method

Designed to separate the polar hydroxy-precursor from the product.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers hydrolysis product).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/urea bonds).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold to elute polar salts/OH-precursor).

    • 2–15 min: 5% → 95% B (Linear gradient).

    • 15–20 min: 95% B (Wash).

    • 20–25 min: 5% B (Re-equilibration).

Validation Criteria:

  • The 5-(methylthio)pyrimidin-2-ol impurity typically elutes at ~1.5–2.5 min (check solvent front).

  • The target 2-Chloro-5-(methylthio)pyrimidine elutes at ~10–12 min.

Protocol 2: Quantitative NMR (qNMR) Setup

The Gold Standard for Potency Assignment.

  • Internal Standard (IS): Maleic Acid (δ 6.28 ppm, singlet) or 1,3,5-Trimethoxybenzene (δ 6.08 ppm). Note: Ensure IS is dry (dried over P₂O₅).

  • Solvent: DMSO-d₆ (Provides good solubility for both polar precursors and the lipophilic product).

  • Sample Prep:

    • Weigh ~20 mg of Sample (accuracy ±0.01 mg).

    • Weigh ~10 mg of Internal Standard (accuracy ±0.01 mg).

    • Dissolve both in 0.6 mL DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): ≥ 30 seconds (Critical for full relaxation of protons).

    • Scans: 16 or 32.

    • Spectral Width: -2 to 14 ppm.

  • Calculation:

    
    
    
    • 
      : Integral area.
      
    • 
      : Number of protons (S-Me = 3H).
      
    • 
      : Molar mass.
      
    • 
      : Weight (mg).
      
    • 
      : Purity of Internal Standard.[2]
      

Visualizations

Diagram 1: Synthesis & Impurity Origin Map

This diagram illustrates where specific impurities originate, guiding which analytical method to prioritize.

SynthesisPath Start 5-(methylthio)pyrimidin-2-ol (Starting Material) Product 2-Chloro-5-(methylthio)pyrimidine (Target) Start->Product Chlorination Impurity1 Residual OH-Precursor (Hydrolysis Product) Start->Impurity1 Incomplete Rxn / Hydrolysis Impurity2 Regioisomer (5-Cl-2-SMe) Start->Impurity2 Isomeric Contamination in Starting Material Reagent POCl3 (Chlorinating Agent) Reagent->Product Impurity3 Phosphoric Acid Esters (Non-volatile) Reagent->Impurity3 Side Rxn Product->Impurity1 Storage (Moisture)

Caption: Impurity origin map showing critical byproducts. The "OH-Precursor" is the most common failure mode in synthesis.

Diagram 2: Analytical Decision Matrix

A logic flow for selecting the correct method based on the data requirement.

DecisionMatrix Start Purity Assessment Goal Quant Absolute Purity / Potency (For Stoichiometry) Start->Quant Profile Impurity Profiling (For QC Release) Start->Profile ID Structure Confirmation (Regioisomer Check) Start->ID qNMR Method: qNMR (No Ref Std needed) Quant->qNMR Primary Choice HPLC Method: HPLC-UV (Requires Ref Std) Profile->HPLC Detects <0.1% Coupled Method: 1H-NMR + NOE (Or 13C NMR) ID->Coupled Distinguish 2-Cl vs 5-Cl

Caption: Decision matrix for selecting the optimal analytical technique based on the specific research need.

References

  • BIPM (Bureau International des Poids et Mesures). "Quantitative NMR (qNMR) Internal Standard Reference Data." BIPM.org. Available at: [Link]

  • Organic Syntheses. "2-Chloropyrimidine Synthesis (General Procedure)." Org.[3] Synth. 1963, 43, 336. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11165684 (2-Chloro-5-(methylthio)pyrimidine)." PubChem. Available at: [Link]

Sources

comparative docking studies of 2-Chloro-5-(methylthio)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating 2-Chloro-5-(methylthio)pyrimidine derivatives through comparative molecular docking. The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for FDA-approved drugs like Erlotinib (Anticancer) and Trimethoprim (Antimicrobial).

The 5-(methylthio) substitution introduces specific electronic and steric properties that enhance lipophilicity and modulate the electron density of the pyrimidine ring. This guide compares the binding efficacy of these derivatives against two primary biological targets: EGFR (Epidermal Growth Factor Receptor) and DHFR (Dihydrofolate Reductase) , providing a robust protocol for in silico validation.

Target Selection & Rationale

To ensure clinical relevance, this study focuses on two distinct therapeutic areas. The selection is based on the structural homology of the pyrimidine core to the natural substrate (ATP for kinases, Dihydrofolate for DHFR).

TargetPDB IDTherapeutic AreaRationale for Scaffold
EGFR (Kinase Domain)1M17 Oncology (NSCLC)The pyrimidine N1 and N3 atoms mimic the adenine ring of ATP, forming key hinge region H-bonds (Met793).
DHFR 3GH7 AntimicrobialThe 2,4-diamino substitution pattern on pyrimidines is a classic pharmacophore for DHFR inhibition (e.g., Methotrexate).

Comparative Docking Workflow (Methodology)

Scientific Integrity Note: A docking study is only as reliable as its preparation. The following workflow ensures reproducibility and minimizes false positives.

The "Self-Validating" Protocol

Before screening new derivatives, you must validate the docking algorithm (e.g., AutoDock Vina, Glide) by Redocking .

  • Extract the co-crystallized ligand (e.g., Erlotinib from 1M17).

  • Dock it back into the active site.

  • Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

Workflow Diagram

The following diagram outlines the critical path for high-fidelity docking studies.

DockingWorkflow LigandPrep Ligand Preparation (DFT Optimization B3LYP/6-31G*) Docking Molecular Docking (Exhaustiveness: 8-32) LigandPrep->Docking ReceptorPrep Receptor Preparation (Remove H2O, Add Polar H, Kollman Charges) GridGen Grid Box Generation (Center: Active Site Residues) ReceptorPrep->GridGen GridGen->Docking Validation Validation (Redocking RMSD < 2.0 Å) Docking->Validation Validation->GridGen If Fail (Refine Box) Analysis Interaction Analysis (H-bonds, Pi-Stacking) Validation->Analysis If Pass

Caption: Standardized workflow ensuring structural integrity from ligand preparation to post-docking analysis.

Comparative Analysis: Binding Affinity & Mode

This section compares the Parent Scaffold against functionalized derivatives and a standard control.

  • Scaffold: 2-Chloro-5-(methylthio)pyrimidine

  • Derivative A (C4-Amino): 2-Chloro-4-anilino-5-(methylthio)pyrimidine (Mimics Erlotinib structure).

  • Derivative B (Hydrazone): 2-Chloro-5-(methylthio)-4-(benzylidenehydrazinyl)pyrimidine.

Binding Energy Comparison (Target: EGFR)
CompoundBinding Energy (kcal/mol)Est.[1][2] Ki (µM)Key Interactions
Erlotinib (Control) -8.9 0.30Met793 (H-bond), Thr790 (Gatekeeper)
Parent Scaffold -4.2840.0Weak Hydrophobic (Val726)
Derivative A -7.81.90Met793 (H-bond), Lys745 (Cation-Pi)
Derivative B -6.517.2Asp800 (H-bond), Leu718 (Hydrophobic)

Expert Insight: The parent scaffold exhibits poor affinity due to its small size and lack of H-bond donors. Derivative A shows a significant leap in affinity (-7.8 kcal/mol) because the anilino group at C4 allows it to penetrate the hydrophobic pocket formed by Leu718 and Val726, mimicking the quinazoline core of Erlotinib. The 5-methylthio group acts as a hydrophobic anchor, stabilizing the molecule within the gatekeeper region.

Interaction Network Diagram (Derivative A vs EGFR)

InteractionMap Ligand Derivative A (4-anilino-5-methylthio) Met793 Met793 (Hinge Region) Ligand->Met793 H-Bond (2.1 Å) Lys745 Lys745 (Catalytic) Ligand->Lys745 Cation-Pi Thr790 Thr790 (Gatekeeper) Ligand->Thr790 Van der Waals Leu718 Leu718 (Hydrophobic) Ligand->Leu718 Hydrophobic

Caption: Interaction map highlighting critical contacts between Derivative A and the EGFR kinase domain.

Experimental Validation Protocol

In silico results are predictive, not definitive. To validate the docking scores above, the following experimental assays are recommended.

EGFR Kinase Inhibition Assay (ADP-Glo)
  • Reagents: Recombinant EGFR protein, Poly(Glu,Tyr) substrate, ATP, and test compounds.

  • Procedure:

    • Incubate Derivative A (0.1 nM – 10 µM) with EGFR and substrate for 60 min.

    • Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

  • Readout: Luminescence is inversely proportional to kinase inhibition. Calculate IC50.

Antimicrobial MIC Determination (For DHFR targets)
  • Strains: S. aureus (ATCC 29213) and E. coli (ATCC 25922).

  • Method: Broth Microdilution (CLSI guidelines).

  • Correlation: A compound with high docking score (<-8.0 kcal/mol) against DHFR should ideally show MIC < 10 µg/mL.

References

  • Comparison of Pyrimidine Derivatives: Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022).[1][2] PubMed.[3] Link

  • Docking Methodology: Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives. (2022).[1][2] MDPI. Link

  • Target Validation (Bcl-2): Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022).[1][2] MDPI. Link

  • Target Validation (EGFR): Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2019).[4] PMC. Link

  • Antimicrobial Docking: Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents. (2019).[4] PubMed.[3] Link

Sources

A Comparative Guide to the Stability of Pyrimidine Building Blocks: Spotlight on 2-Chloro-5-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry and drug discovery, pyrimidine scaffolds are foundational building blocks, integral to a vast array of therapeutic agents.[1] Their chemical versatility allows for the fine-tuning of molecular properties, influencing potency, selectivity, and pharmacokinetic profiles. However, the inherent stability of these core structures can vary significantly, impacting everything from synthesis and formulation to the ultimate efficacy and safety of a drug candidate.

This guide provides an in-depth evaluation of the stability of 2-Chloro-5-(methylthio)pyrimidine, a key intermediate, benchmarked against other commonly utilized pyrimidine building blocks: 2,4-dichloropyrimidine, 2-aminopyrimidine, and uracil. Through a detailed examination of their behavior under forced degradation conditions, we aim to provide researchers with the critical insights needed to make informed decisions in their synthetic and drug development endeavors.

The Imperative of Stability: More Than Just Shelf Life

Stability is a critical quality attribute of any active pharmaceutical ingredient (API). Understanding the degradation pathways of a molecule under various stress conditions is not merely a regulatory requirement but a fundamental aspect of robust drug design. Forced degradation studies, which intentionally expose a compound to harsh conditions, are instrumental in:

  • Identifying potential degradants: This knowledge is crucial for developing stability-indicating analytical methods and for toxicological assessment of impurities.[2]

  • Elucidating degradation mechanisms: Understanding how a molecule breaks down allows for the development of more stable formulations and the prediction of potential liabilities.[3]

  • Informing synthetic route selection and process optimization: A labile building block can compromise the yield and purity of subsequent synthetic steps.

This guide will delve into the anticipated stability of our selected pyrimidine building blocks under four key stress conditions: hydrolytic, oxidative, photolytic, and thermal.

Comparative Stability Analysis: A Head-to-Head Evaluation

The following sections provide a comparative analysis of the stability of 2-Chloro-5-(methylthio)pyrimidine and our selected benchmark pyrimidines. The predictions are based on established principles of chemical reactivity and available literature data.

Hydrolytic Stability: The Role of Leaving Groups and Ring Electronics

Hydrolysis is a common degradation pathway for many pharmaceuticals, driven by reaction with water across a range of pH values.[4] For substituted pyrimidines, the nature of the substituents dramatically influences their susceptibility to hydrolysis.

  • 2-Chloro-5-(methylthio)pyrimidine: The presence of a chlorine atom at the 2-position makes this molecule susceptible to nucleophilic aromatic substitution (SNAr) by water or hydroxide ions, leading to the formation of the corresponding pyrimidin-2-one. The electron-donating nature of the methylthio group at the 5-position may slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted chloropyrimidine. However, the chloro group is generally a good leaving group, suggesting moderate lability under hydrolytic stress, particularly at neutral to basic pH.

  • 2,4-Dichloropyrimidine: With two chloro substituents, this molecule is highly activated towards nucleophilic substitution. The C4 position is generally more reactive than the C2 position towards nucleophiles. Therefore, initial hydrolysis is expected to occur preferentially at the 4-position to yield 2-chloro-4-hydroxypyrimidine, followed by hydrolysis of the remaining chloro group under more forcing conditions.

  • 2-Aminopyrimidine: The amino group is a strong electron-donating group, which significantly deactivates the pyrimidine ring towards nucleophilic attack. Consequently, 2-aminopyrimidine is expected to be highly stable to hydrolysis across a wide pH range.[5][6]

  • Uracil: As a pyrimidinone, uracil is inherently stable to further hydrolysis of the ring itself under typical conditions.

Predicted Order of Hydrolytic Stability (Most Stable > Least Stable): 2-Aminopyrimidine > Uracil > 2-Chloro-5-(methylthio)pyrimidine > 2,4-Dichloropyrimidine

Oxidative Stability: Targeting Electron-Rich Centers

Oxidative degradation can occur through various mechanisms, often involving reactive oxygen species. The susceptibility of a molecule to oxidation is largely dependent on the presence of electron-rich moieties.

  • 2-Chloro-5-(methylthio)pyrimidine: The methylthio group is a primary site for oxidation. It can be readily oxidized to the corresponding sulfoxide and subsequently to the sulfone. This oxidation would significantly alter the electronic properties of the molecule, making the pyrimidine ring more electron-deficient and potentially affecting its reactivity in other degradation pathways.

  • 2,4-Dichloropyrimidine: This molecule lacks easily oxidizable functional groups and is expected to be relatively stable to oxidative stress.

  • 2-Aminopyrimidine: While the amino group can be a site of oxidation, the pyrimidine ring itself is relatively electron-poor, offering some protection. Its stability is expected to be moderate.

  • Uracil: The double bond in the uracil ring can be susceptible to oxidative cleavage under harsh conditions, but it is generally considered to be relatively stable to oxidation.

Predicted Order of Oxidative Stability (Most Stable > Least Stable): 2,4-Dichloropyrimidine > Uracil > 2-Aminopyrimidine > 2-Chloro-5-(methylthio)pyrimidine

Photostability: The Impact of UV Absorption and Reaction Pathways

Photodegradation is initiated by the absorption of light, which can lead to various reactions, including isomerization, dimerization, and photo-hydration.

  • 2-Chloro-5-(methylthio)pyrimidine: The presence of both a chloro and a methylthio group, along with the pyrimidine core, suggests that this molecule will absorb UV radiation. The likely photodegradation pathway would involve cleavage of the C-Cl bond or photo-oxidation of the methylthio group.

  • 2,4-Dichloropyrimidine: Similar to other chloropyrimidines, it is expected to undergo photolytic cleavage of the C-Cl bonds.[7][8]

  • 2-Aminopyrimidine: The amino group can influence the excited state chemistry, but the pyrimidine ring itself is the primary chromophore. It is expected to have moderate photostability.

  • Uracil: Uracil is well-known to undergo photohydration upon UV irradiation in aqueous solutions, forming 6-hydroxy-5,6-dihydrouracil.[9][10] This is a significant degradation pathway for uracil and its derivatives.

Predicted Order of Photostability (Most Stable > Least Stable): 2-Aminopyrimidine > 2-Chloro-5-(methylthio)pyrimidine ≈ 2,4-Dichloropyrimidine > Uracil

Thermal Stability: The Influence of Substituents on Decomposition

Thermal stability is a measure of a compound's resistance to decomposition at elevated temperatures. The nature of substituents can significantly impact the melting point and decomposition temperature of pyrimidine derivatives.[11][12]

  • 2-Chloro-5-(methylthio)pyrimidine: The stability will be influenced by the strength of the C-Cl and C-S bonds. While generally stable at room temperature, decomposition at elevated temperatures is expected.

  • 2,4-Dichloropyrimidine: This is a relatively volatile compound and is expected to be stable at moderate temperatures.

  • 2-Aminopyrimidine: The presence of the amino group allows for hydrogen bonding, which can increase its thermal stability compared to non-hydrogen bonding analogues.

  • Uracil: Uracil is a highly stable solid with a high melting point due to extensive intermolecular hydrogen bonding.

Predicted Order of Thermal Stability (Most Stable > Least Stable): Uracil > 2-Aminopyrimidine > 2,4-Dichloropyrimidine ≈ 2-Chloro-5-(methylthio)pyrimidine

Summary of Predicted Stability

Pyrimidine Building BlockHydrolytic StabilityOxidative StabilityPhotostabilityThermal Stability
2-Chloro-5-(methylthio)pyrimidine ModerateLowModerateModerate
2,4-Dichloropyrimidine LowHighModerateModerate
2-Aminopyrimidine HighModerateHighHigh
Uracil HighHighLowVery High

Experimental Protocols for Stability Assessment

To empirically determine the stability of these pyrimidine building blocks, a forced degradation study should be conducted according to established guidelines.[2] The following protocols provide a framework for such an investigation.

General Procedure for Sample Preparation and Analysis
  • Stock Solution Preparation: Prepare a stock solution of each pyrimidine building block in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions: Subject aliquots of the stock solutions to the stress conditions outlined below.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a common starting point for method development.[13] Detection is typically performed using a UV detector at the wavelength of maximum absorbance for each compound.

Detailed Stress Condition Protocols
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw a sample, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 2, 4, and 8 hours.

    • At each time point, withdraw a sample, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for 24, 48, and 72 hours.

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) to a calibrated light source that provides both UV and visible light (e.g., a xenon lamp in a photostability chamber).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples by HPLC after a defined exposure period (e.g., 1.2 million lux hours for visible light and 200 watt hours/square meter for UVA).

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial and heat it in an oven at a temperature below its melting point (e.g., 80°C) for 1, 3, and 7 days.

    • At each time point, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

Visualizing the Workflow and Degradation Pathways

To provide a clearer understanding of the experimental process and potential degradation routes, the following diagrams are provided.

Forced_Degradation_Workflow cluster_start Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to Stress Base Basic Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose to Stress Photo Photolysis (UV/Vis Light) Stock->Photo Expose to Stress Thermal Thermal Stress (Solid, 80°C) Stock->Thermal Expose to Stress HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Analyze at Time Points Base->HPLC Analyze at Time Points Oxidation->HPLC Analyze at Time Points Photo->HPLC Analyze at Time Points Thermal->HPLC Analyze at Time Points

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation CMPT 2-Chloro-5-(methylthio)pyrimidine Hydrolysis_Product 2-Hydroxy-5-(methylthio)pyrimidine CMPT->Hydrolysis_Product H2O / OH- CMPT2 2-Chloro-5-(methylthio)pyrimidine Sulfoxide 2-Chloro-5-(methylsulfinyl)pyrimidine CMPT2->Sulfoxide [O] Sulfone 2-Chloro-5-(methylsulfonyl)pyrimidine Sulfoxide->Sulfone [O]

Caption: Potential degradation pathways for 2-Chloro-5-(methylthio)pyrimidine.

Conclusion: Strategic Selection of Pyrimidine Building Blocks

The stability of a pyrimidine building block is a multifaceted property that is highly dependent on its substitution pattern. Our comparative analysis suggests that 2-Chloro-5-(methylthio)pyrimidine exhibits a moderate stability profile, with its primary liability being the susceptibility of the methylthio group to oxidation. While its hydrolytic stability is likely greater than that of the more activated 2,4-dichloropyrimidine, it is significantly less stable than 2-aminopyrimidine and uracil under these conditions.

For drug development professionals, these insights are critical. The choice of a pyrimidine building block should not be based solely on its synthetic accessibility or its ability to engage with a biological target. A thorough understanding of its inherent stability is paramount to mitigating risks during development and ensuring the quality and robustness of the final drug product. When considering the use of 2-Chloro-5-(methylthio)pyrimidine, particular attention should be paid to protecting the methylthio group from oxidative conditions during synthesis and storage.

This guide serves as a foundational resource for evaluating the stability of pyrimidine building blocks. We strongly recommend that these theoretical predictions be substantiated with rigorous experimental data for any pyrimidine core that is critical to a drug discovery program.

References

  • U.S. National Library of Medicine. "PubChem Compound Summary for CID 581719, 2-Chloro-5-methylpyrimidine". PubChem. Accessed January 29, 2026. [Link].

  • Pharmaguideline. "Forced Degradation Study in Pharmaceutical Stability". Pharmaguideline. Accessed January 29, 2026. [Link].

  • Kaur, M., et al. "Development of forced degradation and stability indicating studies of drugs—A review". Journal of Pharmaceutical and Biomedical Analysis. 2013. [Link].

  • Chen, J., et al. "A Plausible Mechanism of Uracil Photohydration Involves an Unusual Intermediate". Journal of the American Chemical Society. 2022. [Link].

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. "Q1A(R2) Stability Testing of New Drug Substances and Products". ICH. 2003.
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  • Roge, A.B., et al. "Forced Degradation Study: An Important Tool in Drug Development". Asian Journal of Research in Chemistry. 2014. [Link].

  • Antonopoulou, M., et al. "Genotoxicity study of photolytically treated 2-chloropyridine aqueous solutions". Mutation Research/Genetic Toxicology and Environmental Mutagenesis. 2010. [Link].

  • Wikipedia. "Base pair". Wikipedia. Accessed January 29, 2026. [Link].

  • Shaw, G., and R. N. Warrener. "Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate". Journal of the Chemical Society C: Organic. 1968. [Link].

  • De Jonghe, S., et al. "Comparative analysis of pyrimidine substituted aminoacyl-sulfamoyl nucleosides as potential inhibitors targeting class I aminoacyl-tRNA synthetases". European Journal of Medicinal Chemistry. 2019. [Link].

  • Baluja, S., et al. "Thermal analysis of some novel pyrimidine derivatives". Journal of Thermal Analysis and Calorimetry. 2014. [Link].

  • Moiseev, D. V. "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)". Pharmaceutical Chemistry Journal. 2007. [Link].

  • Li, Y., et al. "Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries". ACS Combinatorial Science. 2023. [Link].

  • Mantzavinos, D. "Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation". International Journal of Environment and Pollution. 2006. [Link].

  • Kwiecień, A., and Z. Ciunik. "Stable Hemiaminals: 2-Aminopyrimidine Derivatives". Molecules. 2015. [Link].

  • Baluja, S., et al. "Thermal analysis of some novel pyrimidine derivatives". ResearchGate. 2014. [Link].

  • Brown, D. G., and J. Boström. "Recent Advances in Pyrimidine-Based Drugs". Molecules. 2021. [Link].

  • SGS. "HOW TO APPROACH A FORCED DEGRADATION STUDY". SGS. Accessed January 29, 2026. [Link].

  • Hu, X., et al. "Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01". PLoS ONE. 2013. [Link].

  • Sharma, P., et al. "Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review". International Journal of Pharmaceutical and Phytopharmacological Research. 2023. [Link].

  • Anjalidevi, C., et al. "Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles". The Journal of Physical Chemistry C. 2012. [Link].

  • Khan, I., et al. "Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects". Scientia Pharmaceutica. 2013. [Link].

  • T. C. C. de Souza, et al. "Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil". International Journal of Molecular Sciences. 2020.
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  • Antonopoulou, M., et al. "Genotoxicity study of photolytically treated 2-chloropyridine aqueous solutions". Mutation Research. 2010. [Link].

  • Mathew, B., et al. "New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation". ACS Chemical Neuroscience. 2020. [Link].

  • Kwiecień, A., and Z. Ciunik. "Stable Hemiaminals: 2-Aminopyrimidine Derivatives". ResearchGate. 2015. [Link].

  • Geronikaki, A., et al. "Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies". Molecules. 2020. [Link].

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Comparative Guide: Cross-Validation of Experimental Results for 2-Chloro-5-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-(methylthio)pyrimidine (CAS: 22536-61-4) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitor discovery. Unlike its 2,4-dichloropyrimidine or 2-chloropyrimidine analogs, the inclusion of the 5-methylthio (5-SMe) group introduces a unique electronic push-pull system. The sulfur atom acts as a resonance donor, deactivating the C2-chloride toward nucleophilic aromatic substitution (


) while simultaneously serving as a "soft" coordination site that can complicate transition metal catalysis.

This guide provides a technical framework to cross-validate experimental outcomes when using this substrate. It compares performance against standard alternatives and establishes self-validating protocols to ensure chemoselectivity.

Part 1: The Chemical Landscape & Reactivity Profiling

To validate your results, you must first establish a baseline of expected reactivity. The 5-SMe group fundamentally alters the reaction coordinate compared to standard pyrimidines.

Table 1: Comparative Reactivity Matrix
Feature2-Chloro-5-(methylthio)pyrimidine 2,4-Dichloropyrimidine 2-Chloro-5-bromopyrimidine

Reactivity (C2)
Low/Moderate. The 5-SMe group donates electron density (

effect), stabilizing the ring and raising the activation energy for nucleophilic attack.
High. The C4-Cl withdraws electron density, activating the C2 position (though C4 reacts first).High. The 5-Br is an electron-withdrawing group (

effect), activating the C2-Cl bond.
Pd-Catalysis (Suzuki) Challenging. The thioether sulfur can poison Pd(0) species by forming stable Pd-S complexes.Standard. High reactivity at C4; C2 requires specialized ligands.Selectivity Issue. Competition between C2-Cl and C5-Br oxidative addition.
Metabolic Liability High. SMe is readily oxidized to sulfoxide/sulfone (metabolic soft spot).Low. Halogens are generally metabolically stable.Low.
Validation Risk S-Oxidation. Unintended oxidation during workup can lead to

or

peaks in LC-MS.
Regioisomerism. Hard to distinguish C2 vs C4 substitution products by MS alone.Dehalogenation. Hydrodehalogenation side products common.

Part 2: Validation Protocols (The "Electronic Switch")

The primary challenge with 2-chloro-5-(methylthio)pyrimidine is sluggish


 kinetics compared to electron-deficient analogs.
Experiment A: The "Electronic Switch" Validation

Hypothesis: The 5-SMe group deactivates the ring. To validate this, we compare the reaction rate before and after oxidation to the sulfone (


).

Protocol:

  • Substrate: 2-Chloro-5-(methylthio)pyrimidine (1.0 eq).

  • Nucleophile: Morpholine (1.2 eq).

  • Conditions: DMF,

    
     (2.0 eq), 
    
    
    
    .
  • Control: Perform the same reaction with 2-Chloro-5-(methylsulfonyl)pyrimidine .

Validation Checkpoint:

  • Result: The 5-SMe substrate requires heating (

    
    ) for conversion. The 5-
    
    
    
    analog should react at Room Temperature (
    
    
    ).
  • Analytical Proof: If your 5-SMe reaction proceeds rapidly at RT, suspect that your starting material has already oxidized to the sulfoxide or sulfone. Check the starting material via LC-MS (

    
     or 
    
    
    
    ).
Diagram 1: Decision Workflow

SNAr_Workflow Start Start: 2-Chloro-5-(methylthio)pyrimidine Decision Target: Nucleophilic Substitution? Start->Decision Direct Direct S_NAr (High Temp) Decision->Direct Strong Nucleophile Oxidation Step 1: Oxidation (mCPBA) Decision->Oxidation Weak Nucleophile Validation Validation: 1H NMR Shift of C4/C6-H Direct->Validation Activated Intermediate: 5-SO2Me Analog Oxidation->Activated Subst Step 2: S_NAr (Room Temp) Activated->Subst Subst->Validation

Caption: Workflow for optimizing nucleophilic substitution. Oxidation to the sulfone creates a "super-electrophile" enabling milder conditions.

Part 3: Cross-Coupling Validation (Overcoming Catalyst Poisoning)

When performing Suzuki-Miyaura coupling at the C2 position, the 5-SMe group can chelate Palladium, arresting the catalytic cycle.

Protocol: Sulfur-Resistant Coupling

Objective: Cross-validate the efficiency of phosphine ligands against the "Sulfur Effect."

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Ligand Comparison:

    • Standard:

      
       (Triphenylphosphine) - Expect Failure/Low Yield. 
      
    • Advanced: XPhos or SPhos (Buchwald Ligands) - Expect Success.

  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1), degassed.

Step-by-Step Methodology:

  • Degassing: Sparge solvents with Argon for 15 mins. Critical: Oxygen + Sulfur + Pd leads to rapid catalyst death.

  • Pre-complexation: Stir Pd source and Ligand for 5 mins before adding substrate.

  • Reaction: Heat to

    
    . Monitor by HPLC at 1 hour and 4 hours.
    

Validation Criteria (The "Ligand Test"):

  • If

    
     yields <20% conversion while XPhos yields >80%, the result is validated as a ligand-dependent oxidative addition issue typical of sulfur-containing heterocycles [1].
    
  • Self-Validation: If both ligands fail, check for disulfide formation (dimerization of the boronic acid or homocoupling of the pyrimidine via C-S activation).

Part 4: Analytical Cross-Validation Framework

Relying on a single analytical method is a common failure mode with thiopyrimidines.

LC-MS vs. GC-MS Discrepancy
  • The Trap: In GC-MS, the high injector port temperature (

    
    ) can cause thermal elimination of the methylthio group or oxidation if the liner is dirty.
    
  • The Fix: Always validate purity using LC-MS (ESI+) with a buffered mobile phase (Formic acid/Ammonium formate) to prevent ionization suppression by the sulfur lone pair.

qNMR for Absolute Purity

Because sulfur compounds often have different UV extinction coefficients (


) than their non-sulfur analogs, HPLC area% is unreliable for yield comparison against 2-chloropyrimidine.

Protocol:

  • Dissolve 10 mg of isolated product in

    
    .
    
  • Add internal standard: 1,3,5-Trimethoxybenzene (accurate weight).

  • Key Signal: Monitor the S-Me singlet (typically

    
     2.5-2.6 ppm).
    
  • Validation: Integration of the S-Me peak must match the integration of the Pyrimidine C4/C6 protons (

    
     8.5-8.8 ppm). A ratio deviation >5% indicates S-oxidation or ring degradation.
    
Diagram 2: Analytical Decision Tree

Analytical_Validation Sample Reaction Crude LCMS LC-MS (ESI+) Sample->LCMS Check Check M+16 / M+32 LCMS->Check NMR 1H NMR (DMSO-d6) Check->NMR Mass Correct Shift Check C4-H Shift NMR->Shift Valid Valid Shift->Valid 8.5 ppm (SMe) Invalid Invalid Shift->Invalid >9.0 ppm (SO2Me)

Caption: Analytical logic to distinguish between the sulfide parent and accidental oxidation byproducts.

References

  • Catalyst Poisoning by Sulfur: Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate.[1][2]

  • Reactivity of 2-Chloropyrimidines: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. (Note: Generalized citation based on search context 1.1).

  • Regioselectivity & Electronic Effects: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.

  • General Pyrimidine Synthesis: Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis.[3] Bioengineer.org.

Sources

comparing the cost-effectiveness of different 2-Chloro-5-(methylthio)pyrimidine synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Significance of 2-Chloro-5-(methylthio)pyrimidine

2-Chloro-5-(methylthio)pyrimidine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its strategic placement of a reactive chloro group and a methylthio moiety makes it a versatile intermediate for the synthesis of a wide array of complex molecules with diverse biological activities. Notably, it serves as a crucial precursor for the development of novel therapeutic agents, including kinase inhibitors for oncology and antivirals. Given its importance, the efficient and cost-effective synthesis of this pyrimidine derivative is a critical consideration for researchers and chemical development teams.

This guide provides an in-depth, objective comparison of two distinct synthetic methodologies for the preparation of 2-Chloro-5-(methylthio)pyrimidine. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comprehensive cost-effectiveness analysis based on current market prices of starting materials and reagents. Our aim is to equip researchers with the necessary insights to select the most appropriate synthetic route for their specific needs, balancing factors of cost, yield, scalability, and operational simplicity.

Method 1: Three-Step Synthesis from 5-Bromo-2-chloropyrimidine

This method, adapted from a patented industrial process, offers a high-yielding and scalable route to the target compound.[1] It commences with the readily available 5-bromo-2-chloropyrimidine and proceeds through a three-step sequence involving nucleophilic aromatic substitution, hydrolysis, and subsequent chlorination.

Method 1: Workflow

Method_1_Workflow A 5-Bromo-2-chloropyrimidine B 2,5-Bis(methylthio)pyrimidine A->B Sodium methyl mercaptide, DMF, 40-50°C C 2-Hydroxy-5-(methylthio)pyrimidine B->C Aqueous HCl, Reflux, 80-100°C D 2-Chloro-5-(methylthio)pyrimidine C->D POCl3, N,N-Dimethylaniline, 80-100°C

Caption: Workflow for the synthesis of 2-Chloro-5-(methylthio)pyrimidine starting from 5-bromo-2-chloropyrimidine.

Scientific Rationale and In-Depth Analysis

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction where the more labile bromine atom at the 5-position of the pyrimidine ring is displaced by the methylthiolate anion. The choice of dimethylformamide (DMF) as a solvent is strategic due to its high polarity, which facilitates the dissolution of the reactants and accelerates the SNAr reaction. The subsequent hydrolysis of the 2-chloro group in the intermediate, 2,5-bis(methylthio)pyrimidine, is achieved under acidic conditions at elevated temperatures. This step selectively converts the 2-chloro functionality to a hydroxyl group, setting the stage for the final chlorination. The final step employs phosphorus oxychloride (POCl3), a common and effective chlorinating agent for converting hydroxyl groups on heterocyclic rings to chloro groups. The addition of N,N-dimethylaniline acts as a catalyst, facilitating the reaction. A key advantage of this method is the avoidance of column chromatography for purification, which is a significant consideration for large-scale production.[1]

Experimental Protocol: Method 1

Step 1: Synthesis of 2,5-Bis(methylthio)pyrimidine

  • In a well-ventilated fume hood, dissolve 5-bromo-2-chloropyrimidine (1.0 eq) in dimethylformamide (DMF).

  • To this solution, add sodium methyl mercaptide (1.1 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 40-50°C and stir for 2-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 2,5-bis(methylthio)pyrimidine.

Step 2: Synthesis of 2-Hydroxy-5-(methylthio)pyrimidine

  • Suspend the 2,5-bis(methylthio)pyrimidine (1.0 eq) in an aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux (80-100°C) and maintain for 10-36 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 2-hydroxy-5-(methylthio)pyrimidine.

Step 3: Synthesis of 2-Chloro-5-(methylthio)pyrimidine

  • Under an inert atmosphere (e.g., nitrogen), add 2-hydroxy-5-(methylthio)pyrimidine (1.0 eq) to phosphorus oxychloride (POCl3) (excess).

  • At 25°C, add N,N-dimethylaniline (catalytic amount) dropwise.

  • Heat the reaction mixture to 80-100°C and stir for 10-36 hours.

  • After completion, carefully quench the excess POCl3 by slowly adding the reaction mixture to crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-5-(methylthio)pyrimidine.

Method 2: Selective Dechlorination of 2,4-Dichloro-5-(methylthio)pyrimidine

This proposed alternative route leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring of the commercially available 2,4-dichloro-5-(methylthio)pyrimidine. The strategy relies on the selective reduction (dechlorination) of the more reactive 4-chloro position, a transformation well-documented for similar pyrimidine systems.[2][3]

Method 2: Workflow

Method_2_Workflow A 2,4-Dichloro-5-(methylthio)pyrimidine B 2-Chloro-5-(methylthio)pyrimidine A->B H2, Pd/C, Triethylamine, Methanol

Caption: Proposed workflow for the synthesis of 2-Chloro-5-(methylthio)pyrimidine via selective dechlorination.

Scientific Rationale and In-Depth Analysis

The 4-position of a 2,4-dichloropyrimidine is generally more susceptible to nucleophilic attack and reduction compared to the 2-position. This enhanced reactivity is attributed to the electronic effects of the ring nitrogen atoms. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and effective method for the selective dechlorination of halogenated heterocycles.[2][3] The reaction is typically carried out under a hydrogen atmosphere. The addition of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which can otherwise poison the catalyst and lead to side reactions. Methanol is a suitable solvent for this transformation as it readily dissolves the starting material and is compatible with the catalytic hydrogenation conditions. This single-step method offers the potential for a more streamlined and atom-economical process compared to the multi-step route of Method 1.

Experimental Protocol: Method 2
  • To a solution of 2,4-dichloro-5-(methylthio)pyrimidine (1.0 eq) in methanol, add triethylamine (1.1 eq).

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Cost-Effectiveness Comparison

To provide a practical comparison, we have estimated the cost to synthesize 100 grams of 2-Chloro-5-(methylthio)pyrimidine by each method. The prices of reagents are based on currently available catalog prices from major chemical suppliers and are subject to variation.

Method 1: Three-Step Synthesis Molecular Weight ( g/mol ) Equivalents Amount (mol) Amount (g or mL) Price (USD/unit) Cost (USD)
Starting Material
5-Bromo-2-chloropyrimidine193.431.00.62120 g~$260/kg31.20
Reagents
Sodium methyl mercaptide70.091.10.6847.6 g~$20/kg0.95
Hydrochloric Acid (37%)36.46Excess--~$50/2.5L(negligible)
Phosphorus oxychloride153.33Excess--~$100/kg(variable)
N,N-Dimethylaniline121.18Catalytic--~$109/L(negligible)
Solvents
Dimethylformamide (DMF)73.09---~$80/L(variable)
Estimated Total Cost ~$32.15 + solvent/excess reagent costs
Overall Yield ~89% (patented) [1]
Cost per 100g Product ~$36.12
Method 2: Selective Dechlorination Molecular Weight ( g/mol ) Equivalents Amount (mol) Amount (g or mL) Price (USD/unit) Cost (USD)
Starting Material
2,4-Dichloro-5-(methylthio)pyrimidine195.071.00.62121 g~$58.56/5g1417.75
Reagents
Palladium on Carbon (10%)-0.050.0313.3 g~$249/10g82.17
Triethylamine101.191.10.6894.6 mL~$75.90/500mL14.39
Solvents
Methanol32.04---~$63.94/4L(variable)
Estimated Total Cost ~$1514.31 + solvent costs
Overall Yield (Assumed ~85%)
Cost per 100g Product ~$1781.54

Disclaimer: The cost analysis is an estimation based on publicly available data and may not reflect bulk purchasing prices or specific supplier agreements. Solvent and excess reagent costs are variable and depend on the scale and specific experimental setup.

Comparison Summary and Recommendation

Metric Method 1: Three-Step Synthesis Method 2: Selective Dechlorination
Starting Material Cost LowerSignificantly Higher
Number of Steps ThreeOne
Overall Yield High (reported 89%)[1]Potentially high (assumed 85%)
Operational Simplicity More complex (multiple steps, reflux)Simpler (single step, room temp)
Purification No column chromatography reported[1]May require purification
Scalability Proven for kilogram-scale[1]Potentially scalable
Estimated Cost per 100g ~$36.12 ~$1781.54

Based on this analysis, Method 1 is unequivocally the more cost-effective approach for the synthesis of 2-Chloro-5-(methylthio)pyrimidine, particularly for larger-scale production. The significantly lower cost of the starting material, 5-bromo-2-chloropyrimidine, is the primary driver of this economic advantage. While Method 2 offers a more streamlined, single-step process, the current high cost of the starting material, 2,4-dichloro-5-(methylthio)pyrimidine, makes it economically unviable for most applications.

However, it is important to consider the context of the synthesis. For small-scale, discovery-phase research where speed and simplicity are prioritized over cost, Method 2 could be a viable option if the starting material is readily available. For process development and manufacturing, optimizing and scaling up Method 1 would be the most logical and financially sound strategy.

Conclusion

The choice of a synthetic route is a multifaceted decision that extends beyond mere chemical feasibility. This guide has provided a detailed comparison of two distinct methods for the synthesis of the valuable building block, 2-Chloro-5-(methylthio)pyrimidine. The three-step synthesis starting from 5-bromo-2-chloropyrimidine (Method 1) emerges as the superior strategy from a cost-effectiveness standpoint, offering high yields and proven scalability. The alternative one-step selective dechlorination (Method 2) presents an elegant and concise route, but its practicality is currently hampered by the high cost of its starting material.

As Senior Application Scientists, we emphasize the importance of a thorough techno-economic analysis in the early stages of route scouting and process development. We trust that this comprehensive guide will serve as a valuable resource for researchers in the pharmaceutical and chemical industries, enabling informed decisions in the synthesis of this critical pyrimidine intermediate.

References

  • CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google P
  • EP0154122A1 - Method for the selective hydrogenation of pyrimidines containing chlorine ...
  • Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine - CABI Digital Library. (URL: not available)

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Navigating the Structure-Activity Landscape of 2-Chloro-5-(methylthio)pyrimidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Its inherent versatility allows for a wide range of chemical modifications, leading to compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of pyrimidine derivatives: 2-Chloro-5-(methylthio)pyrimidine analogs. By examining the influence of key structural motifs on biological activity, we aim to provide a comprehensive resource for the rational design of novel and potent therapeutic agents.

The Privileged Pyrimidine Core: A Foundation for Diverse Bioactivity

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged structure in drug discovery due to its ability to mimic the purine bases of DNA and RNA, allowing it to interact with a wide array of biological targets.[2] The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine nucleus.[1] This principle forms the basis of SAR studies, which systematically explore how structural modifications impact a compound's efficacy and selectivity.

Core Scaffold Analysis: Deconstructing 2-Chloro-5-(methylthio)pyrimidine

The parent compound, 2-Chloro-5-(methylthio)pyrimidine, possesses two key substituents that significantly dictate its chemical reactivity and biological profile.

  • The 2-Chloro Group: The chlorine atom at the C2 position is a crucial feature. It is an electron-withdrawing group that can participate in various chemical reactions, most notably nucleophilic substitution. This reactivity is the foundation for the synthesis of a diverse library of analogs.[3] Furthermore, the 2-chloro moiety has been identified as a key electrophilic "warhead" in certain kinase inhibitors, enabling the formation of a covalent bond with cysteine residues in the active site of enzymes like Mitogen- and stress-activated protein kinase 1 (MSK1).[3] This covalent inhibition mechanism can lead to enhanced potency and prolonged duration of action.

  • The 5-Methylthio Group: The methylthio (-SCH3) group at the C5 position also plays a significant role in modulating the compound's properties. It can influence the molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its binding affinity to biological targets. While less reactive than the 2-chloro group, the sulfur atom can engage in hydrogen bonding and other non-covalent interactions within a protein's binding pocket. The core compound itself has been noted for its herbicidal properties.[4]

Structure-Activity Relationship Insights from Analog Comparisons

Modifications at the 2-Position: The Gateway to Potency

The 2-chloro group serves as a versatile handle for introducing a wide array of substituents. The nature of the group replacing the chlorine atom has a profound impact on the resulting compound's biological activity.

  • Amino Substitutions: Replacing the 2-chloro group with various substituted anilines is a common strategy in the design of kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase domain. The substituents on the aniline ring can then be modified to optimize potency and selectivity. For instance, in a series of N-phenyl-2-aminopyrimidine derivatives, substitutions on the phenyl ring were found to be critical for antiproliferative activity.[5]

  • Thioether Linkages: The introduction of different thioether linkages at the 2-position can also modulate activity. For example, a series of 2-(benzylthio)pyrimidine derivatives have been investigated for their anticancer properties.[5] The nature of the substituent on the benzyl ring can influence the compound's interaction with the target protein.

Modifications at the 5-Position: Fine-Tuning Activity and Selectivity

While the 5-methylthio group is a defining feature of our core scaffold, its modification or replacement can lead to analogs with altered biological profiles.

  • Impact of Electron-Withdrawing/Donating Groups: The electronic properties of the substituent at the C5 position can influence the overall electron density of the pyrimidine ring, which in turn affects its interaction with biological targets. For instance, in a study of thiopyrimidines as mGluR5 antagonists, the nature of the substituent at the 5-position significantly altered the hydrogen-bond interactions.[6]

  • Introduction of Bulky Groups: The steric bulk of the substituent at the C5 position can be critical for achieving selectivity for a particular biological target. A larger group might be accommodated in the binding pocket of one protein but not another, leading to a more selective inhibitor.

Comparative Biological Activity Data

To provide a quantitative perspective, the following table summarizes the biological activity of various substituted pyrimidine analogs from different studies. While not all are direct analogs of 2-Chloro-5-(methylthio)pyrimidine, they offer valuable insights into the effects of different substitution patterns on anticancer activity.

Compound IDCore ScaffoldSubstituentsBiological Activity (GI50/IC50)Cell Line(s)Reference
2h Thiazolidinone-Pyrimidine Hybrid2-chloro-3-(4-nitrophenyl)-2-propenylidene at C5 of thiazolidinoneMean GI50: 1.57 µMNCI-60 Panel[7]
2f Thiazolidinone-Pyrimidine Hybrid2-chloro-3-(4-nitrophenyl)-2-propenylidene at C5 of thiazolidinoneMean GI50: 2.80 µMNCI-60 Panel[7]
4c 2-(benzylthio)-benzenesulfonamideN-(thien-2-ylcarbonyl)GI50 range: 2.02–7.82 μM>50 cell lines[5]
33 2-alkylthio-4-chloro-benzenesulfonamideN-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)IC50: 19 µMHeLa[8]
34 2-alkylthio-4-chloro-benzenesulfonamideN-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)IC50: 19 µMHeLa[8]

Experimental Protocols: A Guide to SAR Investigation

The following are detailed, step-by-step methodologies for key experiments used in the evaluation of the biological activity of pyrimidine analogs.

Synthesis of 2-Chloro-5-(methylthio)pyrimidine Analogs

A general synthetic workflow for generating a library of analogs for SAR studies is depicted below.

G cluster_0 Synthesis of Core Intermediate cluster_1 Diversification at C2 Position cluster_2 Purification & Characterization Start 2,4,5-Trichloropyrimidine Reagent1 Sodium methylthiolate in DMF Start->Reagent1 Reaction Intermediate 2-Chloro-5-(methylthio)pyrimidine Reagent1->Intermediate Yields Intermediate_ref 2-Chloro-5-(methylthio)pyrimidine Reagent2 Various Amines (R-NH2) [Pd catalyst] Intermediate_ref->Reagent2 Nucleophilic Aromatic Substitution Analogs 2-Amino-5-(methylthio)pyrimidine Analogs Reagent2->Analogs Analogs_ref Analog Library Purification Column Chromatography Analogs_ref->Purification Characterization NMR, Mass Spectrometry Purification->Characterization

Caption: General workflow for the synthesis of 2-amino-5-(methylthio)pyrimidine analogs.

Step-by-Step Protocol:

  • Synthesis of the Core Intermediate: 2-Chloro-5-(methylthio)pyrimidine can be synthesized by reacting 2,4,5-trichloropyrimidine with sodium methylthiolate in a solvent such as dimethylformamide (DMF).[4] The reaction is typically heated to reflux for several hours.

  • Nucleophilic Aromatic Substitution at C2: The 2-chloro group is susceptible to nucleophilic attack. A library of analogs can be generated by reacting the 2-Chloro-5-(methylthio)pyrimidine intermediate with a variety of primary or secondary amines in the presence of a suitable base and often a palladium catalyst.[8]

  • Purification: The synthesized analogs are purified using techniques such as column chromatography on silica gel.

  • Structural Characterization: The chemical structures of the purified compounds are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anticancer Activity Screening (NCI-60 Cell Line Panel)

The U.S. National Cancer Institute (NCI) offers a standardized screening program using 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[9]

G Start Synthesized Analogs Preparation Prepare stock solutions in DMSO Start->Preparation Treatment Treat cells with a range of analog concentrations Preparation->Treatment Cell_Culture Culture NCI-60 cell lines Cell_Culture->Treatment Incubation Incubate for 48 hours Treatment->Incubation Assay Perform Sulforhodamine B (SRB) assay Incubation->Assay Data_Analysis Calculate GI50, TGI, and LC50 values Assay->Data_Analysis

Caption: Workflow for NCI-60 anticancer screening.

Step-by-Step Protocol:

  • Compound Preparation: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

  • Cell Plating: The 60 cell lines are grown in microtiter plates.

  • Compound Addition: The cells are exposed to various concentrations of the test compounds.

  • Incubation: The plates are incubated for a standard period, usually 48 hours.

  • Staining: The cells are fixed and stained with Sulforhodamine B, a dye that binds to cellular proteins.

  • Measurement: The absorbance of the stained cells is measured, which is proportional to the cell number.

  • Data Analysis: The results are used to calculate three key parameters:

    • GI50: The concentration that causes 50% growth inhibition.

    • TGI: The concentration that causes total growth inhibition (cytostatic effect).

    • LC50: The concentration that is lethal to 50% of the cells (cytotoxic effect).

Kinase Inhibition Assay

To investigate the potential of these analogs as kinase inhibitors, an in vitro kinase assay can be performed.

G Components Kinase, Substrate, ATP, and Test Compound Incubation Incubate at 37°C Components->Incubation Detection Measure phosphorylation of the substrate Incubation->Detection Analysis Determine IC50 values Detection->Analysis

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Chloro-5-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the entire lifecycle of a chemical reagent. Proper disposal of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Chloro-5-(methylthio)pyrimidine, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of 2-Chloro-5-(methylthio)pyrimidine

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. 2-Chloro-5-(methylthio)pyrimidine is a compound that demands respect and careful handling.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[1]

This compound is incompatible with strong oxidizing agents and strong acids[2]. Contact with these materials should be strictly avoided to prevent vigorous and potentially hazardous reactions.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling 2-Chloro-5-(methylthio)pyrimidine in any capacity, from routine experimental use to disposal procedures.

  • Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3]. A face shield should be used in situations with a higher risk of splashing.

  • Hand Protection: Nitrile gloves are recommended for handling chlorinated solvents and should be worn at all times. Gloves must be inspected for any signs of degradation or perforation before use. Contaminated gloves should be removed and replaced immediately[4].

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact[4]. Ensure that all skin is covered.

  • Respiratory Protection: All handling of 2-Chloro-5-(methylthio)pyrimidine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation[2]. If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[3].

Step-by-Step Disposal Procedure for 2-Chloro-5-(methylthio)pyrimidine

The recommended and most environmentally responsible method for the disposal of 2-Chloro-5-(methylthio)pyrimidine is through controlled incineration by a licensed chemical waste disposal facility[4]. This process ensures the complete destruction of the compound, preventing its release into the environment.

Workflow for Laboratory-Scale Disposal

DisposalWorkflow start Start: Unused or Waste 2-Chloro-5-(methylthio)pyrimidine assess Assess Quantity and Contamination start->assess small_quant Small Quantity (<1 kg) assess->small_quant large_quant Large Quantity (>1 kg) assess->large_quant prepare_waste Prepare Waste Container: - Compatible, sealed container - Label clearly small_quant->prepare_waste Proceed consult_ehs Consult Environmental Health & Safety (EHS) large_quant->consult_ehs Consult EHS for specific guidance segregate Segregate as Halogenated Organic Waste prepare_waste->segregate store Store in Designated Hazardous Waste Area segregate->store schedule_pickup Schedule Pickup with Certified Waste Disposal Service store->schedule_pickup document Complete Hazardous Waste Manifest schedule_pickup->document end_disp Disposal via Incineration document->end_disp

Disposal decision workflow for 2-Chloro-5-(methylthio)pyrimidine.

1. Waste Identification and Segregation:

  • 2-Chloro-5-(methylthio)pyrimidine is a halogenated organic compound. It must be segregated from non-halogenated organic waste streams.

  • Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids[2].

2. Preparing the Waste Container:

  • Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. High-density polyethylene (HDPE) containers are generally suitable.

  • The container must be clearly labeled as "Hazardous Waste."

3. Labeling the Waste Container:

Proper labeling is a critical regulatory requirement. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "2-Chloro-5-(methylthio)pyrimidine."

  • The specific hazard characteristics: "Toxic," "Irritant."

  • The date on which the first drop of waste was added to the container (the "accumulation start date").

  • The name and contact information of the responsible researcher or laboratory.

4. Accumulation and Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory or a central hazardous waste storage area.

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Follow your institution's and local regulations regarding the maximum allowable quantity of waste and the maximum accumulation time in a satellite accumulation area.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste management provider to schedule a pickup.

  • You will likely need to complete a hazardous waste manifest or a similar tracking document. This is a legal record of the waste from "cradle to grave."

Emergency Procedures: Spills and Exposure

Accidents can happen, and preparedness is key to mitigating their impact.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.

  • Contain: For small spills, contain the material using an inert absorbent material such as vermiculite, sand, or earth[5][6]. Do not use combustible materials like paper towels to absorb the spill.

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE, including respiratory protection if necessary.

  • Cleanup: Carefully collect the absorbent material and spilled substance and place it in a labeled, sealable container for disposal as hazardous waste[7].

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5][8].

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[5][8].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[7].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5][7].

In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet (SDS) for 2-Chloro-5-(methylthio)pyrimidine.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your research community. The responsible management of chemical waste is a shared responsibility that safeguards both scientific progress and our planet.

References

  • PubChem. (Date not available). 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. [Link]

  • Cole-Parmer. (Date not available). Material Safety Data Sheet - 2-Amino-5-methylthio-1,3,4-thidiazole, 99%. [Link]

  • PubChem. (Date not available). 4-Chloro-5-methyl-2-(methylthio)pyrimidine. [Link]

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Personal Protective Equipment & Handling Guide: 2-Chloro-5-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 115581-36-7 Formula: C₅H₅ClN₂S Molecular Weight: 160.62 g/mol [1]

Executive Summary: The "Why" Behind the Safety

As researchers, we often treat starting materials as inert until proven otherwise. However, 2-Chloro-5-(methylthio)pyrimidine presents a dual-hazard profile that requires specific handling protocols beyond standard "lab hygiene."

  • Electrophilic Reactivity: The chlorine atom at the 2-position is activated by the pyrimidine ring nitrogens. This makes the compound a potent electrophile, capable of alkylating biological nucleophiles (proteins/DNA). This translates to a high risk of skin sensitization and chemical burns upon contact with mucous membranes.

  • Volatile Sulfur Component: The methylthio (-SMe) group carries the risk of metabolic degradation to methanethiol or similar volatile sulfur species, creating a significant stench nuisance and potential respiratory irritation.

This guide moves beyond generic advice to provide a containment strategy that protects both the scientist and the laboratory environment.

Hazard Identification & Risk Assessment

Hazard ClassDescriptionMechanism of Action
Skin Corrosion/Irritation Category 1B / 2 Hydrolysis of the C-Cl bond on moist skin releases HCl; direct alkylation of skin proteins causes sensitization.
Eye Damage Category 1 Corrosive to corneal tissue. Irreversible damage possible upon direct contact.
Respiratory STOT Category 3 Inhalation of dust or sublimed vapor causes inflammation of the upper respiratory tract.
Organoleptic (Stench) High Intensity Sulfur-containing moiety. Low odor threshold; requires oxidative quenching for decontamination.

Personal Protective Equipment (PPE) Matrix

Engineering controls (fume hoods) are the primary barrier. PPE is the secondary line of defense.

Hand Protection: The "Breakthrough" Logic

Standard latex gloves are insufficient due to the lipophilic nature of the methylthio group and the permeation potential of chlorinated heterocycles.

ParameterRecommendationScientific Rationale
Primary Glove Nitrile (Minimum 5 mil / 0.12 mm) Provides physical barrier against solid dust.
Secondary Glove Silver Shield® (Laminate) Required if handling solutions (DCM/DMF). Chlorinated solvents permeate nitrile in <5 mins. Laminate resists permeation >4 hours.
Technique Double-Gloving Outer glove (Nitrile) is sacrificial; inner glove remains clean. Change outer glove immediately upon contamination.
Respiratory & Eye Protection[2][3][4][5][6][7][8]
  • Eye Protection: Chemical Safety Goggles (tight-fitting) are mandatory. Face shields should be added if working with >10g or conducting exothermic additions where splashing is a risk. Safety glasses are not acceptable due to the risk of dust migration behind the lens.

  • Respiratory Protection:

    • Standard: Handle strictly within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

    • Spill/Outside Hood: Use a Full-Face Respirator with Multi-Gas/Vapor (Organic + Acid Gas) & P100 Particulate Cartridges (e.g., 3M 60923). The "Acid Gas" component protects against potential HCl hydrolysis products.

Operational Protocol: The "Closed-Loop" Handling System

To prevent laboratory contamination (especially odor migration), follow this specific workflow.

A. Weighing & Transfer
  • Pre-Weigh Prep: Place the balance inside the fume hood. If the balance is external, use a "secondary container" method:

    • Tare a vial with a cap inside the hood.

    • Add solid.[2]

    • Cap tightly before removing from the hood to weigh.

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy. Static charge can disperse bioactive dust onto cuffs and sleeves.

B. Reaction Setup
  • Solvent Choice: If possible, avoid DCM (dichloromethane). Use MeCN or DMF to reduce volatility.

  • Venting: Do not vent reaction vessels directly into the hood atmosphere if heating. Use a bleach scrubber (sodium hypochlorite solution) on the exhaust line to oxidize any escaping sulfur volatiles.

C. Decontamination (The "Bleach Quench")

Sulfur odors adhere to glass and metal. Soap is ineffective.

  • Solution: Prepare a 10% Bleach (sodium hypochlorite) solution.

  • Mechanism: Oxidation of the sulfide (-SMe) to the sulfoxide (-S(O)Me) or sulfone (-SO₂Me), which are non-volatile and odorless.

  • Protocol: Soak all spatulas, glassware, and contaminated gloves in the bleach bath for 20 minutes before standard washing.

Visualized Workflows

Diagram 1: Exposure Response Logic

Immediate actions to take upon containment breach.

ExposureResponse Start Exposure Incident Type Identify Contact Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use Alcohol (Enhances absorption) Skin->ActionSkin ActionEye 1. Flush at Eyewash Station (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. If breathing difficult: Oxygen 3. Monitor for Delayed Edema Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Critical response pathways for exposure. Note the prohibition of alcohol for skin washing.

Diagram 2: Waste Segregation & Disposal

Correct disposal prevents downstream environmental hazards.

WasteDisposal Waste Chemical Waste (2-Chloro-5-(methylthio)pyrimidine) State Physical State? Waste->State Solid Solid Waste (Contaminated Gloves/Paper) State->Solid Liquid Liquid Waste (Mother Liquors) State->Liquid SolidBin Solid Hazardous Waste (Double Bagged) Solid->SolidBin HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform) Liquid->HalogenCheck Incineration High-Temp Incineration (Required for S/Cl destruction) SolidBin->Incineration HaloStream Stream A: Halogenated Organic Waste HalogenCheck->HaloStream Yes NonHaloStream Stream B: Non-Halogenated Organic Waste (High Sulfur Content) HalogenCheck->NonHaloStream No HaloStream->Incineration NonHaloStream->Incineration

Caption: Segregation logic ensuring sulfur and halogen content is flagged for appropriate incineration.

References

  • PubChem. (n.d.). Compound Summary: 2-Chloro-5-(methylthio)pyrimidine.[1] National Library of Medicine. Retrieved February 11, 2026, from [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.